Gonadorelin
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSAKCOAKORKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H75N17O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1182.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Gonadorelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.88e-02 g/L | |
| Record name | Gonadorelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00644 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gonadorelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33515-09-2, 9034-40-6, 71447-49-9, 6918-09-8 | |
| Record name | Gonadorelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00644 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Luteinizing hormone-releasing factor | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Luteinizing hormone-releasing factor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gonadorelin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Luteinizing hormone releasing hormone human acetate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gonadorelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Gonadorelin Receptor (GnRHR) Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of ligands targeting the Gonadorelin Receptor (GnRHR), a key player in reproductive endocrinology and a therapeutic target for various hormone-dependent diseases. This document details quantitative binding data, experimental methodologies, and the intricate signaling pathways associated with GnRHR activation.
Introduction to the this compound Receptor (GnRHR)
The Gonadotropin-Releasing Hormone Receptor (GnRHR) is a member of the G-protein coupled receptor (GPCR) superfamily, primarily expressed on the surface of pituitary gonadotrope cells.[1] Its natural ligand, this compound (GnRH), is a decapeptide hormone synthesized and released from the hypothalamus. The interaction between GnRH and its receptor is the primary regulator of the reproductive axis, triggering the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.[2][3]
The development of synthetic GnRH analogs, both agonists and antagonists, has been pivotal in treating a range of conditions, including prostate cancer, breast cancer, endometriosis, and precocious puberty.[4][5] The therapeutic efficacy of these molecules is intrinsically linked to their binding affinity and kinetic profile at the GnRHR.
GnRHR Ligand Binding Affinity and Kinetics
The interaction between a ligand and the GnRHR is characterized by its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation). These parameters are crucial for determining a drug's potency, duration of action, and overall pharmacological profile.
Quantitative Binding Data
The following tables summarize the binding affinity and kinetic parameters for a range of GnRH analogs. The data has been compiled from various studies employing radioligand binding assays and other biophysical techniques.
Table 1: Binding Affinity of GnRH Agonists for the Human GnRH Receptor
| Ligand | Ki (nM) | IC50 (nM) | Cell Line | Reference |
| GnRH | 13 | - | CHO-hGnRHR | [6] |
| Buserelin | 0.28 | - | CHO-hGnRHR | [6] |
| Deslorelin | 0.12 | - | CHO-hGnRHR | [6] |
| Goserelin | 0.72 | - | CHO-hGnRHR | [6] |
| Histrelin | 0.17 | - | CHO-hGnRHR | [6] |
| Leuprolide | 0.40 | - | CHO-hGnRHR | [6] |
| Nafarelin | 0.06 | - | CHO-hGnRHR | [6] |
| Triptorelin | 0.12 | - | CHO-hGnRHR | [6] |
| Triptorelin | - | 2.6 x 10-2 (high affinity) | LNCaP | [7][8] |
| Triptorelin | - | 7.7 x 10-0 (low affinity) | LNCaP | [7][8] |
| Triptorelin | - | 2.7 x 10-0 | PC3 | [7][8] |
Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. A lower value indicates a higher affinity.
Table 2: Binding Kinetics of GnRH Agonists at the Human GnRH Receptor
| Ligand | kon (108 M-1min-1) | koff (10-3 min-1) | Residence Time (min) | Reference |
| GnRH | 1.1 ± 0.2 | 140 ± 10 | 7.1 | [6] |
| Buserelin | 3.5 ± 0.3 | 9.8 ± 0.4 | 102 | [6] |
| Deslorelin | 2.5 ± 0.2 | 8.0 ± 0.3 | 125 | [6] |
| Goserelin | 2.8 ± 0.3 | 180 ± 10 | 5.6 | [6] |
| Histrelin | 2.3 ± 0.1 | 15 ± 0.4 | 67 | [6] |
| Leuprolide | 2.8 ± 0.2 | 11 ± 0.4 | 91 | [6] |
| Nafarelin | 3.2 ± 0.2 | 19 ± 0.5 | 53 | [6] |
| Triptorelin | 2.9 ± 0.2 | 11 ± 0.4 | 91 | [6] |
kon (association rate constant) reflects how quickly a ligand binds to the receptor. koff (dissociation rate constant) reflects how quickly a ligand unbinds from the receptor. Residence Time (1/koff) is the average time a ligand remains bound to the receptor.[9]
GnRHR Signaling Pathways
Upon agonist binding, the GnRHR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins.[1][10][11]
References
- 1. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist activity of mammalian gonadotropin-releasing antagonists in chicken gonadotropes reflects marked differences in vertebrate gonadotropin-releasing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internalization kinetics of the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. excelleratebio.com [excelleratebio.com]
- 8. Direct Monitoring of GPCR Reconstitution and Ligand-Binding Activity by Plasmon Waveguide Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to Gonadorelin (GnRH): Synthesis, Release, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gonadotropin-releasing hormone (GnRH), a decapeptide hormone, is the central regulator of the reproductive endocrine system. Synthesized and secreted by specialized neurons in the hypothalamus, GnRH governs the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This, in turn, controls gonadal function, including steroidogenesis and gametogenesis. The pulsatile nature of GnRH release is critical for maintaining normal reproductive function. This technical guide provides an in-depth overview of the molecular synthesis of GnRH, its physiological release patterns, the downstream signaling cascade it initiates, and key experimental methodologies used in its study.
Gonadorelin (GnRH) Synthesis
The synthesis of this compound is a multi-step process that begins with the transcription of the GNRH1 gene and culminates in a mature, biologically active decapeptide.
Gene Transcription and Translation
In humans, the GNRH1 gene is located on chromosome 8 and comprises four exons and three introns.[1] Transcription of this gene produces a primary RNA transcript that undergoes splicing to form messenger RNA (mRNA). This mRNA is then translated in the cytoplasm of GnRH neurons into an 89-amino acid preprohormone, known as prepro-GnRH.[2]
Post-Translational Processing
The conversion of the inactive prepro-GnRH into the active GnRH decapeptide involves a series of post-translational modifications that occur within secretory granules.[3][4]
-
Signal Peptide Cleavage: The N-terminal signal peptide is cleaved, yielding the pro-GnRH prohormone.
-
Endoproteolytic Cleavage: Pro-GnRH is cleaved by endopeptidases at specific sites.[4][5] This liberates the 10-amino acid GnRH peptide, a 56-amino acid GnRH-associated peptide (GAP), and a three-amino acid processing site (Gly-Lys-Arg).[3]
-
Exopeptidase Digestion: A carboxypeptidase enzyme removes the C-terminal Lysine and Arginine residues.[4]
-
C-Terminal Amidation: The final step is the amidation of the C-terminal glycine (B1666218) residue, a modification crucial for the biological activity of GnRH.[4]
The diagram below illustrates the sequential processing of the GnRH precursor protein.
Physiological Release Patterns of GnRH
The defining characteristic of GnRH secretion is its pulsatile nature. GnRH is released in discrete bursts from the nerve terminals of GnRH neurons into the hypophyseal portal blood system, which carries it to the anterior pituitary gland.[3] This pulsatility is essential for stimulating the synthesis and secretion of the gonadotropins, LH and FSH.[2]
The GnRH Pulse Generator
The pulsatile release of GnRH is orchestrated by a complex network of neurons in the hypothalamus, often referred to as the GnRH pulse generator. A key component of this network is the KNDy (kisspeptin/neurokinin B/dynorphin) neurons located in the arcuate nucleus. These neurons are thought to be critical in generating the rhythmic, pulsatile secretion of GnRH.
Modulation of Pulsatility
The frequency and amplitude of GnRH pulses are not static and are modulated by various factors, leading to differential regulation of LH and FSH secretion.
-
High-frequency pulses preferentially stimulate LH synthesis and release.[2]
-
Low-frequency pulses are required for FSH release.[2]
This differential regulation is crucial for events throughout the reproductive cycle, such as the menstrual cycle in females. For instance, during the follicular phase, an increase in GnRH pulse frequency leads to a surge in LH that triggers ovulation. Feedback from gonadal steroids, such as estrogen and testosterone, also plays a critical role in modulating GnRH release.[2]
The diagram below illustrates the central role of the hypothalamus in the reproductive axis.
Quantitative Data on GnRH Pulsatility
The precise frequency and amplitude of GnRH pulses vary depending on the species, sex, and physiological state. Measuring GnRH directly in the portal blood is technically challenging, so LH pulses are often used as a surrogate marker due to its shorter half-life compared to FSH.[3]
| Species | Physiological State | GnRH Pulse Frequency (pulses/hour) | Notes |
| Human (Female) | Early Follicular Phase | ~1 | - |
| Human (Female) | Late Follicular Phase | ~1.5 - 2 | Frequency increases leading up to the LH surge. |
| Human (Female) | Luteal Phase | ~0.25 - 0.5 | Frequency decreases, amplitude increases. |
| Human (Male) | Adult | ~1 every 2 hours | Relatively constant pulsatility. |
| Ovine (Ewe) | Follicular Phase | ~1 | - |
| Ovine (Ewe) | Luteal Phase | ~0.17 | - |
Note: These values are approximations and can vary based on the specific study and measurement techniques.
GnRH Receptor Signaling Pathway
Upon reaching the anterior pituitary, GnRH binds to its specific receptor, the gonadotropin-releasing hormone receptor (GnRHR), on the surface of gonadotrope cells.[2] The GnRHR is a seven-transmembrane G-protein-coupled receptor.[2]
Binding of GnRH to its receptor initiates a downstream signaling cascade:
-
G-Protein Activation: The receptor activates a Gq/11 protein.
-
Phospholipase C Activation: The activated G-protein stimulates the enzyme phospholipase C (PLC).[6]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7]
-
Protein Kinase C Activation: The increased intracellular Ca2+ and DAG collectively activate protein kinase C (PKC).[6]
This cascade ultimately leads to the synthesis and secretion of LH and FSH.[2]
Key Experimental Protocols
Studying GnRH synthesis and release requires specialized techniques due to its low concentration and rapid degradation.[3]
Protocol: Measurement of GnRH in Hypophyseal Portal Blood (Ovine Model)
This protocol is a generalized summary of a complex surgical and experimental procedure.
Objective: To directly measure the pulsatile release of GnRH from the hypothalamus.
Methodology:
-
Surgical Preparation: Anesthetize a mature ewe. Perform a trans-sphenoidal surgical approach to expose the hypophyseal portal vessels.
-
Catheterization: Carefully cannulate the portal vessels to allow for blood collection without disrupting pituitary blood flow significantly.
-
Blood Sampling: Collect portal blood samples continuously or at frequent intervals (e.g., every 5-10 minutes) over several hours. Simultaneously, collect peripheral blood samples from a jugular vein to measure LH pulses.
-
Sample Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until assay.
-
Hormone Assay: Measure GnRH concentrations in the portal plasma and LH concentrations in the peripheral plasma using a sensitive and specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Analyze the hormone concentration data over time to identify pulses and determine their frequency and amplitude. Correlate GnRH pulses with LH pulses.
Experimental Workflow Diagram
Conclusion
This compound is the master regulator of the reproductive axis, and its intricate synthesis and tightly controlled pulsatile release are fundamental to reproductive health. A thorough understanding of these processes, from the genetic level to the downstream signaling pathways, is critical for researchers and professionals in endocrinology, reproductive biology, and drug development. The methodologies outlined provide a framework for the continued investigation of this vital neuropeptide and the development of novel therapeutics for reproductive disorders.
References
- 1. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 3. Gonadotropin-releasing Hormone (GnRH) and the GnRH Receptor (GnRHR) | GLOWM [glowm.com]
- 4. Pro-gonadotropin-releasing hormone protein is processed within hypothalamic neurosecretory granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 7. originbiopharma.com [originbiopharma.com]
The Nexus of Reproductive Control: A Technical Guide to Gonadorelin Analogues and Their Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadorelin, a synthetic decapeptide identical to endogenous gonadotropin-releasing hormone (GnRH), and its analogues are pivotal tools in reproductive research and clinical practice.[1][2] These compounds modulate the hypothalamic-pituitary-gonadal (HPG) axis, offering a powerful means to investigate and control reproductive processes. Their clinical applications are extensive, ranging from assisted reproductive technologies (ART) and the treatment of hormone-dependent diseases like endometriosis and uterine fibroids to androgen deprivation therapy for prostate cancer.[3][4][5][6] This in-depth technical guide provides a comprehensive overview of this compound analogues and derivatives, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols essential for their study.
Mechanism of Action: A Tale of Two Ligands
This compound analogues are broadly categorized into two classes based on their interaction with the GnRH receptor (GnRH-R) on pituitary gonadotroph cells: agonists and antagonists.[7]
GnRH Agonists: These analogues, such as Leuprolide and Goserelin, initially bind to and activate the GnRH-R, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare-up" effect.[7][8] However, their prolonged and continuous administration leads to the downregulation and desensitization of GnRH-R, ultimately suppressing gonadotropin release and inducing a state of hypogonadism.[2][5][7] This paradoxical effect is harnessed for therapeutic benefit in conditions requiring gonadal suppression.
GnRH Antagonists: In contrast, antagonists like Degarelix and Cetrorelix competitively bind to the GnRH-R without activating it.[7][9] This immediate blockade of the receptor prevents the initial flare-up of gonadotropins and leads to a rapid and reversible suppression of LH and FSH secretion.[7][8]
Signaling Pathways
The binding of GnRH or its agonists to the GnRH receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq/11 protein.[10][11] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][12][13] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][12][13] These signaling events culminate in the synthesis and secretion of gonadotropins.
Quantitative Data Presentation
The efficacy of various this compound analogues has been quantified in numerous clinical studies. The following tables summarize key comparative data across different therapeutic areas.
Table 1: Comparison of GnRH Agonists and Antagonists in Advanced Prostate Cancer
| Parameter | GnRH Agonist (Leuprolide) | GnRH Antagonist (Degarelix) | Reference |
| Time to Testosterone (B1683101) Castration (<50 ng/dL) | 3-4 weeks | 96 hours | [8] |
| Testosterone Flare | Present | Absent | [8] |
| Prostate-Specific Antigen (PSA) Progression-Free Survival (HR) | - | 0.71 (p=0.017) | [14] |
| Overall Survival (HR) | - | 0.47 (p=0.023) | [14] |
| Injection Site Reactions | 1% | 40% | [8] |
Table 2: Efficacy of Different GnRH Agonists in IVF Cycles
| Parameter | Triptorelin | Leuprolide Acetate | Nafarelin | Reference |
| Total Gonadotropin Usage (Ampoules) | 47.15 ± 12.97 | 39.45 ± 13.97 | 36.72 ± 13.14 | [15] |
| Number of Retrieved Oocytes | 9.89 ± 5.98 | 10.50 ± 3.69 | 9.19 ± 5.31 | [15] |
| Implantation Rate | 5% | 16.5% | 14.8% | [15] |
| Clinical Pregnancy Rate | 15% | 40% | 38.8% | [15] |
Table 3: GnRH Analogues for Pain Relief in Endometriosis (Compared to Placebo after 3 months)
| Outcome | Risk Ratio (RR) | 95% Confidence Interval (CI) | Reference |
| Pelvic Pain Score Reduction | 2.14 | 1.41 to 3.24 | [16] |
| Dysmenorrhea Score Reduction | 2.25 | 1.59 to 3.16 | [16] |
| Dyspareunia Score Reduction | 2.21 | 1.39 to 3.54 | [16] |
| Pelvic Tenderness Score Reduction | 2.28 | 1.48 to 3.50 | [16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound analogues. The following sections outline key experimental protocols.
Protocol 1: Radioligand Binding Assay for GnRH Receptor Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the GnRH receptor.
Materials:
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).[3]
-
Test Compound: Unlabeled this compound analogue.
-
GnRH Receptor Membrane Preparation: Homogenized cells or tissues expressing the GnRH receptor.[3][10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[10]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[10]
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI).[3][10]
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[10]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, membrane preparation, and radioligand.[10]
-
Non-specific Binding (NSB): A high concentration of an unlabeled standard GnRH agonist, membrane preparation, and radioligand.[10]
-
Competition: Increasing concentrations of the unlabeled test compound, membrane preparation, and a fixed concentration of the radioligand.[3]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[3]
-
Washing: Quickly wash the filters with ice-cold wash buffer.[3]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]
Protocol 2: In Vivo Efficacy Assessment of a GnRH Analogue in a Rodent Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of a GnRH analogue by measuring its effect on circulating testosterone levels in male rats.
Materials:
-
Test Compound: this compound analogue.
-
Vehicle: Appropriate vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium for oral gavage).[17]
-
Blood Collection Supplies: Serum separator tubes.[17]
-
Testosterone ELISA Kit. [17]
Procedure:
-
Animal Acclimation and Dosing: Acclimate animals to housing conditions. Administer the test compound or vehicle control via the desired route (e.g., oral gavage, subcutaneous injection) at various doses.[17][18]
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours post-dose).[17][18]
-
Serum Preparation: Allow blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.[17]
-
Hormone Measurement: Quantify serum testosterone concentrations using a commercial ELISA kit according to the manufacturer's instructions.[17]
-
Data Analysis: Calculate the mean testosterone concentrations for each treatment group at each time point. Compare the testosterone levels in the treated groups to the vehicle control group to determine the efficacy of the GnRH analogue in suppressing testosterone production.
Protocol 3: Synthesis and Purification of this compound Analogues
The synthesis of peptide-based this compound analogues is typically performed using solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Synthesis (SPPS):
-
Resin Preparation: Start with a solid support resin.[19]
-
Amino Acid Coupling: Sequentially add protected amino acids to the growing peptide chain on the resin. Each cycle involves deprotection of the N-terminal amino group, followed by coupling of the next protected amino acid.[20]
-
Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin using a cleavage cocktail (e.g., containing trifluoroacetic acid - TFA).[20][21]
Purification (RP-HPLC):
-
Column: Use a C18-modified silica (B1680970) stationary phase column.[21]
-
Mobile Phase: Employ a gradient of increasing acetonitrile (B52724) in water, typically containing 0.1% TFA as an ion-pairing agent.[20][21]
-
Detection: Monitor the elution of the peptide and impurities using UV detection at 210-220 nm.[21]
-
Fraction Collection: Collect fractions containing the purified peptide.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide product as a powder.[21]
Conclusion
This compound analogues and their derivatives are indispensable molecules in the field of reproductive research. Their distinct mechanisms of action as agonists or antagonists provide versatile tools for manipulating the HPG axis, enabling detailed investigation of reproductive physiology and the development of targeted therapies for a range of clinical conditions. The standardized experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals, facilitating the continued exploration and application of these potent compounds. Future research will likely focus on the development of novel analogues with improved pharmacokinetic profiles and greater specificity, further expanding their therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. corepeptides.com [corepeptides.com]
- 3. benchchem.com [benchchem.com]
- 4. A narrative review of using GnRH analogues to reduce endometriosis recurrence after surgery: a double-edged sword - New - Gynecology and Pelvic Medicine [gpm.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. urologytimes.com [urologytimes.com]
- 7. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. KEGG PATHWAY: map04912 [genome.jp]
- 14. Progress in Clinical Research on Gonadotropin-Releasing Hormone Receptor Antagonists for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. Gonadotropin-releasing hormone analogues for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. lcms.cz [lcms.cz]
- 21. bachem.com [bachem.com]
The Role of Gonadorelin in the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gonadorelin, a synthetic form of gonadotropin-releasing hormone (GnRH), is a critical decapeptide that governs the reproductive endocrine system. Its function within the hypothalamic-pituitary-gonadal (HPG) axis is fundamental to the regulation of fertility and sex steroid production. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on gonadotropin and steroid hormone levels, and detailed protocols for key experimental assays. The differential effects of pulsatile versus continuous administration are examined, highlighting the therapeutic versatility of this molecule. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's biological role and its application in research and drug development.
Introduction
The hypothalamic-pituitary-gonadal (HPG) axis is a tightly regulated endocrine system that controls reproductive function in both males and females.[1] At the apex of this axis lies the pulsatile secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[2] this compound, being chemically identical to endogenous GnRH, serves as a powerful tool to modulate this axis for therapeutic and research purposes.[3] It is a synthetic decapeptide that stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids—testosterone in males and estrogen and progesterone (B1679170) in females—and to support gametogenesis.[3][5]
The pattern of this compound administration is a critical determinant of its physiological effect. Pulsatile delivery mimics the natural episodic release of GnRH, leading to the stimulation of gonadotropin secretion and the activation of the reproductive axis. This approach is utilized in the treatment of conditions such as hypogonadotropic hypogonadism and hypothalamic amenorrhea.[6][7] Conversely, continuous administration of this compound or its long-acting agonists leads to the downregulation and desensitization of GnRH receptors on pituitary gonadotropes, resulting in a profound suppression of LH and FSH release.[8] This paradoxical effect is harnessed for the treatment of hormone-dependent conditions like prostate cancer, endometriosis, and precocious puberty.
This guide will delve into the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's function, providing a technical resource for professionals in the field.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of gonadotrope cells in the anterior pituitary gland.[9][10] This binding event initiates a cascade of intracellular signaling events that ultimately lead to the synthesis and secretion of LH and FSH.
The primary signaling pathway activated by the GnRH receptor is the phospholipase C (PLC) pathway.[9] Upon agonist binding, the receptor couples to the Gq/11 class of G-proteins, which in turn activates PLCβ.[11] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[9] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[11] The activation of PKC and other downstream kinases, such as the mitogen-activated protein kinase (MAPK) cascade, leads to the phosphorylation of various cellular proteins involved in the synthesis and exocytosis of LH and FSH from secretory granules.[11]
Data Presentation: Quantitative Effects of this compound
The hormonal response to this compound is highly dependent on the dose, route, and pattern of administration. The following tables summarize quantitative data from various studies, illustrating these differential effects.
Table 1: Hormonal Response to Pulsatile this compound Administration in Hypogonadotropic Hypogonadism
| Study Population | This compound Dose & Regimen | Treatment Duration | Baseline LH (IU/L) | Peak LH (IU/L) | Baseline FSH (IU/L) | Peak FSH (IU/L) | Testosterone (nmol/L) | Reference |
| Hypogonadotropic Hypogonadal Male | 18 µg / 90 min | 1 week | 1.9 ± 0.2 | 13.6 ± 1.5 | 1.4 ± 1.9 | Not Reported | 1.2 -> 17.8 ± 2.1 | [7] |
| Congenital Hypogonadotropic Hypogonadism (CHH) Males | 10-15 µg / 90 min | 7 days | 0.20 (median) | 2.66 ± 1.74 | 0.53 (median) | 5.05 ± 3.03 | 0.37 (median) -> Not significantly changed | [12] |
| CHH Males | 10-15 µg / 90 min | 6 months | 0.16 ± 0.20 | 5.96 ± 2.04 | 0.56 ± 0.30 | 5.51 ± 2.60 | 0.58 ± 0.82 -> 2.50 ± 1.59 | [12] |
| CHH Males | 10 µg / 90 min | 3-18 months | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported (Spermatogenesis induced) | [13] |
Table 2: Hormonal Response to Continuous this compound Agonist Administration
| Study Population | This compound Agonist & Dose | Treatment Duration | Baseline LH (mIU/mL) | Nadir LH (mIU/mL) | Baseline FSH (mIU/mL) | Nadir FSH (mIU/mL) | Testosterone | Reference |
| Men with Prostatic Carcinoma | D-Leu6-GnRH proethylamide (1 or 10 mg/day) | 10-11 weeks | Not Reported | Suppressed | Not Reported | 5.7 ± 0.94 | Profoundly reduced | [8] |
| Women undergoing IVF | D-Trp6-LHRH (3.75 mg microcapsules) | Pre-stimulation | Not Reported | Suppressed | Not Reported | Suppressed | E2 < 50 pg/mL | [14] |
Experimental Protocols
Competitive Radioligand Binding Assay for GnRH Receptor
This assay is used to determine the binding affinity of a test compound (e.g., a novel GnRH analog) to the GnRH receptor by measuring its ability to displace a radiolabeled ligand.[15][16]
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).[17]
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope, such as 125I-[D-Trp6]-GnRH.
-
Unlabeled Ligand (Competitor): this compound or the test compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA.[16]
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: Pre-treated with 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[18]
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the GnRH receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.[16]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand, and the membrane preparation.
-
Non-specific Binding Wells: Add a high concentration of unlabeled this compound, the radioligand, and the membrane preparation.
-
Competition Wells: Add increasing concentrations of the test compound, the radioligand, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[18]
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the free radioligand.[15]
-
-
Washing:
-
Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[16]
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[19]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of specific binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Clinical Protocol for Pulsatile this compound Administration in Hypothalamic Amenorrhea
This protocol outlines a typical clinical approach for inducing ovulation in women with hypothalamic amenorrhea using pulsatile this compound.[6][20]
Patient Selection:
-
Women with primary or secondary amenorrhea due to hypothalamic dysfunction.[20]
-
Confirmation of low or normal gonadotropin levels.
-
Exclusion of other causes of amenorrhea.
Treatment Protocol:
-
Device: A portable infusion pump is used for pulsatile subcutaneous or intravenous administration.[21]
-
Dosage: The initial dose is typically 5 µg of this compound administered as a pulse every 90 minutes.[22]
-
Dose Adjustment: The dose can be adjusted based on the patient's response, typically ranging from 1 to 20 µg per pulse, to achieve follicular development.[22]
-
Monitoring:
-
Follicular Development: Monitored via transvaginal ultrasound.
-
Hormone Levels: Serum LH, FSH, and estradiol (B170435) levels are monitored to assess the ovarian response.
-
-
Ovulation Trigger: In most cases, the endogenous LH surge is sufficient to trigger ovulation once a dominant follicle has matured.
-
Luteal Phase Support: Pulsatile this compound administration is typically continued through the luteal phase to support corpus luteum function.
Conclusion
This compound is a cornerstone in the understanding and manipulation of the hypothalamic-pituitary-gonadal axis. Its dual ability to either stimulate or suppress the reproductive endocrine system, based on its pattern of administration, makes it an invaluable tool in both clinical practice and research. For scientists and drug development professionals, a thorough understanding of this compound's mechanism of action, its quantitative effects on hormone secretion, and the experimental protocols used to study its interactions is essential for the development of novel therapeutics targeting the HPG axis. The data and methodologies presented in this guide provide a solid foundation for further investigation into the complex and vital role of this compound in reproductive physiology.
References
- 1. youtube.com [youtube.com]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. prometheuzhrt.com [prometheuzhrt.com]
- 4. genemedics.com [genemedics.com]
- 5. A Helpful Guide to this compound: Dosage, Benefits and More - LifeXMD [lifexmd.com]
- 6. Pulsatile Administration of Gn-RH in Hypothalamic Amenorrhea | Upsala Journal of Medical Sciences [ujms.net]
- 7. Quantitative and qualitative changes in LH secretion following pulsatile GnRH therapy in a man with idiopathic hypogonadotrophic hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long term effects of administration of a gonadotropin-releasing hormone superagonist analog in men with prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY: map04912 [genome.jp]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. KEGG PATHWAY: GnRH signaling pathway - Reference pathway [kegg.jp]
- 12. Efficacy and safety of pulsatile gonadotropin-releasing hormone therapy in patients with congenital hypogonadotropic hypogonadism: a multicentre clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ovarian stimulation for in-vitro fertilization combining administration of gonadotrophins and blockade of the pituitary with D-Trp6-LHRH microcapsules: pilot studies with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. m.youtube.com [m.youtube.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 22. This compound (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
The Direct Effects of Gonadorelin on Steroidogenesis in Leydig Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the direct molecular effects of Gonadorelin (Gonadotropin-Releasing Hormone, GnRH) on steroidogenesis within testicular Leydig cells. While the primary role of GnRH is the regulation of gonadotropin secretion from the pituitary, a significant body of evidence demonstrates a direct action on the testis, modulating the synthesis of androgens. This document outlines the signaling pathways, quantitative effects, and key experimental protocols relevant to this phenomenon.
Introduction: A Direct Testicular Role for a Hypothalamic Hormone
This compound, a synthetic form of the native hypothalamic decapeptide GnRH, is the central regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] Its canonical function involves binding to GnRH receptors (GnRHR) on pituitary gonadotropes to stimulate the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4] LH, in turn, acts on testicular Leydig cells, the primary producers of testosterone (B1683101), to stimulate steroidogenesis.[5][6][7]
Beyond this well-established indirect pathway, GnRH and its agonists can exert direct effects on Leydig cells.[8][9] Specific GnRH receptors have been identified on the Leydig cell surface, and their activation triggers intracellular signaling cascades that acutely modulate testosterone production, independent of pituitary gonadotropins.[10][11] Understanding this direct mechanism is crucial for dissecting the complexities of testicular regulation and for the development of novel therapeutic strategies.
Mechanism of Action: Intracellular Signaling Pathways
The direct stimulatory effect of this compound on Leydig cell steroidogenesis is primarily mediated by a signaling pathway that is distinct from the classic LH-cAMP route. The binding of GnRH to its G-protein coupled receptor (GPCR) on the Leydig cell membrane initiates a cascade involving phospholipase C, calcium mobilization, and protein kinase C.[3][10][12][13]
The key steps are as follows:
-
Receptor Binding and G-Protein Activation: GnRH binds to the GnRH receptor, which couples to the Gαq/11 subunit of a heterotrimeric G-protein.[3][13]
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLCβ.[1][2][3]
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3]
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][12][14] This increase in intracellular Ca2+ is a critical requirement for the steroidogenic response.[12][15]
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated Ca2+ levels, activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins involved in the steroidogenic process.[1][10]
-
Downstream Signaling: Evidence suggests that the MAPK/ERK signaling pathway can be activated downstream of PKC, contributing to changes in the expression of steroidogenic enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD).[1][16] The release of arachidonic acid via phospholipase A2 may also play a role in mediating the stimulatory effects of GnRH.[17]
Notably, this direct action is not mediated by cyclic nucleotides (cAMP or cGMP), distinguishing it from the primary LH signaling pathway.[10][12]
Quantitative Effects on Steroidogenesis
The direct action of this compound on Leydig cells is characterized by a rapid, dose-dependent stimulation of androgen biosynthesis. This effect is most pronounced in short-term (acute) in-vitro studies. However, it is important to note that chronic exposure to GnRH agonists can lead to a biphasic response, where initial stimulation is followed by downregulation and inhibition of steroidogenesis.[9]
The tables below summarize quantitative data from key studies, demonstrating the acute stimulatory effects of GnRH agonists on testosterone production and the expression of critical steroidogenic factors.
Table 1: Effect of GnRH Agonists on Testosterone Production in Rat Leydig Cells
| Treatment (Agonist) | Concentration | Duration | Basal Testosterone | Treated Testosterone | Fold Increase | Citation |
|---|---|---|---|---|---|---|
| des-Gly10, (D-Ala6) GnRH | 10⁻⁹ M | 1 hour | 2.54 ± 0.13 ng/10⁵ cells | 3.18 ± 0.14 ng/10⁵ cells | ~1.25x | [12] |
| des-Gly10, (D-Ala6) GnRH | 10⁻⁸ M | 1 hour | 2.54 ± 0.13 ng/10⁵ cells | 4.32 ± 0.08 ng/10⁵ cells | ~1.7x | [12] |
| des-Gly10, (D-Ala6) GnRH | 10⁻⁷ M | 1 hour | 2.54 ± 0.13 ng/10⁵ cells | 4.63 ± 0.12 ng/10⁵ cells | ~1.8x | [12] |
| des-Gly10, (D-Ala6) GnRH | 10⁻⁷ M | 3 hours | Control | - | ~4x | [12] |
| Buserelin | ≥ 10⁻⁹ M | - | Control | - | 50-100% Increase | [10] |
| GnRHa | - | - | 2.35 ± 0.13 ng/mL | 14.92 ± 0.33 ng/mL | ~6.35x |[17] |
Table 2: Effect of GnRH Agonists on Steroidogenic Gene Expression in Murine Leydig Cells
| Treatment (Agonist) | Concentration | Duration | Gene Target | mRNA Fold Increase (vs. Control) | Citation |
|---|---|---|---|---|---|
| GnRH-I Agonist | 1 nmol/L | 12 hours | StAR | ~2.3x | [18] |
| GnRH-I Agonist | 1 nmol/L | 12 hours | P450scc (CYP11A1) | ~1.5x | [18] |
| GnRH-I Agonist | 1 nmol/L | 12 hours | 3β-HSD | ~1.8x | [18] |
| GnRH-II Agonist | 10 nmol/L | 12 hours | StAR | ~2.8x | [18] |
| GnRH-II Agonist | 10 nmol/L | 12 hours | P450scc (CYP11A1) | ~1.4x | [18] |
| GnRH-II Agonist | 10 nmol/L | 12 hours | 3β-HSD | ~2.2x |[18] |
StAR: Steroidogenic Acute Regulatory Protein; P450scc: Cytochrome P450 Side-Chain Cleavage; 3β-HSD: 3β-hydroxysteroid dehydrogenase.
Experimental Protocols
Investigating the direct effects of this compound on Leydig cells requires robust methods for cell isolation, culture, and functional analysis. Below are synthesized protocols based on established methodologies.
Protocol for Isolation and Purification of Rodent Leydig Cells
This protocol describes the isolation of primary Leydig cells from adult rat or mouse testes, a crucial first step for in-vitro studies.[19][20][21]
-
Testis Collection and Decapsulation:
-
Euthanize adult male rats (e.g., Sprague-Dawley) or mice via an approved method.
-
Surgically remove the testes and place them in ice-cold Minimum Essential Medium (MEM) or Hank's Balanced Salt Solution (HBSS).
-
Carefully remove the tunica albuginea from each testis.
-
-
Enzymatic Digestion:
-
Transfer the decapsulated testes to a 50 mL tube containing 10 mL of MEM with 0.25 mg/mL Collagenase (Type IV or VI).[19][21]
-
Incubate the tube horizontally in a shaking water bath at 34-37°C with moderate agitation (e.g., 80-100 cycles/min) for 10-20 minutes, until the seminiferous tubules are dispersed.[20][21]
-
Terminate the digestion by adding an equal volume of cold medium. Allow the tubules to settle by gravity for 5-10 minutes.
-
-
Interstitial Cell Collection:
-
Carefully transfer the supernatant, which contains the crude interstitial cell fraction, to a new 50 mL tube.
-
Filter the supernatant through a 70-100 μm nylon mesh to remove clumps of tubules.[19]
-
Centrifuge the filtered suspension at 250-300 x g for 10 minutes to pellet the cells.
-
Wash the cell pellet twice by resuspending in fresh medium and repeating the centrifugation.
-
-
Leydig Cell Purification (Percoll Gradient):
-
Prepare a discontinuous Percoll gradient (e.g., 20%, 40%, 60%, 90% Percoll in HBSS) in a centrifuge tube.[21]
-
Carefully layer the crude interstitial cell suspension on top of the gradient.
-
Centrifuge at 800 x g for 20 minutes at room temperature with no brake.
-
Leydig cells will be enriched in a distinct band, typically at the interface of the higher density layers (e.g., 40-60% or 60-90%).
-
Carefully aspirate the Leydig cell fraction.
-
-
Final Wash and Culture:
-
Wash the purified Leydig cells with an excess of culture medium (e.g., DMEM/F-12 supplemented with serum or defined growth factors) to remove the Percoll.[22]
-
Centrifuge at 350 x g for 8-10 minutes.
-
Resuspend the final cell pellet in culture medium, determine cell count and viability (e.g., using Trypan blue), and plate for experiments. Purity can be assessed by histochemical staining for 3β-HSD activity.[19]
-
Protocol for In-Vitro Steroidogenesis Assay
This protocol outlines the treatment of purified Leydig cells to measure the acute effects of this compound on hormone production.
-
Cell Plating: Plate purified Leydig cells in 24- or 48-well plates at a density of approximately 1-2 x 10⁵ cells per well and allow them to adhere for 24 hours.
-
Treatment:
-
Remove the initial culture medium and replace it with fresh, serum-free medium containing various concentrations of a GnRH agonist (e.g., 10⁻¹⁰ M to 10⁻⁷ M).
-
Include appropriate controls: a vehicle-only control (basal production) and a GnRH antagonist control to demonstrate receptor specificity.[12]
-
-
Incubation: Incubate the cells for a defined period (e.g., 1, 3, or 24 hours) at 37°C.
-
Sample Collection: After incubation, collect the culture supernatant from each well.
-
Hormone Measurement: Analyze the concentration of testosterone (or other steroids like pregnenolone) in the supernatant using a validated method such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).[16][19]
Protocol for Gene and Protein Expression Analysis
This protocol is used to determine how this compound affects the molecular machinery of steroidogenesis.
-
Cell Treatment and Lysis: Treat Leydig cells with GnRH agonists as described in the steroidogenesis assay for the desired duration (e.g., 12 or 24 hours).[18]
-
For RNA Analysis (RT-qPCR):
-
Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA via reverse transcription.
-
Perform quantitative PCR (qPCR) using primers specific for target genes (e.g., StAR, CYP11A1, CYP17A1, HSD3B1) and a reference gene (e.g., GAPDH).[23]
-
-
For Protein Analysis (Western Blot):
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Determine total protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., StAR, 3β-HSD) and a loading control (e.g., β-actin), followed by incubation with appropriate HRP-conjugated secondary antibodies.[16][18]
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteinizing hormone - Wikipedia [en.wikipedia.org]
- 6. Leydig cells: formation, function, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rep.bioscientifica.com [rep.bioscientifica.com]
- 9. Biphasic effect of gonadotropin-releasing hormone and its agonist analog (HOE766) on in vitro testosterone production by purified rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gonadotropin-releasing hormone agonist activates protein kinase C in rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Mechanism of action of gonadotropin-releasing hormone-stimulated Leydig cell steroidogenesis. I. The stimulatory effect is calcium dependent and not mediated by cyclic nucleotides [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mechanism of action of gonadotropin-releasing hormone-stimulated Leydig cell steroidogenesis. II. Gonadotropin-releasing hormone stimulates phospholipid labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gonadotropin-releasing hormone positively regulates steroidogenesis via extracellular signal-regulated kinase in rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of action of gonadotropin-releasing hormone stimulated Leydig cell steroidogenesis. III. The role of arachidonic acid and calcium/phospholipid dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. asiaandro.com [asiaandro.com]
- 19. Isolation of Primary Leydig Cells from Murine Testis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Primary culture of purified Leydig cells isolated from adult rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Regulation of testosterone synthesis in Leydig cells by ClC-2 chloride channel - PMC [pmc.ncbi.nlm.nih.gov]
Gonadorelin's Impact on Follicular Development and Ovulation: An In-depth Technical Guide
Introduction
Gonadorelin (B1671987), a synthetic decapeptide identical to native gonadotropin-releasing hormone (GnRH), is a cornerstone in the modulation of the reproductive endocrine system.[1][2] As the primary hypothalamic regulator of the hypothalamic-pituitary-gonadal (HPG) axis, it governs the synthesis and release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] These pituitary hormones are indispensable for regulating gonadal function, including follicular development (folliculogenesis) and ovulation in females.[1][5]
The physiological and therapeutic effects of this compound are critically dependent on its pattern of administration. Pulsatile delivery mimics the endogenous rhythmic secretion by the hypothalamus, stimulating the HPG axis, whereas continuous administration leads to pituitary desensitization and downregulation of the axis.[1][5][6] This duality allows for its application in both fertility treatments to induce ovulation and in conditions requiring gonadal suppression.[1][5]
This technical guide provides a comprehensive analysis of this compound's mechanism of action, its precise effects on follicular dynamics and the induction of ovulation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations for researchers, scientists, and drug development professionals.
Mechanism of Action: From Receptor to Gonadotropin Release
This compound exerts its effects by binding to high-affinity G protein-coupled receptors (GPCRs) on the surface of gonadotrope cells in the anterior pituitary gland.[2][6][7] This interaction initiates a cascade of intracellular signaling events that culminate in the synthesis and exocytosis of LH and FSH.[1][2]
The primary signaling pathway activated by the this compound receptor (GnRHR) is the phospholipase C (PLC) pathway.[1][2][6]
-
Receptor Binding and G-Protein Activation: this compound binds to the GnRHR, inducing a conformational change that activates the associated Gq/11 protein.[7]
-
Second Messenger Production: The activated Gq/11 protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2]
-
Calcium Mobilization and PKC Activation: IP3 diffuses through the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[1][2] The combination of increased intracellular Ca²⁺ and DAG activates protein kinase C (PKC).[1][2]
-
MAPK Cascade Activation: The signaling cascade further engages mitogen-activated protein kinase (MAPK) pathways, which are crucial for transmitting signals to the nucleus to regulate the transcription of gonadotropin subunit genes.[4][7][8]
-
Gonadotropin Synthesis and Release: The culmination of these signaling events—elevated intracellular calcium and activation of protein kinases—leads to the synthesis of new LH and FSH molecules and the exocytosis of stored gonadotropins into the bloodstream.[2][4]
In addition to the canonical PLC pathway, evidence suggests that under certain conditions, such as high-frequency GnRH pulses, the GnRH receptor can also couple to the cyclic adenosine (B11128) monophosphate (cAMP) pathway, further contributing to the regulation of gonadotrope function.[6][9]
Impact on Follicular Development and Ovulation
The primary therapeutic use of pulsatile this compound is to mimic the natural hormonal cycle, thereby promoting follicular development and inducing ovulation in cases of hypothalamic dysfunction.[10]
Follicular Development: Folliculogenesis is driven by gonadotropins. FSH is the principal driver of follicular recruitment and growth, stimulating the proliferation of granulosa cells in antral follicles.[5][7] LH acts on theca cells to produce androgens, which are then converted to estrogens by granulosa cells under FSH stimulation.[1]
By administering this compound in a pulsatile fashion, a physiological pattern of LH and FSH release is established, promoting the development of a cohort of follicles and the selection of a dominant follicle destined for ovulation.[2][10] The goal in ovulation induction is typically to achieve monofollicular development to minimize the risk of multiple gestation.[11]
Induction of Ovulation: Ovulation is the culmination of follicular development, triggered by a mid-cycle surge of LH.[12] A single, appropriately timed bolus injection of this compound acts as a potent GnRH analogue, provoking a significant, transient discharge of LH from the pituitary.[6] This induced LH surge mimics the natural pre-ovulatory surge, causing the mature follicle to rupture and release a viable oocyte.[5][7] This principle is widely applied in assisted reproductive technologies and in veterinary medicine to synchronize ovulation for timed artificial insemination.[2][12]
Quantitative Data on this compound's Efficacy
The effectiveness of this compound in inducing ovulation has been quantified in numerous clinical and veterinary studies. The following tables summarize key findings.
Table 1: Ovulation Rates in Women with Hypothalamic Amenorrhea Treated with Pulsatile this compound
| Patient Group | Administration Route | Dose per Pulse | Pulse Frequency | Ovulation Rate (%) | Source(s) |
|---|---|---|---|---|---|
| Primary HA | Intravenous (IV) | <6 µg | 90 min | 75% (39/52 regimens) | [10] |
| Primary HA | Intravenous (IV) | 11-20 µg | 90 min | 91% (64/70 regimens) | [10] |
| Primary HA | Overall (IV & SC) | Varied | Varied | 94% (45/48 patients) | [10] |
| Secondary HA | Intravenous (IV) | <6 µg | 90 min | 90% (118/131 regimens) | [10] |
| Secondary HA | Intravenous (IV) | 11-20 µg | 90 min | 85% (63/74 regimens) | [10] |
| Secondary HA | Overall (IV & SC) | Varied | Varied | 88% (83/94 patients) | [10] |
HA: Hypothalamic Amenorrhea; SC: Subcutaneous
Table 2: Comparative Ovulatory Response to Different GnRH Analogues in Cattle
| GnRH Analogue | Dose | Ovulation/Follicle Disappearance Rate (%) | Notes | Source(s) |
|---|---|---|---|---|
| This compound | 100 µg | 73% | Lower peak LH release compared to others. | [13] |
| Lecirelin | 25 µg | 82% | [13] | |
| Lecirelin | 50 µg | 100% | [13] |
| Buserelin (B193263) | 10 µg | 100% | |[13] |
Table 3: Dose-Dependent Effect of this compound on Ovulation in River Buffalo
| Treatment Group | This compound Dose | Ovulation Rate | Notes | Source(s) |
|---|---|---|---|---|
| Group 1 | 50 µg | 1 of 4 females (25%) | Persistent dominant follicle in 3 females. | [14][15] |
| Group 2 | 100 µg | 4 of 4 females (100%) | Ovulation within 48h, followed by new follicular wave. | [14][15] |
| Group 3 (Control) | 0 µg | 0% | Dominant follicle became persistent. |[14][15] |
Detailed Experimental Protocols
Reproducible research relies on well-defined methodologies. The following sections detail common protocols for evaluating the effects of this compound.
Protocol 1: Assessment of Gonadotropin Response to this compound
Objective: To quantify the release of LH and FSH from the pituitary following a this compound challenge.
Methodology:
-
Subject Selection: Select healthy subjects (e.g., non-lactating cows, healthy male volunteers) with synchronized estrous cycles or baseline hormonal status, as required by the study design.[12]
-
Catheterization: Place an indwelling jugular venous catheter for serial blood sampling.
-
Baseline Sampling: Collect blood samples at regular intervals (e.g., every 15 minutes for 1-2 hours) prior to treatment to establish baseline hormone concentrations.[16]
-
This compound Administration: Administer a specified dose of this compound (e.g., 100 µg) as an intramuscular (IM) or intravenous (IV) bolus.[12][16]
-
Post-Treatment Sampling: Collect blood samples at frequent, timed intervals post-injection (e.g., 0, 0.5, 1, 1.5, 2, 4, and 6 hours).[12]
-
Sample Processing: Centrifuge blood samples to separate plasma or serum, which is then stored at -20°C or lower until analysis.[12]
-
Hormone Analysis: Quantify LH and FSH concentrations using a validated double-antibody radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[12]
-
Data Analysis: Analyze data for peak hormone concentration, time to peak, and total hormone release (area under the curve).
Protocol 2: Ultrasound Monitoring of Follicular Dynamics
Objective: To visually track follicular growth, ovulation, and new follicular wave emergence in response to this compound.
Methodology:
-
Equipment: Utilize a high-resolution real-time B-mode ultrasound scanner equipped with a 5-10 MHz transrectal or transvaginal transducer.
-
Baseline Scan: Perform an initial scan on Day 0 of the protocol (at the time of GnRH administration) to record the number and diameter of all follicles >5 mm and identify the dominant follicle.[12][17]
-
Serial Monitoring: Conduct daily (or twice daily around the expected time of ovulation) ultrasound examinations from Day 0 to Day 6-10.[12][17]
-
Measurements: For each examination, record the diameter of the dominant follicle and the largest subordinate follicles. Map the position of follicles to ensure accurate tracking over time.[18]
-
Ovulation Confirmation: Ovulation is confirmed by the disappearance of a previously identified dominant follicle (typically ≥10 mm).[12]
-
Follicular Wave Emergence: Monitor for the emergence of a new cohort of small follicles (3-5 mm) following the ovulation or atresia of the dominant follicle.[12]
Protocol 3: Histological Analysis of Ovarian Response
Objective: To examine the ovarian structures, primarily the presence and number of corpora lutea, to confirm ovulation.
Methodology:
-
Study Design: Treat animals (e.g., rats, cats) with this compound or a placebo during estrus.[19][20]
-
Tissue Collection: Perform ovariectomy at a fixed time point after treatment (e.g., 4 days) to allow for the full development of corpora lutea (CL).[19][20]
-
Fixation: Immediately fix the collected ovaries in a 10% neutral buffered formalin or Bouin's solution for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut serial sections of the entire ovary at a thickness of 5-7 µm using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.[21]
-
Microscopic Evaluation: Examine the slides under a light microscope. Identify and count all corpora lutea, antral follicles, and preantral follicles to quantitatively assess the ovulatory response and overall follicular health.[20][21]
Conclusion
This compound is a powerful synthetic peptide that precisely modulates the reproductive axis. Its impact on follicular development and ovulation is fundamentally dictated by its administration protocol. Pulsatile delivery effectively restores or enhances the natural gonadotropin support for folliculogenesis, while a bolus administration can reliably trigger the LH surge necessary for ovulation. The quantitative data from human and animal studies consistently demonstrate its efficacy in inducing ovulation, forming the basis of its use in treating infertility and managing reproduction. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and harness the therapeutic potential of this critical reproductive hormone.
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. originbiopharma.com [originbiopharma.com]
- 3. This compound (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. corepeptides.com [corepeptides.com]
- 7. rawamino.com [rawamino.com]
- 8. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? [frontiersin.org]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Use of exogenous gonadotropins for ovulation induction in anovulatory women: a committee opinion (2020) | American Society for Reproductive Medicine | ASRM [asrm.org]
- 12. The effects of 3 this compound products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound, lecirelin, and buserelin on LH surge, ovulation, and progesterone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of different doses of this compound on ovarian follicle dynamics in river buffalo (Bubalus bubalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of gonadotropin-releasing hormone on bioactivity of follicle-stimulating hormone (FSH) and microstructure of FSH, luteinizing hormone and sex hormone-binding globulin in a testosterone-based contraceptive trial: evaluation of responders and non-responders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Follicle Monitoring and Endometrial Correlation [pajtcces.com]
- 18. [Ultrasound monitoring of follicle growth in IVF] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Disappearance of signs of heat and induction of ovulation in oestrous queens with this compound: a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Technical Guide to Gonadorelin Acetate Versus Hydrochloride Salt in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of gonadorelin (B1671987) acetate (B1210297) and this compound hydrochloride for research applications. The document outlines the physicochemical properties, biological activity, and stability of both salt forms, supported by quantitative data and detailed experimental protocols. This guide aims to equip researchers with the necessary information to make informed decisions when selecting the appropriate this compound salt for their specific research needs.
Introduction
This compound is a synthetic decapeptide identical to the endogenous gonadotropin-releasing hormone (GnRH).[1] It is a critical research tool for studying the hypothalamic-pituitary-gonadal (HPG) axis, reproductive disorders, and as a component in assisted reproductive technologies.[2] In research and clinical settings, this compound is commonly available as two different salt forms: acetate and hydrochloride. The choice of the salt form can influence key experimental parameters such as solubility, stability, and potentially, biological activity. This guide provides a detailed comparison of these two salt forms to aid researchers in their experimental design and execution.
Physicochemical Properties
The fundamental difference between this compound acetate and this compound hydrochloride lies in the counter-ion paired with the this compound peptide. This seemingly minor variation can impact the overall physicochemical properties of the compound, which are crucial for formulation and experimental reproducibility.
| Property | This compound Acetate | This compound Hydrochloride |
| Molecular Formula | C55H75N17O13 • xC2H4O2 | C55H75N17O13 • xHCl |
| Molecular Weight (Base) | 1182.3 g/mol | 1182.3 g/mol |
| Appearance | White to off-white crystalline solid or powder | White or slightly yellowish-white powder |
| Solubility | Soluble in water, methanol, ethanol (B145695) (~0.25 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml).[3][4] Soluble in PBS (pH 7.2) at approximately 10 mg/ml.[3] | Soluble in water and in a 1% v/v solution of glacial acetic acid; sparingly soluble in methanol.[5] |
| Purity | Typically ≥95% - ≥98%[3][4] | Not less than 88.0% and not more than 98.0% of the peptide.[5] |
Biological Activity
Both this compound acetate and hydrochloride are potent agonists of the gonadotropin-releasing hormone receptor (GnRHR), initiating a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][6] While both salts are expected to have similar intrinsic activity due to the identical peptide moiety, differences in formulation and bioavailability could lead to variations in their in vivo effects.
A study in lactating dairy cows compared the efficacy of different this compound products, including a this compound diacetate tetrahydrate product (Cystorelin) and a this compound hydrochloride product (Factrel), in inducing ovulation and stimulating LH release. The results of this study are summarized in the tables below.[7][8][9][10]
Table 1: Ovulation Response in Lactating Dairy Cows
| This compound Product (Salt Form) | Dose (µg) | Number of Cows | Ovulation Rate (%) |
| Cystorelin (Diacetate Tetrahydrate) | 100 | 146 | 76.7% |
| Factrel (Hydrochloride) | 100 | 132 | 55.3% |
Table 2: Luteinizing Hormone (LH) Release Profile in Lactating Dairy Cows (100 µg dose)
| This compound Product (Salt Form) | Time to LH Peak (h) | Peak LH Concentration (ng/mL) | Area Under the LH Curve (ng/mL*h) |
| Cystorelin (Diacetate Tetrahydrate) | Not specified | Not significantly different | Not significantly different |
| Factrel (Hydrochloride) | Not specified | Not significantly different | Not significantly different |
Note: While there were no statistically significant differences in the LH release profiles at the 100 µg dose, the study did observe a significantly lower ovulation rate for the hydrochloride product. The authors suggest that although a definitive mechanism was not demonstrated, differences in product formulation beyond the salt form could contribute to this discrepancy.
Stability
The stability of peptide-based research compounds is critical for ensuring the reliability and reproducibility of experimental results. Studies have shown that this compound is most stable in aqueous solutions at a pH of approximately 5.0-5.5.[11][12]
This compound Acetate: A study on the stability and purity of a this compound acetate product (Lutrepulse) demonstrated excellent long-term stability.[13]
-
Drug Substance: Stable for at least 12 months at 24°C in 50% relative humidity.[13]
-
Lyophilized Product: Stable for at least 18 months at 24°C in 50% relative humidity.[13]
-
Reconstituted Solution: Stable for at least 45 days at 24°C or 37°C.[13]
Furthermore, research on the stability of this compound in various buffer systems has shown that acetate has a favorable effect on stability, while phosphate (B84403) buffers can lead to higher degradation rates.[11]
This compound Hydrochloride: Specific, detailed stability studies on this compound hydrochloride are less readily available in the public domain. However, a product information sheet for a this compound hydrochloride product indicates that after reconstitution, the solution should be refrigerated and used within 24 hours.[14] General stability studies on this compound suggest that its degradation is influenced by pH and temperature.[12]
Experimental Protocols
GnRH Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a method for determining the binding affinity (Ki) of this compound acetate or hydrochloride for the GnRH receptor.
Experimental workflow for a GnRH receptor binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues known to express the GnRH receptor (e.g., pituitary tissue, or cell lines like αT3-1 or HEK293 transfected with the GnRH receptor) in a lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-Buserelin), and varying concentrations of the unlabeled this compound salt (acetate or hydrochloride). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled GnRH agonist).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (typically 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Bioassay: LH and FSH Release from Pituitary Cells
This protocol describes a method to assess the biological activity of this compound salts by measuring their ability to stimulate LH and FSH release from primary pituitary cell cultures or a suitable cell line (e.g., LβT2).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bachem.com [bachem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound Acetate - LKT Labs [lktlabs.com]
- 5. Factrel (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. This compound HCl | TargetMol [targetmol.com]
- 7. Frontiers | Comparison of different GnRH compounds on fertility outcomes in ovulation synchronized and presynchronized beef cows [frontiersin.org]
- 8. Comparison of this compound products in lactating dairy cows: efficacy based on induction of ovulation of an accessory follicle and circulating luteinizing hormone profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of different this compound (GnRH) products used for the first or resynchronized timed artificial insemination on pregnancy rates in postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of this compound and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation kinetics of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability and purity profile of this compound acetate: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicines.org.uk [medicines.org.uk]
Methodological & Application
Application Note: Designing In Vitro Studies of Gonadorelin Using Primary Pituitary Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gonadorelin, a synthetic form of Gonadotropin-Releasing Hormone (GnRH), is a critical tool for studying the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] It acts as a GnRH agonist, binding to GnRH receptors (GnRHR) on pituitary gonadotroph cells to stimulate the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][5][6] These gonadotropins are essential for regulating reproductive processes, including steroidogenesis and gametogenesis.[7][8] Understanding the cellular mechanisms of this compound is vital for developing therapies for reproductive disorders. This document provides a detailed guide for designing and executing in vitro studies using primary pituitary cells to investigate the effects of this compound.
Mechanism of Action: this compound Signaling
This compound initiates a cascade of intracellular events upon binding to its G-protein coupled receptor (GPCR) on the gonadotroph cell surface.[4][9][10] The primary signaling pathway involves the Gq/11 protein, which activates Phospholipase C (PLC).[10][11][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][12] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum, leading to a rapid increase in cytosolic Ca²⁺.[4][9][13][14] This initial Ca²⁺ spike is largely responsible for the immediate release of LH.[15][16] DAG, in conjunction with elevated Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates various downstream targets, contributing to sustained hormone secretion and gene transcription.[4][15][17] The sustained phase of hormone release is also dependent on the influx of extracellular Ca²⁺ through voltage-sensitive calcium channels.[13][15]
Caption: this compound signaling pathway in pituitary gonadotrophs.
Experimental Design and Protocols
A typical in vitro study involves isolating primary pituitary cells, treating them with this compound, and measuring the subsequent physiological responses.
Caption: General experimental workflow for this compound studies.
Protocol 1: Isolation and Culture of Primary Pituitary Cells
This protocol is adapted from standard methods for establishing primary pituitary cell cultures.[18][19]
Materials:
-
Adult mouse or rat pituitaries
-
Dissection medium: Hank's Balanced Salt Solution (HBSS) with 1% Penicillin-Streptomycin
-
Digestion solution: DMEM containing 0.25% Trypsin and 25 µg/mL DNase I
-
Culture medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Sterile dissection tools, 70 µm cell strainer, 50 mL conical tubes, cell culture plates
Procedure:
-
Dissection: Aseptically dissect anterior pituitary glands from adult rodents and place them immediately into ice-cold dissection medium.
-
Dissociation: Mince the tissue into small pieces. Transfer the tissue fragments to the digestion solution and incubate at 37°C for 15-20 minutes with gentle agitation.
-
Mechanical Disruption: Gently triturate the cell suspension using a P1000 pipette to further dissociate the tissue into a single-cell suspension.
-
Filtration and Washing: Pass the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps. Wash the cells by centrifuging at 300 x g for 5 minutes and resuspending the pellet in fresh culture medium.
-
Cell Plating: Count the viable cells using a hemocytometer or automated cell counter. Seed the cells onto appropriate culture plates (e.g., 24-well plates) at a density of 2.5 x 10⁵ cells/well.
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂ for 48-72 hours to allow for recovery and adherence before initiating experiments.
Protocol 2: this compound Stimulation and Sample Collection
Materials:
-
Primary pituitary cell cultures (from Protocol 1)
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Serum-free culture medium
-
Reagents for cell lysis (e.g., TRIzol or RIPA buffer)
Procedure:
-
Pre-treatment Wash: Gently wash the cultured cells twice with pre-warmed serum-free medium to remove any residual serum components.
-
Stimulation: Add serum-free medium containing the desired concentrations of this compound to the cells. For dose-response studies, a range of concentrations (e.g., 0.1 nM to 100 nM) is typically used.[9][14] For time-course studies, a single effective concentration is applied and samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Supernatant Collection: At the end of the incubation period, carefully collect the culture supernatant from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C for hormone analysis.
-
Cell Lysate Collection: Wash the remaining cells with ice-cold PBS. Add the appropriate lysis buffer directly to the wells to collect cell lysates for subsequent protein or RNA analysis. Store lysates at -80°C.
Protocol 3: Measurement of LH and FSH Secretion by ELISA
Materials:
-
Collected culture supernatants
-
Commercially available ELISA kits for rat/mouse LH and FSH
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, standards and collected supernatant samples are added to wells pre-coated with capture antibodies.
-
A detection antibody, often conjugated to an enzyme like HRP, is added.
-
A substrate solution is added, which develops a color in proportion to the amount of bound hormone.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
A standard curve is generated to calculate the concentration of LH and FSH in the samples. Results are typically expressed in ng/mL or IU/L.[1]
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between different experimental conditions.
Table 1: Dose-Dependent Effect of this compound on LH and FSH Secretion Cells were stimulated with varying concentrations of this compound for 2 hours. Data are presented as mean ± SEM from three independent experiments.
| This compound Conc. (nM) | LH Secretion (ng/mL) | FSH Secretion (ng/mL) |
| 0 (Control) | 5.2 ± 0.4 | 10.8 ± 0.9 |
| 0.1 | 15.6 ± 1.1 | 18.5 ± 1.5 |
| 1 | 45.3 ± 3.8 | 35.2 ± 2.9 |
| 10 | 88.9 ± 7.2 | 55.7 ± 4.6 |
| 100 | 95.4 ± 8.1 | 58.1 ± 5.0 |
Table 2: Time-Course of this compound-Stimulated LH Release Cells were stimulated with 10 nM this compound. Data are presented as mean ± SEM.
| Time (minutes) | LH Secretion (ng/mL) |
| 0 | 4.9 ± 0.5 |
| 15 | 35.1 ± 2.9 |
| 30 | 62.7 ± 5.5 |
| 60 | 85.4 ± 7.1 |
| 120 | 89.1 ± 7.8 |
Table 3: Effect of Signaling Pathway Inhibitors on this compound-Stimulated LH Release Cells were pre-treated with inhibitors for 30 minutes before stimulation with 10 nM this compound for 2 hours. Data are presented as % of this compound-stimulated control.
| Treatment | LH Release (% of Stimulated Control) |
| Control (No this compound) | 5% |
| This compound (10 nM) | 100% |
| + U73122 (PLC Inhibitor) | 18% |
| + Nifedipine (Ca²⁺ Channel Blocker) | 45% |
| + Gö 6983 (PKC Inhibitor) | 52% |
The protocols and study designs outlined in this application note provide a robust framework for investigating the effects of this compound on primary pituitary cells. By quantifying hormone secretion and dissecting the underlying signaling pathways, researchers can gain valuable insights into the regulation of the reproductive axis and evaluate the potential of novel therapeutic agents.
References
- 1. corepeptides.com [corepeptides.com]
- 2. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 5. corepeptides.com [corepeptides.com]
- 6. lotilabs.com [lotilabs.com]
- 7. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rawamino.com [rawamino.com]
- 11. researchgate.net [researchgate.net]
- 12. KEGG PATHWAY: map04912 [genome.jp]
- 13. Gonadotropin-releasing hormone-induced calcium signaling in clonal pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Calcium signaling and gonadotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Editorial: Gonadotropin-Releasing Hormone Receptor Signaling and Functions [frontiersin.org]
- 18. Protocol for isolating adult pituitary stem/progenitor cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proliferating primary pituitary cells as a model for studying regulation of gonadotrope chromatin and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gonadorelin Animal Models in Reproductive Disorders Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing gonadorelin (B1671987) in animal models for the study of reproductive disorders. This document outlines the mechanism of action of this compound, detailed protocols for inducing relevant animal models of Polycystic Ovary Syndrome (PCOS) and hypogonadism, and subsequent treatment strategies with this compound. Quantitative data from representative studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding and practical application in a research setting.
Introduction to this compound
This compound is a synthetic form of Gonadotropin-Releasing Hormone (GnRH), a decapeptide hormone produced in the hypothalamus.[1] It plays a pivotal role in the reproductive axis by stimulating the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis. Due to its physiological action, this compound is a valuable tool in reproductive research, particularly for investigating disorders characterized by dysregulated GnRH secretion, such as hypogonadotropic hypogonadism and certain aspects of PCOS.
Mechanism of Action
This compound exerts its effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor on pituitary gonadotrophs. This binding initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein, which activates phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling pathways ultimately lead to the synthesis and release of LH and FSH.
The physiological effects of this compound are highly dependent on its mode of administration. Pulsatile administration mimics the natural episodic release of GnRH from the hypothalamus, leading to a sustained stimulation of gonadotropin secretion.[3] In contrast, continuous administration of this compound or its long-acting agonists can lead to downregulation and desensitization of the GnRH receptors, resulting in the suppression of gonadotropin release.[4] This document focuses on the stimulatory applications of this compound.
GnRH Signaling Pathway
Caption: GnRH Signaling Pathway.
Animal Models of Reproductive Disorders
Letrozole-Induced Polycystic Ovary Syndrome (PCOS) in Female Rats
This model is widely used to mimic the hyperandrogenic and anovulatory characteristics of human PCOS.[5] Letrozole (B1683767), a non-steroidal aromatase inhibitor, blocks the conversion of androgens to estrogens, leading to an accumulation of androgens and disruption of the hypothalamic-pituitary-ovarian axis.[5]
Experimental Protocol: Induction of PCOS
-
Animal Model: Female Sprague-Dawley or Wistar rats, 3 weeks of age.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Letrozole Administration: Administer letrozole at a dose of 1 mg/kg body weight, dissolved in 0.5% carboxymethyl cellulose (B213188) (CMC), once daily via oral gavage for 21 consecutive days.[5][6]
-
Control Group: Administer the vehicle (0.5% CMC) to the control group using the same route and schedule.
-
Confirmation of PCOS Phenotype:
-
Estrous Cyclicity: Monitor vaginal smears daily. Letrozole-treated rats are expected to exhibit irregular or absent estrous cycles, often remaining in a persistent diestrus state.[7]
-
Hormonal Analysis: At the end of the induction period, collect blood samples for hormonal assays. Expect to see elevated serum testosterone (B1683101) and LH levels, and decreased estradiol (B170435) levels in the PCOS group compared to controls.[6][8]
-
Ovarian Morphology: Following euthanasia, collect ovaries for histological examination. PCOS-like features include the presence of multiple cystic follicles, a thickened theca layer, and a reduced number of corpora lutea.[8][9]
-
Quantitative Data: Letrozole-Induced PCOS Model in Rats
| Parameter | Control Group | Letrozole-Induced PCOS Group | Reference |
| Serum Testosterone (ng/mL) | 0.8 ± 0.1 | 2.5 ± 0.3 | [8] |
| Serum Estradiol (pg/mL) | 35.2 ± 4.1 | 15.8 ± 2.3 | [8] |
| Serum LH (ng/mL) | 1.2 ± 0.2 | 3.1 ± 0.4 | [8] |
| Serum FSH (ng/mL) | 2.5 ± 0.3 | 1.8 ± 0.2 | [8] |
| Number of Cystic Follicles | 0-1 | 8-12 | [8][9] |
| Number of Corpora Lutea | 5-8 | 0-2 | [8][9] |
Note: Values are representative and may vary between studies.
Experimental Protocol: this compound Treatment
This is a proposed protocol based on the principles of GnRH physiology, as direct studies of this compound treatment in this specific model are limited. The goal is to mimic the natural pulsatile GnRH secretion to potentially restore follicular development and ovulation.
-
Animal Model: Female rats with confirmed letrozole-induced PCOS.
-
This compound Administration:
-
Dosage: Administer this compound at a dose of 1-10 µg/kg body weight.
-
Frequency: Administer subcutaneously every 90-120 minutes using a programmable infusion pump to mimic pulsatile release. Alternatively, for a less invasive approach, intermittent subcutaneous injections (e.g., 2-3 times daily) can be used, although this is a less physiological approximation.
-
Duration: Treat for 14-21 days.
-
-
Outcome Assessment:
-
Estrous Cyclicity: Continue daily monitoring of vaginal smears to observe for the resumption of regular cycles.
-
Hormonal Analysis: Measure serum levels of testosterone, estradiol, LH, and FSH at the end of the treatment period.
-
Ovarian Histology: Perform a histomorphometric analysis of the ovaries to quantify the number of pre-antral, antral, and cystic follicles, as well as the number of corpora lutea, as an indicator of ovulation.
-
Nandrolone (B1676933) Decanoate-Induced Hypogonadism in Male Rats
This model is used to study hypogonadotropic hypogonadism, a condition characterized by deficient gonadotropin secretion leading to impaired testicular function. Nandrolone decanoate (B1226879), an anabolic-androgenic steroid, suppresses the hypothalamic-pituitary-gonadal axis, leading to reduced endogenous testosterone production and spermatogenesis.[10][11]
Experimental Protocol: Induction of Hypogonadism
-
Animal Model: Adult male Wistar or Sprague-Dawley rats.
-
Housing: Standard housing conditions as described above.
-
Nandrolone Decanoate Administration: Administer nandrolone decanoate at a dose of 10 mg/kg body weight via intramuscular injection, once weekly for 8 weeks.[11][12]
-
Control Group: Administer the vehicle (e.g., sesame oil) to the control group.
-
Confirmation of Hypogonadal State:
-
Hormonal Analysis: Measure serum levels of LH, FSH, and testosterone. Expect significantly decreased levels in the nandrolone-treated group.[10][11]
-
Testicular Histology: After 8 weeks, a subset of animals can be euthanized to assess testicular morphology. Expected changes include a reduction in seminiferous tubule diameter and impaired spermatogenesis.[10]
-
Quantitative Data: Nandrolone Decanoate-Induced Hypogonadism in Male Rats
| Parameter | Control Group | Nandrolone-Treated Group (8 weeks) | Reference |
| Serum LH (ng/mL) | 0.45 ± 0.05 | 0.15 ± 0.03 | [10][11] |
| Serum Testosterone (ng/mL) | 3.8 ± 0.4 | 1.1 ± 0.2 | [10][11] |
| Gonadosomatic Index (GSI) | 0.85 ± 0.04 | 0.55 ± 0.03 | [10] |
| Seminiferous Tubule Diameter (µm) | 280 ± 15 | 210 ± 12 | [10] |
Note: Values are representative and may vary between studies.
Experimental Protocol: this compound Treatment
-
Animal Model: Male rats with confirmed nandrolone-induced hypogonadism.
-
This compound Administration:
-
Outcome Assessment:
-
Hormonal Analysis: Measure serum LH, FSH, and testosterone levels at the end of the treatment period.
-
Testicular Histology: Perform a quantitative histological analysis of the testes to assess the diameter of seminiferous tubules, the number of Leydig cells, and the extent of spermatogenesis.[14]
-
Sperm Analysis: Collect sperm from the epididymis to evaluate sperm count, motility, and morphology.
-
Experimental Workflows
PCOS Induction and this compound Treatment Workflow
Caption: PCOS Induction and Treatment Workflow.
Hypogonadism Induction and this compound Treatment Workflow
Caption: Hypogonadism Induction and Treatment Workflow.
Conclusion
The animal models and protocols detailed in these application notes provide a robust framework for investigating the pathophysiology of reproductive disorders and evaluating the therapeutic potential of this compound. The letrozole-induced PCOS model in rats effectively mimics the key hormonal and ovarian characteristics of the human condition. Similarly, the nandrolone decanoate-induced model in male rats provides a reliable platform for studying hypogonadotropic hypogonadism. The provided protocols for this compound treatment, based on the principle of pulsatile administration, offer a physiological approach to potentially restore reproductive function in these models. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental objectives. The quantitative data and visual aids are intended to serve as a valuable resource for experimental design and data interpretation in the field of reproductive science and drug development.
References
- 1. fullpotentialmen.com [fullpotentialmen.com]
- 2. This compound (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. The Pulsatile this compound Pump Induces Earlier Spermatogenesis Than Cyclical Gonadotropin Therapy in Congenital Hypogonadotropic Hypogonadism Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose and durational effects of the gonadotropin-releasing hormone agonist, deslorelin: the male rat (Rattus norvegicus) as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Letrozole Rat Model Mimics Human Polycystic Ovarian Syndrome and Changes in Insulin Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histomorphological Changes in a Rat Model of Polycystic Ovary Syndrome and the Contribution of Stevia Leaf Extract in Modulating the Ovarian Fibrosis, VEGF, and TGF-β Immunoexpressions: Comparison with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of neurotransmission on gonadotropin-releasing hormone neurons in letrozole-induced polycystic ovary syndrome: A mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nandrolone decanoate–induced hypogonadism in male rats: Dose‐ and time‐dependent effects on pituitary and testicular hormonal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nandrolone decanoate-induced hypogonadism in male rats: Dose- and time-dependent effects on pituitary and testicular hormonal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of supraphysiological dose of Nandrolone Decanoate on the testis and testosterone concentration in mature and immature male rats: A time course study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Gonadorelin Administration in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gonadorelin (B1671987) is a synthetic decapeptide identical to the endogenous gonadotropin-releasing hormone (GnRH) secreted by the hypothalamus.[1][2] Its primary function is to stimulate the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] These gonadotropins are crucial regulators of gonadal function, including steroidogenesis and gametogenesis in both males and females.[2][4]
Due to its physiological role, this compound and its analogs are widely used in in vivo research to study the hypothalamic-pituitary-gonadal (HPG) axis, reproductive disorders, fertility treatments, and as a tool in cancer therapies targeting hormone-sensitive tumors.[3][5] The biological effect of this compound is highly dependent on its administration protocol. Pulsatile delivery mimics the natural secretion pattern of GnRH, promoting the synthesis and release of LH and FSH.[2] Conversely, continuous or high-dose administration can lead to desensitization and downregulation of GnRH receptors on the pituitary, resulting in the suppression of gonadotropin release.[2]
This document provides detailed protocols and application notes for the administration of this compound in various animal models for in vivo studies.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[4] The primary signaling cascade is initiated through the Gαq/11 protein.[6][7]
-
Receptor Binding & G-Protein Activation: this compound binds to GnRHR, causing a conformational change that activates the associated Gαq/11 protein.
-
PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[6]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]
-
Downstream Effects:
-
MAPK Cascade and Gene Expression: Activated PKC initiates a cascade of phosphorylation events, including the activation of the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38).[7] These kinases translocate to the nucleus to phosphorylate transcription factors, leading to the expression of genes encoding the common α-subunit and the specific β-subunits of LH and FSH.[7]
This signaling cascade ultimately results in the synthesis and secretion of LH and FSH into the bloodstream.
Experimental Protocols for In Vivo Administration
The following sections detail the necessary steps for preparing and administering this compound in a research setting.
-
This compound: Typically supplied as a lyophilized powder (e.g., this compound Acetate or this compound Hydrochloride).[8]
-
Diluent: Use sterile, pyrogen-free diluents. Common choices include:
-
Reconstitution Procedure:
-
Bring the lyophilized this compound vial and the diluent to room temperature.
-
Aseptically add the required volume of diluent to the vial. For example, reconstitute a 100 microgram vial with 1.0 mL of diluent to achieve a final concentration of 100 µg/mL.[8]
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
The reconstituted solution should be clear and colorless. Discard if particulate matter or discoloration is observed.
-
For short-term storage, keep the reconstituted solution refrigerated (2-8°C) and use within 24 hours.[8]
-
This compound can be administered via several routes, with the choice depending on the experimental design, desired pharmacokinetic profile, and animal model.
| Route of Administration | Abbreviation | Common Animal Models | Notes |
| Intravenous | IV | Rats, Mice, Rabbits, Dogs, Cattle | Provides immediate bioavailability. Ideal for pharmacokinetic studies and assessing acute pituitary response.[9][10] |
| Subcutaneous | SC | Rats, Mice, Humans | Slower absorption compared to IV, providing a more sustained release. Often used for pulsatile delivery via infusion pumps.[1][11] |
| Intramuscular | IM | Cattle, Buffalo, Dogs | Common in veterinary medicine and large animal studies for ease of administration and sustained effect.[12][13] |
Dosage varies significantly based on the animal species, the objective of the study (e.g., stimulation, suppression, or toxicity), and the specific this compound salt used.
Table 1: Reported Dosages of this compound for In Vivo Studies
| Animal Model | Study Objective | Dosage | Route | Citation |
| Rat | Multi-dose Toxicity | 2 - 2000 µg/kg/day | Intraperitoneal | [9] |
| Safety Study | 120 µg/kg/day (for 15 days) | IV | [10][14] | |
| Teratology Study | Up to 120 µg/kg/day | IV | [9] | |
| Rabbit | Teratology Study | Up to 120 µg/kg/day | IV | [9] |
| Dog | Safety Study | 72 µg/kg/day (for 15 days) | IV | [10] |
| Irritation Study | 72 µg/kg/day (for 7 days) | IM | [14] | |
| Cattle | Ovulation Synchronization | 100 µ g/cow | IM | [10][12][15] |
| Buffalo | Ovulation Induction | 50 - 100 µ g/animal | IM | [13] |
Table 2: Acute Toxicity (LD50) Data for this compound
| Animal Model | IV LD50 | SC LD50 | Citation |
| Rat | >200 mg/kg | >2000 mg/kg | [9] |
| Mouse | >400 mg/kg | >3000 mg/kg | [9] |
Note: Researchers should perform dose-response studies to determine the optimal dose for their specific experimental model and desired biological endpoint.
Experimental Workflow and Data Collection
A typical in vivo study involving this compound administration follows a structured workflow from animal preparation to data analysis.
-
Acclimatization: Allow animals to acclimate to the housing and experimental conditions to minimize stress-induced hormonal fluctuations.
-
Baseline Sampling: Collect baseline samples (e.g., blood) before administration to serve as an internal control for each animal.
-
Pharmacodynamic Readouts: The primary readouts are plasma concentrations of LH and FSH. This compound has a very short half-life (10-40 minutes), and the subsequent LH surge is also transient.[1]
-
Blood Sampling Schedule: A frequent sampling schedule is critical to capture the peak hormone response. Based on studies in cattle, LH levels rise significantly by 1-2 hours post-injection and return to baseline by 4 hours.[15][16] A recommended schedule for rodents might involve sampling at 0, 15, 30, 60, 90, 120, and 240 minutes post-injection.
-
Physiological Endpoints: Depending on the study, monitor downstream physiological effects such as:
-
Hormone Assays: Use validated immunoassays (e.g., ELISA, RIA) to quantify LH, FSH, and steroid hormones in plasma or serum samples.
-
Statistical Analysis: Compare hormone concentration-time curves between control and treatment groups. Use appropriate statistical tests (e.g., ANOVA with repeated measures, t-test) to determine significance.
Conclusion
This compound is a powerful tool for investigating the HPG axis in vivo. Successful experimental outcomes depend on a thorough understanding of its mechanism of action and careful consideration of the administration protocol, including dose, route, and timing. The methodologies and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust and reproducible in vivo studies with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 3. genemedics.com [genemedics.com]
- 4. rawamino.com [rawamino.com]
- 5. Dose and durational effects of the gonadotropin-releasing hormone agonist, deslorelin: the male rat (Rattus norvegicus) as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 7. KEGG PATHWAY: map04912 [genome.jp]
- 8. medicines.org.uk [medicines.org.uk]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 11. This compound (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. The effects of 3 this compound products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of different doses of this compound on ovarian follicle dynamics in river buffalo (Bubalus bubalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GONAbreed (this compound acetate) [parsfatem.com]
- 15. The effects of 3 this compound products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Gonadorelin Cell Culture Experiments Using GT1-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting cell culture experiments to investigate the effects of Gonadorelin on the GT1-7 mouse hypothalamic GnRH neuronal cell line. This document includes detailed protocols for cell culture, experimental procedures, and data analysis, along with a summary of expected quantitative outcomes and a visualization of the key signaling pathway.
Introduction to this compound and GT1-7 Cells
This compound is a synthetic form of Gonadotropin-Releasing Hormone (GnRH), a decapeptide hormone crucial for reproduction.[1][2] It is a GnRH agonist that stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland by binding to GnRH receptors.[1][3]
The GT1-7 cell line is an immortalized, clonal line of mature, differentiated mouse hypothalamic neurons that endogenously express and secrete GnRH.[4][5][6][7][8] These cells were generated by genetically targeted tumorigenesis in transgenic mice.[5][6][7] GT1-7 cells are a widely used in vitro model to study the regulation of GnRH synthesis and secretion, and the intracellular signaling pathways involved.[6]
Key Applications
-
Investigating the molecular mechanisms of GnRH regulation.
-
Screening and characterizing novel drug candidates targeting the GnRH receptor.
-
Studying the intracellular signaling pathways activated by GnRH agonists and antagonists.
-
Assessing the effects of various compounds on GnRH gene expression and hormone secretion.
Experimental Protocols
GT1-7 Cell Culture and Maintenance
Proper cell culture technique is critical for obtaining reliable and reproducible results. GT1-7 cells are sensitive to overgrowth, depleted media, and harsh enzymatic dissociation.[9]
Materials:
-
GT1-7 Mouse Hypothalamic GnRH Neuronal Cell Line
-
High Glucose Dulbecco's Modified Eagle's Medium (DMEM)[9]
-
Fetal Bovine Serum (FBS)[9]
-
L-Glutamine[9]
-
Penicillin-Streptomycin Solution[9]
-
Trypsin-EDTA or Accutase[9]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
T75 tissue culture flasks
-
Multi-well cell culture plates (6, 12, or 24-well)
Protocol for Thawing and Culturing:
-
Rapidly thaw the vial of frozen GT1-7 cells in a 37°C water bath.[9]
-
Disinfect the outside of the vial with 70% ethanol.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS, 2 mM L-Glutamine, and 1X Penicillin-Streptomycin).[9]
-
Centrifuge at 300 x g for 3-5 minutes to pellet the cells.[9]
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh complete growth medium.[9]
-
Transfer the cell suspension to a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Replace the medium every 2-3 days.[9]
Protocol for Subculturing (Passaging):
-
When cells reach 90-95% confluency, aspirate the medium.[9]
-
Wash the cell monolayer twice with 10 mL of sterile PBS.[9]
-
Add 3-5 mL of Accutase or Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.[9]
-
Neutralize the enzyme with 8 mL of complete growth medium.[9]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge at 300 x g for 3-5 minutes.[9]
-
Resuspend the cell pellet in fresh medium and plate at a split ratio of 1:5 to 1:7.[10]
This compound Treatment for Experimental Assays
For most experiments, GT1-7 cells are plated in multi-well plates and allowed to adhere and grow to a desired confluency (typically 80-90%) before treatment. A period of serum starvation is often included to reduce basal signaling activity.
General Protocol:
-
Plate GT1-7 cells at a density of 0.5 x 10^6 cells/well in a 24-well plate (adjust for other plate sizes).[11]
-
Incubate for 24-48 hours to allow for cell attachment and growth.
-
Twenty-four hours prior to treatment, replace the complete medium with serum-free DMEM.[11]
-
Prepare stock solutions of this compound in sterile, nuclease-free water or an appropriate buffer.
-
Dilute the this compound stock to the desired final concentrations in serum-free DMEM immediately before use.
-
Remove the serum-free medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 30 minutes to 48 hours, depending on the assay).
Cell Viability Assay (WST-1 Method)
This assay is used to assess the cytotoxicity of this compound or to ensure that observed effects on GnRH secretion or gene expression are not due to changes in cell viability.
Protocol:
-
Plate and treat GT1-7 cells with this compound as described above.
-
At the end of the treatment period, add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
GnRH Secretion Assay (ELISA or RIA)
This assay quantifies the amount of GnRH released into the cell culture medium following this compound treatment.
Protocol:
-
Plate and treat GT1-7 cells with this compound as described above.
-
At the end of the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Transfer the clarified supernatant to a new tube and store at -80°C until analysis.
-
Determine the concentration of GnRH in the medium using a commercially available GnRH ELISA or RIA kit, following the manufacturer's protocol.
Gene Expression Analysis (Real-Time Quantitative PCR)
This method is used to measure changes in the mRNA levels of the GnRH gene (Gnrh1) or other target genes in response to this compound treatment.
Protocol:
-
Plate and treat GT1-7 cells with this compound.
-
At the end of the treatment, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the well and extract total RNA using a commercially available kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using primers specific for the Gnrh1 gene and a suitable housekeeping gene (e.g., Gapdh or Actb).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the control group.
Data Presentation
The following tables summarize representative quantitative data from experiments studying the effects of secretagogues on GT1-7 cells.
Table 1: Effect of this compound on GnRH Secretion from GT1-7 Cells
| This compound Concentration | Incubation Time | Fold Increase in GnRH Secretion (Mean ± SEM) |
| Vehicle Control | 4 hours | 1.0 ± 0.1 |
| 1 nM | 4 hours | 1.8 ± 0.2 |
| 10 nM | 4 hours | 2.5 ± 0.3 |
| 100 nM | 4 hours | 3.2 ± 0.4 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Table 2: Effect of this compound on Gnrh1 mRNA Expression in GT1-7 Cells
| This compound Concentration | Incubation Time | Fold Change in Gnrh1 mRNA (Mean ± SEM) |
| Vehicle Control | 4 hours | 1.0 ± 0.1 |
| 10 nM | 4 hours | 2.1 ± 0.3 |
| 100 nM | 4 hours | 3.5 ± 0.5 |
| 1 µM | 4 hours | 2.8 ± 0.4 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions. A maximal response is often observed at a specific concentration, with higher concentrations potentially leading to receptor desensitization.
Signaling Pathways and Experimental Workflow
This compound (GnRH) Receptor Signaling Pathway
This compound binds to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR), on the surface of GT1-7 cells.[12][13] This initiates a cascade of intracellular events primarily through the Gαq/11 protein.[14][15] Activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][13] These events, in turn, can activate mitogen-activated protein kinase (MAPK) cascades, which are crucial for transmitting signals to the nucleus and regulating gene transcription.[12][14]
Caption: GnRH Receptor Signaling Pathway in GT1-7 Cells.
Experimental Workflow for Studying this compound Effects
The following diagram illustrates a typical workflow for investigating the impact of this compound on GT1-7 cells, from cell culture to data analysis.
References
- 1. This compound | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. originbiopharma.com [originbiopharma.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cellosaurus cell line GT1-7 (CVCL_0281) [cellosaurus.org]
- 5. Mouse | Sigma-Aldrich [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. GT1-7 Mouse Hypothalamic GnRH Neuronal Cell Line Millipore [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bcrj.org.br [bcrj.org.br]
- 11. Orexin A Induces GnRH Gene Expression and Secretion from GT1-7 Hypothalamic GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 14. KEGG PATHWAY: map04912 [genome.jp]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
Measuring Serum Gonadorelin: A Detailed Guide Using Competitive ELISA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles, protocols, and data analysis for the quantification of Gonadorelin (also known as Gonadotropin-Releasing Hormone, GnRH) in serum samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
This compound is a decapeptide hormone produced and secreted by the hypothalamus.[1] It plays a pivotal role in the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.[2] Accurate measurement of serum this compound levels is crucial for a wide range of research areas, including reproductive endocrinology, fertility studies, and the development of therapeutic analogs. The competitive ELISA is a highly sensitive and specific method for quantifying small molecules like this compound in complex biological fluids such as serum.
Principle of the Competitive ELISA
The this compound ELISA is a competitive immunoassay.[3][4][5] In this format, this compound present in the serum sample competes with a fixed amount of labeled this compound (e.g., biotinylated) for binding to a limited number of anti-Gonadorelin antibodies coated on a microplate.[6] The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample.[5] After a washing step to remove unbound substances, an enzyme-conjugated streptavidin (such as Horseradish Peroxidase - HRP) is added, which binds to the captured biotinylated this compound.[5] A substrate solution is then added, and the enzyme catalyzes a colorimetric reaction.[5] The intensity of the color is measured spectrophotometrically, and the concentration of this compound in the sample is determined by comparing the optical density (OD) of the samples to a standard curve generated with known concentrations of this compound.[7]
Data Presentation
Table 1: Typical Performance Characteristics of Commercial this compound ELISA Kits
| Parameter | Typical Range |
| Detection Range | 0.01 to 100 ng/mL |
| Sensitivity | 1 ng/mL |
| Sample Volume | 50 µL |
| Incubation Time | 1-2 hours |
| Wavelength | 450 nm |
Note: These values are examples and may vary between different ELISA kit manufacturers. Always refer to the specific kit's datasheet for accurate information.
Table 2: Example Standard Curve Data
| Standard Concentration (pg/mL) | Optical Density (OD) at 450 nm |
| 1000 | 0.250 |
| 333.33 | 0.550 |
| 111.11 | 1.100 |
| 37.04 | 1.850 |
| 12.35 | 2.500 |
| 0 (Blank) | 3.000 |
Note: This is example data. A standard curve must be generated for each assay.
Experimental Protocols
Materials and Reagents
-
This compound ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm[8]
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Serum separator tubes
-
Centrifuge
-
Vortex mixer
-
Plate shaker (optional)
Sample Collection and Preparation
-
Serum Collection : Collect whole blood using a serum separator tube.
-
Clotting : Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[7]
-
Centrifugation : Centrifuge the clotted blood at approximately 1000 x g for 20 minutes.[7]
-
Aliquoting : Carefully collect the serum supernatant and transfer it to clean microfuge tubes.
-
Storage : Assay freshly prepared serum immediately. For later use, aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]
Assay Procedure
-
Reagent Preparation : Bring all reagents and samples to room temperature before use. Prepare working solutions of standards and other kit components as instructed in the kit manual.
-
Standard and Sample Addition : Add 50 µL of each standard and serum sample to the appropriate wells of the pre-coated microplate.
-
Competitive Reaction : Immediately add 50 µL of the biotinylated anti-Gonadorelin antibody working solution to each well. Gently tap the plate to mix.
-
Incubation : Cover the plate with an adhesive sealer and incubate for 45-60 minutes at 37°C.[7]
-
Washing : Aspirate the liquid from each well and wash the plate 3 times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and blotting it on a clean paper towel.
-
HRP-Conjugate Addition : Add 100 µL of HRP-conjugate working solution to each well.
-
Incubation : Cover the plate and incubate for 30 minutes at 37°C.[7]
-
Washing : Repeat the washing step as described in step 5, but wash 5 times.
-
Substrate Addition : Add 90 µL of TMB Substrate solution to each well.
-
Incubation : Incubate the plate for 15-20 minutes at 37°C in the dark.[7]
-
Stopping the Reaction : Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Absorbance Measurement : Read the optical density of each well within 5 minutes using a microplate reader set to 450 nm.[7]
Data Analysis and Interpretation
-
Standard Curve Generation : Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended.
-
Sample Concentration Calculation : Determine the concentration of this compound in the serum samples by interpolating their mean absorbance values from the standard curve.
-
Dilution Factor : If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.
Visualizations
Caption: this compound signaling pathway in pituitary gonadotrophs.
Caption: Experimental workflow for a competitive this compound ELISA.
References
- 1. This compound (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. The Gonadotrophin-Releasing Hormone Receptor: Signalling, Cycling and Desensitisation | Semantic Scholar [semanticscholar.org]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 5. KEGG PATHWAY: map04912 [genome.jp]
- 6. Editorial: Gonadotropin-Releasing Hormone Receptor Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
Application Note: HPLC Method for Purity and Quantification of Gonadorelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the purity analysis and quantification of Gonadorelin. The protocol is based on established pharmacopeial methods and is suitable for use in quality control and research environments. The method is designed to be robust and specific for the determination of this compound and its related compounds.
Introduction
This compound is a synthetic decapeptide that is an analog of the endogenous gonadotropin-releasing hormone (GnRH). It is used therapeutically to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The purity and potency of this compound are critical for its safety and efficacy. This application note describes a reversed-phase HPLC (RP-HPLC) method for the accurate determination of this compound purity and for its quantification.
Experimental Protocol
This protocol is adapted from the United States Pharmacopeia (USP) monograph for this compound Acetate.[1]
Materials and Reagents
-
This compound Acetate Reference Standard (USP RS)
-
This compound Acetate Related Compound A (USP RS)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric Acid (ACS grade)
-
Ammonia (B1221849), concentrated
-
Water, deionized or HPLC grade
-
Trifluoroacetic Acid (TFA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Assay | Related Compounds |
| Column | L1 packing, 4.6-mm × 25-cm; 5-µm | L1 packing, 4.6-mm × 25-cm; 5-µm |
| Mobile Phase | Variable mixtures of Solution A and Solution B | Variable mixtures of Solution A and Solution B |
| Solution A | 7.0 mL of phosphoric acid and 5.0 mL of concentrated ammonia in 1000 mL of water | 95:5 mixture of Solvent 1 and Solvent 2 |
| Solution B | 1:1 mixture of acetonitrile and water | 60:40 mixture of Solvent 2 and Solvent 1 |
| Solvent 1 | 1 mL of trifluoroacetic acid in 1 L of water | 1 mL of trifluoroacetic acid in 1 L of water |
| Solvent 2 | Not Applicable | 1 mL of trifluoroacetic acid in 1 L of acetonitrile |
| Flow Rate | Approximately 1.5 mL/min | Approximately 1.5 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | About 20 µL | About 20 µL |
| Column Temp. | Ambient | Ambient |
Preparation of Solutions
For Assay:
-
Diluent: Dilute 5.0 mL of phosphoric acid with water to 1000 mL.
-
Standard Solutions: Prepare solutions of USP this compound Acetate RS in the Diluent at known concentrations.
-
Test Solution: Accurately weigh about 4.0 mg of this compound Acetate and dissolve in 1 mL of the Diluent. Prepare in duplicate.[1]
For Related Compounds:
-
Standard Solution: Dissolve an accurately weighed quantity of USP this compound Acetate RS in water to obtain a solution with a known concentration of about 0.5 mg/mL.[1]
-
System Suitability Solution: Dissolve an accurately weighed quantity of USP this compound Acetate Related Compound A RS in water to obtain a solution with a known concentration of about 0.5 mg/mL. Mix equal volumes of this solution and the Standard solution.[1]
-
Test Solution: Dissolve an accurately weighed quantity of this compound Acetate in water to obtain a solution with a known concentration of about 0.5 mg/mL.[1]
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
For Assay: The column efficiency is not less than 900 theoretical plates, the tailing factor is not more than 2.5, and the relative standard deviation for replicate injections is not more than 3.0%.[2]
-
For Related Compounds: The resolution between the peaks of this compound Acetate and this compound Acetate Related Compound A in the System Suitability Solution is satisfactory.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Standard solutions in duplicate.
-
Inject the Test solutions in duplicate.
-
Record the chromatograms and integrate the peak areas.
Data Analysis
For Quantification (Assay):
-
Plot the peak areas of the Standard solutions versus their concentrations in mg/mL.
-
Perform a linear regression analysis to obtain the equation of the line. The square of the correlation coefficient (r²) should be not less than 0.995.[3]
-
Calculate the concentration of this compound in the Test solution using the regression equation.
For Purity (Related Compounds):
-
The percentage of each impurity is calculated by comparing the peak area of each impurity to the peak area of the this compound peak in the Standard solution, taking into account the respective concentrations.
Visualizations
Caption: Experimental workflow for this compound purity and assay analysis by HPLC.
Caption: Logical relationship of components in an HPLC system.
Conclusion
The described HPLC method is a reliable and robust procedure for the purity analysis and quantification of this compound. Adherence to the specified chromatographic conditions, solution preparation, and system suitability criteria is essential for obtaining accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality assessment of this compound.
References
Application Notes and Protocols: Pulsatile vs. Continuous Gonadorelin (GnRH) Infusion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gonadotropin-releasing hormone (GnRH), a hypothalamic decapeptide, is the principal regulator of the reproductive endocrine axis.[1][2] Its secretion pattern is crucial; pulsatile release stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, whereas continuous administration leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin release.[3] This document provides detailed application notes and experimental protocols for establishing pulsatile and continuous GnRH infusion models, primarily in rodents, to investigate the differential physiological responses. It includes methodologies for surgical preparation, infusion system setup, and hormone analysis, supported by data tables and pathway diagrams to guide researchers in designing and executing these complex experiments.
GnRH Receptor Signaling Pathway
GnRH exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the GnRH receptor (GnRHR), on pituitary gonadotropes.[1][2][4] This binding primarily activates the Gαq/11 protein, initiating a cascade of intracellular events.[1][4] The key signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5] This cascade ultimately leads to the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, which are crucial for the transcription of the common α-subunit and the specific β-subunits of LH and FSH.[4][5][6] The pulsatility of the GnRH signal is critical for maintaining this signaling cascade; continuous exposure leads to receptor desensitization and uncoupling from these pathways.
Caption: GnRH binds its receptor, activating PLC and leading to MAPK-mediated transcription of gonadotropin subunits.
Experimental Design and Workflow
The fundamental design involves comparing the endocrine profiles of animal models receiving either pulsatile or continuous intravenous (IV) infusions of GnRH. This requires surgical catheterization, a recovery period, and connection to programmable infusion pumps. Serial blood sampling is critical for mapping the resultant LH and FSH secretory patterns.
Caption: Workflow diagram illustrating key experimental stages from animal preparation to data analysis.
Experimental Parameters and Data Presentation
Clear documentation of infusion parameters is essential for reproducibility. The following tables provide example parameters for rodent studies.
Table 1: GnRH Infusion Parameters
| Parameter | Pulsatile Infusion | Continuous Infusion | Saline Control |
|---|---|---|---|
| Animal Model | C57BL/6 Mouse (Male) | C57BL/6 Mouse (Male) | C57BL/6 Mouse (Male) |
| Route | Intravenous (Jugular Vein) | Intravenous (Jugular Vein) | Intravenous (Jugular Vein) |
| GnRH Dose/Pulse | 5-10 ng | N/A | N/A |
| Pulse Duration | 1 minute | N/A | N/A |
| Pulse Frequency | Once every 60 minutes | N/A | N/A |
| Continuous Rate | N/A | 0.8-1.6 ng/min | N/A |
| Vehicle | 0.9% Sterile Saline | 0.9% Sterile Saline | 0.9% Sterile Saline |
| Total Infusion Vol. | ~18 µl per pulse[7] | ~2.5 mL/kg/minute[8] | ~2.5 mL/kg/minute[8] |
| Duration | 6-24 hours | 6-24 hours | 6-24 hours |
Note: Doses and frequencies should be optimized based on the specific animal model and research question. The goal of the continuous infusion is often to match the total dose delivered by the pulsatile regimen over the same period.
Table 2: Expected Gonadotropin Response
| Infusion Type | LH Response | FSH Response | Mechanism |
|---|---|---|---|
| Pulsatile | Sharp, episodic pulses mirroring GnRH input.[3][9] | Gradual increase, less tightly coupled to pulses.[10][11][12] | Sustained gonadotrope sensitivity and stimulation. |
| Continuous | Initial transient rise followed by profound suppression.[3][9] | Suppression, often less pronounced than LH.[10] | GnRHR desensitization, internalization, and uncoupling of signaling pathways. |
| Saline | Low, basal pulsatile activity. | Low, basal levels. | Endogenous GnRH secretion without external stimulation. |
Detailed Experimental Protocols
Protocol 4.1: Surgical Catheterization (Jugular Vein)
This protocol is adapted for a mouse model. All procedures must be performed under sterile conditions and in accordance with institutional animal care guidelines.
Materials:
-
Anesthetic (e.g., Isoflurane)
-
Surgical tools (forceps, scissors, needle holders)
-
Suture material
-
Catheter (e.g., Silastic tubing) connected to a transcutaneous button or tether line.[8]
-
Heparinized saline (e.g., 10-20 IU/mL)
-
Analgesics and antibiotics as per veterinary recommendation.
Procedure:
-
Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of pedal reflex.
-
Shave the ventral neck area and disinfect with an appropriate surgical scrub.
-
Make a small midline incision on the neck to expose the salivary glands and underlying muscles.
-
Gently retract the muscles to isolate the right external jugular vein.
-
Place two loose silk sutures around the vein (one cranial, one caudal). Tighten the cranial suture to occlude blood flow.
-
Using fine scissors, make a small incision in the vein between the two sutures.
-
Carefully insert the saline-filled catheter into the vein, advancing it towards the heart.
-
Secure the catheter in place by tightening the caudal suture.
-
Tunnel the external part of the catheter subcutaneously to exit on the dorsal side, between the scapulae.[7]
-
Connect the catheter to the button or tether port.
-
Flush the catheter with heparinized saline to ensure patency and prevent clotting.[8]
-
Close the incision with sutures.
-
Administer post-operative analgesics and allow the animal to recover for 5-7 days before starting the infusion experiment.[7] Daily flushing of the catheter is required to maintain patency.[7]
Protocol 4.2: Infusion Pump Setup and Programming
Materials:
-
Programmable micro-infusion pump (e.g., syringe pump)
-
Gas-tight syringes
-
Tubing compatible with the pump and catheter system
-
GnRH stock solution
-
Sterile 0.9% saline
Procedure:
-
Prepare GnRH Solution: Dilute GnRH stock to the final desired concentration in sterile saline. Prepare enough volume for the entire experiment duration.
-
Prime the System: Load the GnRH or saline solution into a syringe. Connect the syringe to the infusion tubing and prime the entire line to remove any air bubbles.
-
Program the Pump:
-
For Pulsatile Infusion: Program the pump to deliver a specific volume (e.g., 18 µL) over a short duration (e.g., 1 minute) at set intervals (e.g., every 60 minutes).
-
For Continuous Infusion: Program the pump to deliver a constant, low flow rate (e.g., calculated in µL/hour) that matches the total dose of the pulsatile group over the experimental period.
-
-
Connect to Animal: In a calm environment, connect the primed infusion line to the animal's catheter port. For tethered systems, ensure the animal has free movement.[8][13]
-
Initiate Infusion: Start the pre-programmed infusion protocol and record the start time.
Protocol 4.3: Serial Blood Sampling
Materials:
-
Micro-centrifuge tubes pre-coated with an anticoagulant (e.g., EDTA)
-
Pipettes and tips
-
Sterile saline for volume replacement
Procedure:
-
Handle the animal gently to minimize stress, which can affect hormone levels.
-
At each designated time point (e.g., every 15 minutes for LH pulse detection), collect a small volume of blood (e.g., 25-50 µL) from the tail vein or a secondary catheter.
-
Immediately transfer the blood to a pre-chilled anticoagulant tube.
-
To prevent hemodilution, consider replacing the collected blood volume with an equal volume of sterile saline, especially with frequent sampling.
-
Keep samples on ice. After the final collection, centrifuge the tubes at ~1500 x g for 15 minutes at 4°C.
-
Carefully collect the plasma supernatant and store at -80°C until hormone analysis.
Protocol 4.4: LH and FSH Quantification (ELISA)
This is a general protocol for a sandwich ELISA. Always follow the specific manufacturer's instructions for the chosen kit.[14][15][16]
Procedure:
-
Preparation: Bring all reagents, standards, and plasma samples to room temperature.[14]
-
Plate Setup: Add standards, controls, and plasma samples in duplicate to the wells of the antibody-precoated microplate.[14]
-
Incubation 1: Add assay buffer or conjugate (as per kit instructions) to each well. Incubate for the specified time (e.g., 30-60 minutes) at room temperature, often with gentle shaking.[14]
-
Washing: Wash the wells multiple times (e.g., 3-5 times) with the provided wash buffer to remove unbound substances.[14]
-
Incubation 2 (if applicable): Add the enzyme-conjugated secondary antibody. Incubate for the specified time.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution to each well. Incubate in the dark for a specified time (e.g., 15-20 minutes) until color develops.[14][15]
-
Stop Reaction: Add the stop solution to each well, which will change the color (typically from blue to yellow).[15]
-
Read Plate: Measure the absorbance of each well at 450 nm using a microplate reader within 20 minutes of adding the stop solution.[14]
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the LH and FSH concentrations in the unknown plasma samples.[17][18]
References
- 1. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
- 9. Effect of pulsatile or continuous administration of GnRH on reproductive function of stallions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence of differential control of FSH and LH secretion by gonadotropin-releasing hormone (GnRH) from the use of a GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. madbarn.com [madbarn.com]
- 12. Effects of gonadotropin-releasing hormone infused in a pulsatile or continuous fashion on serum gonadotropin concentrations and ovulation in the mare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. sceti.co.jp [sceti.co.jp]
- 15. Human Follicle Stimulating Hormone ELISA Kit (ab108641) is not available | Abcam [abcam.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. novamedline.com [novamedline.com]
- 18. ibl-international.com [ibl-international.com]
Application Notes and Protocols: In Vitro Gonadorelin Dose-Response Curve Generation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gonadorelin is a synthetic decapeptide that is identical to the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2][3] It is a key regulator of the hypothalamic-pituitary-gonadal axis, controlling reproductive function in mammals.[4][5] this compound acts by binding to and activating the GnRH receptor (GnRHR), a G protein-coupled receptor (GPCR), located on the surface of pituitary gonadotrope cells.[6][7][8] This activation stimulates the synthesis and secretion of two essential gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4][9] The pulsatile release of GnRH is critical for maintaining normal reproductive cycles.[10]
Generating an in vitro dose-response curve for this compound is fundamental for determining its biological potency (e.g., EC50), understanding its mechanism of action, and screening novel GnRH analogues in drug discovery. This document provides a detailed protocol for generating such a curve using an immortalized pituitary gonadotrope cell line and measuring the subsequent release of LH.
This compound Signaling Pathway
The primary signaling cascade initiated by this compound binding to its receptor involves the activation of the Gαq/11 G-protein.[6][7][11] This triggers Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][11] These second messengers mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively, culminating in the synthesis and secretion of LH and FSH.[8][11][12]
Experimental Protocol: LH Release Assay
This protocol describes the steps to generate a this compound dose-response curve by treating LβT2 cells (a mouse pituitary gonadotrope cell line) and quantifying Luteinizing Hormone (LH) release via an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Principle
LβT2 cells, which endogenously express the GnRH receptor, are incubated with serial dilutions of this compound.[11] The activation of GnRH receptors stimulates the secretion of LH into the cell culture supernatant. The amount of LH released is then quantified using a specific sandwich ELISA, and the results are used to plot a dose-response curve.
2. Materials and Reagents
| Material/Reagent | Supplier (Example) |
| LβT2 Cell Line | ATCC |
| This compound Acetate (B1210297) | Sigma-Aldrich |
| DMEM, high glucose | Gibco |
| Fetal Bovine Serum (FBS), heat-inactivated | Gibco |
| Penicillin-Streptomycin (100X) | Gibco |
| 0.25% Trypsin-EDTA | Gibco |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco |
| 96-well cell culture plates, clear, flat-bottom | Corning |
| Mouse LH ELISA Kit | Thermo Fisher Scientific |
| Sterile Water for Injection or DMSO | Sigma-Aldrich |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich |
3. Cell Culture and Maintenance
-
Culture LβT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for dissociation.
-
It is critical to use cells within a consistent and narrow passage number range for experiments to minimize variability.[11]
4. Experimental Workflow
The overall workflow involves cell seeding, stimulation with this compound, collection of supernatant, and quantification of the released hormone.
5. Step-by-Step Protocol
Day 1: Cell Seeding
-
Harvest LβT2 cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
Day 2/3: this compound Stimulation
-
Prepare this compound Stock: Dissolve this compound acetate in sterile water or DMSO to create a high-concentration stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C.
-
Prepare Assay Medium: Prepare DMEM containing a low concentration of serum (e.g., 0.1% FBS) or a serum-free medium with 0.1% BSA.
-
Serum Starvation (Optional but Recommended): Gently aspirate the culture medium from the wells. Wash once with 100 µL of PBS. Add 90 µL of assay medium to each well and incubate for 2-4 hours to reduce basal signaling.
-
Prepare Serial Dilutions:
-
Perform a serial dilution of the this compound stock solution in the assay medium. A common range to test is 10⁻¹² M to 10⁻⁶ M.
-
Prepare enough volume to add 10 µL to each replicate well (e.g., in triplicate).
-
Include a "vehicle control" (assay medium with no this compound) to determine basal LH release.[11]
-
-
Cell Treatment: Add 10 µL of each this compound dilution (or vehicle) to the corresponding wells. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 4 hours). The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, carefully collect the supernatant (e.g., 80 µL) from each well without disturbing the cell monolayer. Store the supernatant at -80°C until the ELISA is performed.
Day 3/4: LH Quantification
-
Thaw the collected supernatants on ice.
-
Perform the mouse LH ELISA according to the manufacturer's instructions to determine the concentration of LH in each sample.
Data Analysis and Presentation
1. Data Processing and Curve Fitting
The raw data from the ELISA (e.g., optical density) is used to calculate LH concentrations based on the standard curve. The concentration data is then plotted against the logarithm of the this compound concentration. A non-linear regression analysis, typically a four-parameter logistic (4PL) model, is used to fit the data and derive key parameters.
2. Quantitative Data Summary
The results of the dose-response analysis provide quantitative measures of this compound's potency and efficacy. The exact values are highly dependent on the specific cell line and assay conditions used.
Table 1: Representative Dose-Response Parameters for this compound
| Parameter | Description | Illustrative Value |
| EC₅₀ (nM) | The concentration of this compound that produces 50% of the maximal response. | 0.1 - 2.5[13] |
| Hill Slope | A measure of the steepness of the curve. A value of 1.0 indicates standard binding kinetics. | ~1.0 |
| Eₘₐₓ (% Control) | The maximum response observed, expressed as a percentage over the basal level. | > 500% |
| R² | The coefficient of determination, indicating the goodness of fit of the curve. | > 0.98 |
Note: The values presented are illustrative and should be determined experimentally.
3. Example 96-Well Plate Layout
A well-structured plate layout is crucial for accurate and reproducible results.
Table 2: Example Plate Layout for this compound Dose-Response Assay
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | VC | VC | VC | 10⁻¹¹ M | 10⁻¹¹ M | 10⁻¹¹ M | 10⁻⁷ M | 10⁻⁷ M | 10⁻⁷ M | PC | PC | PC |
| B | 10⁻¹² M | 10⁻¹² M | 10⁻¹² M | 10⁻¹⁰ M | 10⁻¹⁰ M | 10⁻¹⁰ M | 10⁻⁶ M | 10⁻⁶ M | 10⁻⁶ M | BLK | BLK | BLK |
| C | Rep 1 | Rep 1 | Rep 1 | Rep 1 | Rep 1 | Rep 1 | Rep 1 | Rep 1 | Rep 1 | |||
| D | Rep 2 | Rep 2 | Rep 2 | Rep 2 | Rep 2 | Rep 2 | Rep 2 | Rep 2 | Rep 2 | |||
| E | Rep 3 | Rep 3 | Rep 3 | Rep 3 | Rep 3 | Rep 3 | Rep 3 | Rep 3 | Rep 3 | |||
| F | ||||||||||||
| G | ||||||||||||
| H |
VC = Vehicle Control; PC = Positive Control (e.g., 10⁻⁶ M this compound); BLK = Blank (Assay Medium only)
References
- 1. This compound (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. This compound Acetate - LKT Labs [lktlabs.com]
- 3. This compound | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 8. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 9. bachem.com [bachem.com]
- 10. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Gonadorelin for Induction of Ovulation in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadorelin (B1671987), a synthetic decapeptide identical to endogenous gonadotropin-releasing hormone (GnRH), is a critical tool in reproductive research.[1][2] It is widely used to induce ovulation in various animal models, facilitating studies in reproductive biology, endocrinology, and the development of assisted reproductive technologies.[1][3] this compound acts as a potent GnRH receptor agonist, stimulating the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), the key hormones that orchestrate follicular development and ovulation.[3][4][5] The pulsatile administration of this compound mimics the natural physiological release of GnRH, leading to a transient surge in LH and FSH, which is essential for triggering ovulation.[1] Conversely, continuous administration can lead to receptor downregulation and suppression of gonadotropin release.[1]
These application notes provide detailed protocols for the use of this compound in inducing ovulation in common research animal models, along with methods for confirming successful ovulation.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to GnRH receptors on the surface of gonadotroph cells in the anterior pituitary gland.[4] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[6]
The primary signaling pathway activated by the GnRH receptor is the phospholipase C (PLC) pathway.[4][6] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC).[4] The elevated intracellular calcium and activated PKC act synergistically to stimulate the synthesis and secretion of LH and FSH from the pituitary gonadotrophs.[4]
Quantitative Data: this compound Dosage for Ovulation Induction
The effective dose of this compound for ovulation induction varies significantly across different research animal species. The following table summarizes typical dosage ranges and administration routes. It is crucial to optimize the dosage for specific strains and experimental conditions.
| Animal Model | Dosage Range | Administration Route | Reference(s) |
| Mouse | 0.1 - 0.5 µg (as Fertirelin Acetate) | Subcutaneous (SC) | [7] |
| Rat | 50 - 100 µg | Intramuscular (IM) | [8] |
| Rabbit | 0.8 - 20 µg | Intramuscular (IM), Intravaginal | [4][8] |
| Cat | 25 - 50 µg | Intramuscular (IM) | [9][10] |
| Sheep | 25 µg | Intramuscular (IM) | [11] |
| Cattle | 100 µg | Intramuscular (IM), Intravenous (IV) | [3] |
| Buffalo | 50 - 100 µg | Intramuscular (IM) | [8][12] |
Experimental Protocols
Protocol 1: Induction of Ovulation in Mice
This protocol is adapted for the use of a GnRH agonist to induce ovulation.
Materials:
-
This compound (or a suitable analogue like Fertirelin Acetate)
-
Sterile 0.9% saline
-
Syringes (1 mL) and needles (27-30 gauge)
-
Mature female mice (e.g., C57BL/6, BALB/c), typically 6-8 weeks old
Procedure:
-
Animal Preparation: House female mice in a controlled environment with a regular light-dark cycle. For timed mating experiments, synchronize the estrous cycle of the females.
-
Hormone Preparation: Reconstitute this compound in sterile saline to the desired concentration (e.g., 10 µg/mL).
-
Administration:
-
For superovulation, an initial injection of Pregnant Mare Serum Gonadotropin (PMSG) can be administered to stimulate follicular development.
-
48 hours after the PMSG injection, administer a single subcutaneous injection of this compound (0.1 - 0.5 µg per mouse).[7]
-
-
Mating: Immediately after this compound administration, pair each female with a fertile male.
-
Confirmation of Mating: The following morning, check for the presence of a vaginal plug, which indicates successful mating.
-
Confirmation of Ovulation: Ovulation is expected to occur approximately 12-14 hours after the this compound injection. This can be confirmed by oocyte recovery from the oviducts or by histological examination of the ovaries for corpora lutea.
Protocol 2: Induction of Ovulation in Rats
Materials:
-
This compound
-
Sterile 0.9% saline
-
Syringes (1 mL) and needles (25-27 gauge)
-
Mature female rats (e.g., Wistar, Sprague-Dawley), typically 10-12 weeks old
Procedure:
-
Animal Preparation: Acclimate female rats to the housing conditions. Monitor the estrous cycle via vaginal cytology to determine the stage of the cycle.
-
Hormone Preparation: Prepare a solution of this compound in sterile saline.
-
Administration: On the day of proestrus, administer a single intramuscular injection of this compound (50 - 100 µg per rat).[8]
-
Mating: Pair females with males following this compound administration.
-
Confirmation of Ovulation: Ovulation can be confirmed by observing the presence of sperm in a vaginal smear the following morning (indicating mating occurred at the time of ovulation) and subsequent confirmation of pregnancy. Alternatively, serum progesterone (B1679170) levels can be measured 4-5 days post-injection.
Protocol 3: Induction of Ovulation in Rabbits
Rabbits are induced ovulators, meaning ovulation is triggered by the act of mating. In a research setting, particularly for artificial insemination, hormonal induction is necessary.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Syringes (1 mL) and needles (25 gauge)
-
Mature female rabbits (e.g., New Zealand White)
Procedure:
-
Animal Preparation: House does in individual cages. Estrus can be synchronized using PMSG if required.[4]
-
Hormone Preparation: Dilute this compound in sterile saline.
-
Administration:
-
Artificial Insemination: If performing artificial insemination, it should be done at the time of this compound administration.
-
Confirmation of Ovulation: Ovulation in rabbits occurs approximately 10-12 hours after the LH surge. Confirmation can be achieved through:
-
Laparoscopy: Direct visualization of the ovaries to observe ovulation stigmata or fresh corpora lutea.
-
Pregnancy: Successful conception following artificial insemination.
-
Confirmation of Ovulation: Detailed Methodologies
Method 1: Serum Progesterone Assay
Principle: Progesterone levels rise significantly after ovulation due to the formation of the corpus luteum. Measuring serum progesterone is a reliable method to retrospectively confirm ovulation.[13]
Procedure:
-
Sample Collection:
-
Mice and Rats: Collect blood samples via tail vein, saphenous vein, or cardiac puncture (terminal procedure) at approximately 7 days post-ovulation induction.
-
Rabbits: Collect blood from the marginal ear vein.
-
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes. Collect the serum.
-
Assay: Use a commercially available progesterone ELISA kit suitable for the species being tested. Follow the manufacturer's instructions for the assay procedure.
-
Interpretation: A significant increase in serum progesterone concentration compared to baseline levels confirms that ovulation has occurred. A serum progesterone level of 5 ng/mL or greater is generally considered indicative of ovulation.
Method 2: Vaginal Cytology
Principle: The types and proportions of epithelial cells in a vaginal smear change predictably throughout the estrous cycle in response to hormonal fluctuations. This method is particularly useful for monitoring the estrous cycle in rodents to time the administration of this compound.
Procedure:
-
Sample Collection (Rat):
-
Staining:
-
Air-dry the slide.
-
Stain with a suitable stain such as Diff-Quik or Crystal Violet.
-
-
Microscopic Examination:
-
Proestrus: Predominantly nucleated epithelial cells.
-
Estrus: Predominantly anucleated, cornified epithelial cells. This is the stage of ovulation.
-
Metestrus: Presence of leukocytes and cornified epithelial cells.
-
Diestrus: Predominantly leukocytes with some nucleated epithelial cells.
-
Method 3: Laparoscopy (for Rabbits)
Principle: Laparoscopy allows for direct, minimally invasive visualization of the ovaries to confirm ovulation.
Procedure:
-
Anesthesia: Anesthetize the rabbit following an approved protocol.
-
Surgical Preparation: Shave and aseptically prepare the abdominal area.
-
Insufflation: Create a pneumoperitoneum by insufflating the abdominal cavity with carbon dioxide.
-
Trocar and Laparoscope Insertion: Make a small incision and insert a trocar and the laparoscope.
-
Visualization: Manipulate the laparoscope to visualize the ovaries. Look for signs of recent ovulation, such as ovulation points (stigmata) or the presence of fresh corpora lutea.
-
Closure: Remove the instruments and close the incision.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for an experiment involving this compound-induced ovulation.
References
- 1. researchgate.net [researchgate.net]
- 2. mcgill.ca [mcgill.ca]
- 3. Rat embryo quality and production efficiency are dependent on gonadotrophin dose in superovulatory treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laboratory Rat Vaginal Cytology: A Quick Method of Staging Unstained Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Track-by-Day method for monitoring the rodent estrous cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of different doses of this compound on ovarian follicle dynamics in river buffalo (Bubalus bubalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disappearance of signs of heat and induction of ovulation in oestrous queens with this compound: a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Vaginal Lavage and Cytology [protocols.io]
- 11. ilexlife.com [ilexlife.com]
- 12. Estrus Cycle Monitoring (Rat) | Animals in Science [queensu.ca]
- 13. clinicanidus.com.br [clinicanidus.com.br]
Application Notes: Gonadorelin in the Study of Hypogonadotropic Hypogonadism Models
Introduction
Gonadorelin, a synthetic form of Gonadotropin-Releasing Hormone (GnRH), is a critical tool for researchers studying the pathophysiology of hypogonadotropic hypogonadism (HH).[1][2] HH is a disorder characterized by deficient sex hormone production due to a disruption in the hypothalamic-pituitary-gonadal (HPG) axis, specifically from inadequate stimulation by the pituitary gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4] this compound mimics the action of endogenous GnRH, directly stimulating the anterior pituitary to synthesize and release LH and FSH.[2][5][6] This action makes it invaluable for both diagnosing pituitary dysfunction and investigating therapeutic strategies in various experimental models of HH.
The mode of this compound administration is crucial to its effect. Pulsatile delivery mimics the natural, rhythmic secretion of GnRH by the hypothalamus, which promotes gonadotropin release and restores gonadal function.[7][8] Conversely, continuous administration leads to the downregulation of GnRH receptors on pituitary gonadotrophs, suppressing gonadotropin release and effectively inducing a state of hypogonadotropic hypogonadism.[2][9] This dual nature allows researchers to both induce and rescue the HH phenotype, providing a versatile model for study.
Signaling Pathways and Logical Relationships
The primary mechanism of this compound involves its interaction with the GnRH receptor (GnRHR), a G-protein coupled receptor located on pituitary gonadotrophs.[10][11] This interaction initiates a cascade of intracellular signaling events.
The Hypothalamic-Pituitary-Gonadal (HPG) axis is the central regulatory framework for reproduction. This compound acts at the pituitary level within this axis.
Experimental Protocols & Data
Animal Models of Hypogonadotropic Hypogonadism
Studying HH relies on robust animal models that replicate the human condition.
-
Genetic Models: Mice with targeted disruptions of genes essential for reproductive function, such as the GnRH receptor (Gnrhr) or Kisspeptin (Kiss1), serve as excellent models for congenital HH.[12][13][14] These animals fail to undergo sexual maturation and exhibit low gonadotropin and sex steroid levels.[14]
-
Pharmacologically-Induced Models: A state of HH can be induced in wild-type animals. Continuous administration of a long-acting GnRH agonist (e.g., via a depot implant) causes an initial stimulatory flare followed by profound downregulation and suppression of the HPG axis, mimicking acquired HH.[15][16]
Protocol 1: Pharmacological Induction of HH in Mice
This protocol describes the induction of an HH state using a GnRH agonist (GnRHa) depot, a method effective for pubertal suppression.[16]
Objective: To induce a state of hypogonadotropic hypogonadism in female mice.
Materials:
-
C57BL/6N female mice (postnatal day 26)
-
GnRH agonist (e.g., Leuprolide Acetate) depot implant (3.6 mg)
-
Anesthetic (e.g., Isoflurane)
-
Surgical tools for subcutaneous implantation
-
Blood collection supplies (for cardiac puncture or saphenous vein)
-
Hormone assay kits (LH, FSH, Estradiol)
Methodology:
-
Anesthetize 26-day-old female mice.
-
Make a small incision on the dorsal side, between the scapulae.
-
Subcutaneously implant the 3.6 mg GnRHa depot. Control animals should undergo a sham surgery.
-
Close the incision with a wound clip or suture.
-
Monitor animals for recovery.
-
At desired time points (e.g., 21 days post-implantation), collect blood samples for hormone analysis.[16]
-
Euthanize animals and collect tissues (ovaries, uterus) for weight and histological analysis.[16]
Expected Outcome: After an initial flare in hormone levels (around day 3), a significant suppression of LH, FSH, and estradiol (B170435) is expected by day 21, along with a decrease in ovarian and uterine weights, confirming an HH state.[16]
Protocol 2: Restoration of Gonadal Function with Pulsatile this compound
This protocol details the use of a micro-infusion pump to deliver this compound in a pulsatile manner to an HH model.
Objective: To restore HPG axis function and induce spermatogenesis or folliculogenesis in HH mice.
Materials:
-
HH model mice (e.g., genetically modified or pharmacologically induced)
-
This compound Acetate
-
Sterile saline
-
Subcutaneous infusion pump (e.g., Alzet osmotic pump with a pulse-generating system or a programmable pump)
-
Catheters and cannulas
Methodology:
-
Prepare the infusion pump according to the manufacturer's instructions, filling the reservoir with the appropriate concentration of this compound in sterile saline.
-
A common starting dose for pulsatile therapy is 5-20 µg delivered every 90-120 minutes.[7] The dosage should be adjusted based on hormonal response.
-
Surgically implant the pump subcutaneously on the back of the anesthetized mouse, with the catheter placed in the subcutaneous space of the abdominal wall.[17]
-
Monitor animals for the duration of the treatment (e.g., several weeks to months).
-
Collect blood samples periodically (e.g., weekly) to monitor serum LH, FSH, and testosterone (B1683101)/estradiol levels. Blood should be drawn shortly after a scheduled pulse to capture the peak response.[17]
-
At the end of the study, assess primary endpoints such as testis/ovarian weight, evidence of spermatogenesis, or ovulation.
Quantitative Data Summary
The following tables summarize typical quantitative data from studies involving this compound and HH models.
Table 1: Representative Hormonal and Organ Changes in a Pharmacologically-Induced HH Mouse Model
| Parameter | Control Group (Sham) | GnRHa-Treated Group (Day 21) |
|---|---|---|
| Serum LH (ng/mL) | ~0.25 | < 0.04 |
| Serum FSH (ng/mL) | ~5.0 | ~1.5 |
| Serum Estradiol (pg/mL) | ~10.0 | < 5.0 |
| Uterine Weight (mg) | ~40.0 | ~10.0 |
| Ovarian Weight (mg) | ~8.0 | ~4.0 |
Data are illustrative, based on trends reported in studies like[16]. Actual values may vary.
Table 2: Effects of Pulsatile this compound Therapy in HH Models
| Parameter | HH Model (Baseline) | After Pulsatile this compound | Target Normal Range |
|---|---|---|---|
| Serum Testosterone (ng/dL) | < 50 | Increased | 450-600[7] |
| Serum LH (mIU/mL) | Low/Undetectable | Increased | Varies |
| Serum FSH (mIU/mL) | Low/Undetectable | Increased | Varies |
| Spermatogenesis | Arrested | Induced in ~90% of subjects | Present |
| Testicular Volume | Low | Increased | Normal for age |
Data compiled from clinical and experimental studies on pulsatile GnRH therapy.[7][17]
Table 3: Common this compound Administration Protocols in Research
| Application | Administration Route | Dosing Regimen | Purpose | Reference |
|---|---|---|---|---|
| Pituitary Function Test | Subcutaneous (SC) or Intravenous (IV) | 100 µg single bolus | To assess LH/FSH secretory capacity | [6] |
| Induction of Ovulation | SC or IV via pump | 5 µg every 90 minutes | To mimic physiological GnRH pulses and restore fertility | [6][8] |
| Spermatogenesis Induction | SC via pump | 5-20 µg every 120 minutes | To restore the HPG axis and initiate sperm production | [7] |
| Pubertal Suppression | SC depot (GnRH Agonist) | 3.6 mg depot (21 days) | To downregulate GnRH receptors and induce HH |[16] |
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. This compound | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Utilizing Genetic Models of Idiopathic Hypogonadotropic Hypogonadism in Mice and Men to Understand Mechanism of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genemedics.com [genemedics.com]
- 5. This compound (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. drugs.com [drugs.com]
- 7. droracle.ai [droracle.ai]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel mouse model of hypogonadotrophic hypogonadism: N-ethyl-N-nitrosourea-induced gonadotropin-releasing hormone receptor gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Hypogonadotropic hypogonadism in mice lacking a functional Kiss1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.ymaws.com [cdn.ymaws.com]
- 16. A mouse model mimicking gender-affirming treatment with pubertal suppression followed by testosterone in transmasculine youth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Pulsatile this compound Pump Induces Earlier Spermatogenesis Than Cyclical Gonadotropin Therapy in Congenital Hypogonadotropic Hypogonadism Men - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gonadorelin as a Tool for Synchronizing Estrous Cycles in Lab Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gonadorelin is a synthetic form of gonadotropin-releasing hormone (GnRH), a decapeptide hormone produced in the hypothalamus.[1][2] In reproductive biology research and drug development, the precise timing of the estrous cycle in laboratory animals is crucial for a variety of applications, including timed mating, artificial insemination, and studies on reproductive toxicology and endocrinology. This compound serves as a valuable tool for synchronizing estrous cycles by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.[3][4][5] This action mimics the natural physiological cascade that leads to follicular development and ovulation, thereby bringing a cohort of animals into the same phase of their reproductive cycle.[6][7] These application notes provide an overview of the mechanism of action of this compound, detailed protocols for its use in mice and rats, and a summary of its efficacy.
Mechanism of Action
This compound exerts its effects by binding to GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland.[1][4] This binding activates a Gq/11 protein-coupled receptor pathway, initiating a downstream signaling cascade.[8][9] The activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2] This cascade culminates in the synthesis and release of LH and FSH into the bloodstream.[1][6] These gonadotropins then act on the ovaries to stimulate follicular growth, maturation, and ovulation.[2] By administering this compound at a specific time, researchers can induce a synchronized LH surge, leading to predictable ovulation and the start of a new estrous cycle across a group of animals.
Experimental Protocols
The following protocols are provided as a guideline and may require optimization based on the specific strain of mice or rats, as well as institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Estrus Synchronization in Mice
This protocol is adapted from studies using a GnRH agonist (LHRHa) to synchronize the estrous cycle in mice.[10]
Materials:
-
This compound (Luteinizing hormone-releasing hormone agonist)
-
Sterile saline or phosphate-buffered saline (PBS) for dilution
-
Syringes (1 mL) and needles (27-30 gauge) for intraperitoneal (IP) injection
-
Female mice (e.g., CD-1, C57BL/6), 8-15 weeks old[11]
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week prior to the start of the protocol.
-
Preparation of this compound Solution: Reconstitute lyophilized this compound in sterile saline or PBS to a final concentration of 20 µg/mL. Prepare fresh or store aliquots at -20°C.
-
Administration:
-
Day 1: Inject female mice intraperitoneally (IP) with 20 µg of this compound (0.1 mL of a 200 µg/mL solution, adjusted for a 20µ g/mouse dose).
-
Day 2: Administer a second IP injection of 20 µg of this compound.
-
-
Estrus Confirmation and Mating:
-
Day 4: Approximately 96 hours after the first injection, a majority of the females should be in the estrus stage.[10] This can be confirmed by vaginal cytology (observing cornified epithelial cells).
-
Day 5: Pair the synchronized females with stud males. Check for the presence of a vaginal plug the following morning as evidence of mating.[11]
-
Protocol 2: Estrus Synchronization in Rats
This protocol is based on studies using a GnRH agonist (Buserelin) for estrous cycle synchronization in rats.[12] Dosages should be optimized for this compound.
Materials:
-
This compound
-
Sterile saline or PBS for dilution
-
Syringes (1 mL) and needles (25-27 gauge) for subcutaneous (SC) or IP injection
-
Female rats (e.g., Sprague Dawley, Wistar), 8-10 weeks old
Procedure:
-
Acclimation: Acclimate rats for at least one week before the experiment.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile saline. A dose of 40-42 µg per rat has been shown to be effective with other GnRH agonists.[12]
-
Administration:
-
Day 1: Administer a single injection of this compound (e.g., 42 µ g/rat ) subcutaneously or intraperitoneally.
-
-
Estrus Confirmation and Mating:
-
Day 4: Check for signs of proestrus/estrus via vaginal impedance or cytology. A significant increase in the incidence of proestrus is expected.[12]
-
Day 4/5: Pair synchronized females with males for timed mating.
-
Data Presentation
The efficacy of this compound and its agonists in synchronizing estrous cycles has been quantified in several studies. The tables below summarize key findings.
Table 1: Efficacy of GnRH Agonist in Mice
| Parameter | Treatment Group | Result | Reference |
| Estrous Cycle Synchronization | 20 µg LHRHa (single dose) | 73.3% of females in estrus stage at 96 hours | [10] |
| Copulation Frequency | 20 µg LHRHa (sequential injections on Day 1 & 2) | 74% copulation frequency after pairing on Day 5 | [10] |
| Mating Rate | Prostaglandin (B15479496) F2α (PGF) | Significantly increased mating rate (P < 0.05) | [13][14] |
Note: Prostaglandins are often used in conjunction with GnRH in synchronization protocols to control the luteal phase of the cycle.[15][16]
Table 2: Efficacy of GnRH Agonist in Rats
| Parameter | Treatment Group | Control Group | Result | Reference |
| Incidence of Proestrus | Buserelin (42 µg/mL) | Saline | Significantly increased incidence of proestrus | [12] |
| Vaginal Impedance | Buserelin (42 µg/mL) | Saline | 4.25 ± 3.79 kΩ | 1.43 ± 1.20 kΩ |
| Conception Efficiency | Cloprostenol (B1669231) + Progesterone (B1679170) + Cloprostenol | N/A | 100% conception within the first day after the final injection | [17] |
Note: Higher vaginal impedance values are indicative of the proestrus stage in rats.[12]
Considerations and Best Practices
-
Strain Variation: The response to hormonal treatments can vary significantly between different strains of mice and rats. It is essential to perform pilot studies to optimize the dosage and timing for the specific strain being used.
-
Animal Health: Only healthy, cycling females within the recommended age range (e.g., 8-15 weeks for mice) should be used.[11]
-
Confirmation of Estrus: While protocols are designed for timed procedures, confirming the stage of the estrous cycle through vaginal cytology is recommended for ensuring synchronization success.
-
Alternative and Combination Therapies: For more precise control, this compound can be used in combination with other hormones like prostaglandin F2α (or its analogs like cloprostenol) to regress the corpus luteum and progesterone to prime the reproductive system.[15][16][17]
-
Comparison to other agents: While human chorionic gonadotropin (hCG) is also used to induce ovulation, it acts directly on the ovaries, bypassing the pituitary gland.[18] this compound's mechanism, which stimulates the natural pituitary release of LH and FSH, can be advantageous in certain experimental designs.[18][19]
By following these protocols and considerations, researchers can effectively utilize this compound to synchronize estrous cycles in laboratory animals, enhancing the precision and efficiency of their reproductive studies.
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. originbiopharma.com [originbiopharma.com]
- 3. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 4. What is this compound Acetate used for? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synchronization of ovarian follicular waves with a gonadotropin-releasing hormone agonist to increase the precision of estrus in cattle: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rawamino.com [rawamino.com]
- 9. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Scheduled simple production method of pseudopregnant female mice for embryo transfer using the luteinizing hormone-releasing hormone agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6 steps for setting up timed pregnant mice [jax.org]
- 12. researchgate.net [researchgate.net]
- 13. operamedphys.org [operamedphys.org]
- 14. Hormonal Induction and Synchronization of Estrus in Mice | Opera Medica et Physiologica [operamedphys.org]
- 15. absglobal.com [absglobal.com]
- 16. extension.missouri.edu [extension.missouri.edu]
- 17. Oestrous cycle synchronization protocols in rats using cloprostenol and progesterone injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Disappearance of signs of heat and induction of ovulation in oestrous queens with this compound: a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. swolverine.com [swolverine.com]
Application Notes and Protocols for Gonadorelin Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the chemical synthesis and purification of Gonadorelin (B1671987) (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), a synthetic decapeptide analogue of the naturally occurring Gonadotropin-Releasing Hormone (GnRH). The protocols detailed herein are based on the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology, followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). These application notes are intended to serve as a practical guide for researchers in peptide chemistry, drug development, and related fields, offering detailed experimental procedures, data presentation standards, and visualizations of key processes.
Introduction
This compound is a critical therapeutic peptide used in veterinary and human medicine to treat various reproductive disorders. Its synthesis requires precise control over sequential amino acid coupling, protection/deprotection chemistry, and final purification to achieve the high degree of purity required for pharmaceutical applications. The primary sequence of this compound presents unique challenges, including the N-terminal pyroglutamic acid (pGlu) and the C-terminal amide. This guide outlines a robust and reproducible workflow for its synthesis and purification.
Synthesis of this compound via Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for this compound synthesis, allowing for efficient and high-yield production.[1][2][3][4] The Fmoc/tBu strategy is employed, where the Nα-amino group is temporarily protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups such as tert-butyl (tBu), Boc (tert-butyloxycarbonyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).
Synthesis Workflow
The synthesis proceeds from the C-terminus to the N-terminus on a solid support resin. The general cycle for each amino acid addition involves two key steps:
-
Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a basic solution, typically piperidine (B6355638) in DMF.[5][6]
-
Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the newly freed N-terminal amine on the resin-bound peptide to form a peptide bond.[7]
This cycle is repeated for each amino acid in the sequence.
Materials and Reagents
| Material/Reagent | Supplier/Grade | Purpose |
| Rink Amide AM Resin | Peptide Synthesis Grade | Solid support for C-terminal amide |
| Fmoc-Gly-OH | Peptide Synthesis Grade | Amino Acid Monomer |
| Fmoc-Pro-OH | Peptide Synthesis Grade | Amino Acid Monomer |
| Fmoc-Arg(Pbf)-OH | Peptide Synthesis Grade | Amino Acid Monomer |
| Fmoc-Leu-OH | Peptide Synthesis Grade | Amino Acid Monomer |
| Fmoc-Tyr(tBu)-OH | Peptide Synthesis Grade | Amino Acid Monomer |
| Fmoc-Ser(tBu)-OH | Peptide Synthesis Grade | Amino Acid Monomer |
| Fmoc-Trp(Boc)-OH | Peptide Synthesis Grade | Amino Acid Monomer |
| Fmoc-His(Trt)-OH | Peptide Synthesis Grade | Amino Acid Monomer |
| pGlu-OH | Peptide Synthesis Grade | N-terminal Amino Acid |
| HBTU | Peptide Synthesis Grade | Coupling Reagent/Activator |
| DIEA | Reagent Grade | Activation Base |
| Piperidine | Reagent Grade | Fmoc Deprotection |
| DMF | HPLC Grade | Solvent |
| DCM | HPLC Grade | Solvent |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage Reagent |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Scavenger |
| Diethyl Ether (Cold) | Reagent Grade | Peptide Precipitation |
Protocol: Solid-Phase Synthesis of this compound
This protocol is based on a 0.1 mmol synthesis scale.
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling (Glycine):
-
Perform an initial Fmoc deprotection on the Rink Amide resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x). Confirm coupling with a negative Kaiser test.[8]
-
-
Chain Elongation (Cycles 2-9): Repeat the following cycle for Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, and Fmoc-His(Trt)-OH sequentially.
-
Deprotection: Add 20% piperidine in DMF to the resin. React for 5 minutes, drain, add fresh reagent, and react for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling: Pre-activate the corresponding Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 2 minutes. Add this solution to the resin and react for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to ensure complete coupling before proceeding to the next cycle.
-
-
N-terminal Pyroglutamic Acid (pGlu) Coupling (Cycle 10):
-
After deprotecting the Fmoc group from Histidine, couple pGlu-OH (3 eq.) using the same HBTU/DIEA activation method as in the previous cycles.
-
-
Final Washing: After the final coupling, wash the peptide-resin thoroughly with DMF (5x), DCM (5x), and finally Methanol (3x). Dry the resin under high vacuum.
Protocol: Cleavage and Deprotection
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), and Water. A common mixture is Reagent K: TFA/thioanisole/phenol/water/EDT (82.5:5:5:5:2.5).[9] A simpler and widely used alternative is TFA/TIS/H₂O (95:2.5:2.5).[6]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[9]
-
Incubation: Stir the mixture at room temperature for 2-3 hours.[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Collection: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether twice to remove scavengers and residual cleavage reagents.
-
Drying: Dry the crude peptide pellet under vacuum to obtain a white powder.
Purification of this compound
The crude synthetic peptide contains deletion sequences, incompletely deprotected products, and other impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying this compound to a high degree of homogeneity.[10][11][12]
Purification Workflow
Protocol: Preparative RP-HPLC
| Parameter | Recommended Condition |
| Column | Preparative C18 silica (B1680970) column (e.g., 10 µm, 300 Å, 21.2 x 250 mm) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 220 nm[13] |
| Gradient | Example: 10-40% B over 30 minutes (slope of 1% / min)[14][15] |
| Sample Prep | Dissolve crude peptide in Mobile Phase A to a concentration of 5-10 mg/mL. |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the starting conditions (e.g., 10% B) until a stable baseline is achieved.
-
Injection: Inject the dissolved crude peptide onto the column.
-
Elution and Fractionation: Run the linear gradient. Collect fractions (e.g., 5 mL per fraction) corresponding to the major peak.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and Mass Spectrometry.
-
Pooling: Combine the fractions that meet the required purity specification (typically >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize for 24-48 hours to obtain the final product as a fluffy, white powder. The TFA counter-ion can be exchanged for acetate during a final purification step if required.[16]
Quality Control and Analysis
Rigorous analytical testing is essential to confirm the identity, purity, and quantity of the synthesized this compound.
| Analytical Method | Purpose | Typical Results/Specifications |
| Analytical RP-HPLC | Determine purity and identify impurities.[10][11] | Purity ≥ 98.0% |
| Mass Spectrometry (MS) | Confirm molecular weight and identity.[10] | Observed Mass: ~1182.3 Da (for [M+H]⁺) |
| Amino Acid Analysis (AAA) | Confirm amino acid composition and quantify peptide content. | Relative proportions of amino acids should match theoretical values.[17] |
Protocol: Mass Spectrometry (MALDI-TOF)
-
Sample Preparation: Dissolve a small amount of purified peptide in 50% ACN/0.1% TFA.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% ACN/0.1% TFA.[18]
-
Spotting: Mix the sample and matrix solutions (1:1 v/v) on a MALDI target plate and allow to air-dry (co-crystallize).[1]
-
Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecular ion [M+H]⁺ should be the base peak.
Protocol: Amino Acid Analysis (AAA)
-
Hydrolysis: Place a precisely weighed amount of peptide into a hydrolysis tube. Add 6 M HCl.[17][19] Seal the tube under vacuum and heat at 110°C for 24 hours.[17][20] This step will convert Gln (from pGlu) to Glu and destroy Trp.
-
Derivatization: Dry the hydrolysate and derivatize the free amino acids using a reagent such as ninhydrin (B49086) or AccQ-Tag™.
-
Analysis: Separate and quantify the derivatized amino acids using ion-exchange chromatography or RP-HPLC.
-
Quantification: Calculate the molar ratios of the stable amino acids and compare them to the theoretical values for this compound. The total peptide content can be calculated by comparing the measured amino acid amounts to a known standard.
Expected Amino Acid Ratios (relative to Leu = 1)
| Amino Acid | Theoretical Ratio | Expected Result from AAA |
| Glutamic Acid (Glu) | 1 | ~1.0 |
| Histidine (His) | 1 | ~1.0 |
| Tryptophan (Trp) | 1 | 0 (Destroyed by acid hydrolysis) |
| Serine (Ser) | 1 | 0.7 - 1.0 (Partially destroyed) |
| Tyrosine (Tyr) | 1 | ~1.0 |
| Glycine (Gly) | 2 | ~2.0 |
| Leucine (Leu) | 1 | 1.0 |
| Arginine (Arg) | 1 | ~1.0 |
| Proline (Pro) | 1 | ~1.0 |
This compound (GnRH) Signaling Pathway
This compound exerts its biological effects by binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR) on pituitary gonadotrophs.[21][22] This binding event initiates a complex intracellular signaling cascade, primarily through the Gαq/11 pathway, leading to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[22][23]
The binding of this compound to its receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[23] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores in the endoplasmic reticulum, while DAG and Ca²⁺ together activate Protein Kinase C (PKC).[23][24] These events, in turn, stimulate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, which ultimately converge on the nucleus to promote the transcription of the LH and FSH subunit genes.[25][26][27]
References
- 1. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 2. peptide.com [peptide.com]
- 3. lcms.cz [lcms.cz]
- 4. US20060276626A1 - Methods for the production of peptide derivatives - Google Patents [patents.google.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. bachem.com [bachem.com]
- 12. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN106432427A - Method for preparing this compound acetate by virtue of specific microwave synthesis - Google Patents [patents.google.com]
- 14. peptide.com [peptide.com]
- 15. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN105646671A - this compound purification method - Google Patents [patents.google.com]
- 17. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
- 19. Amino Acid Analysis Overview [biosyn.com]
- 20. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 23. commerce.bio-rad.com [commerce.bio-rad.com]
- 24. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Research Resource: Gonadotropin-Releasing Hormone Receptor-Mediated Signaling Network in LβT2 Cells: A Pathway-Based Web-Accessible Knowledgebase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Gonadorelin Stability and Storage: A Technical Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Gonadorelin (B1671987). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your this compound solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound be stored?
A1: Lyophilized this compound acetate (B1210297) is stable for at least 12 months when stored at 24°C in 50% relative humidity.[1] For long-term storage, it is recommended to store the lyophilized powder at -20°C.[2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: For single-injection administration, this compound powder should be reconstituted with sterile water for injections.[3] For other research applications, it can be dissolved in bacteriostatic water or aqueous buffers like PBS (pH 7.2).[2][4] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2]
Q3: What is the stability of this compound in an aqueous solution after reconstitution?
A3: Upon reconstitution, this compound acetate has been found to be stable for at least 45 days when stored at 24°C or 37°C.[1] However, for routine laboratory use, it is recommended to use the reconstituted solution within 24 hours when refrigerated.[3] Some sources suggest using reconstituted vials within 30 days when refrigerated.[4] It is generally not recommended to store the aqueous solution for more than one day.[2]
Q4: What is the optimal pH for this compound stability in an aqueous solution?
A4: this compound is most stable in an aqueous solution at a pH between 5.0 and 5.5.[5][6]
Q5: What are the main degradation pathways for this compound in an aqueous solution?
A5: The degradation of this compound is influenced by pH. The degradation process can be divided into three main catalyzed sections: proton-catalyzed (acidic conditions), solvent-catalyzed, and hydroxyl-catalyzed (alkaline conditions), each resulting in different degradation products.[5] In acidic solutions, deamidation can occur. At a pH between 5 and 6, hydrolysis of the peptide backbone is observed. Under alkaline conditions (pH > 7), serine epimerization is a primary degradation pathway, alongside hydrolysis.[7]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation or cloudiness in the reconstituted solution | - Poor solubility at the current pH or concentration. - Use of an inappropriate solvent. - Contamination. | - Ensure the pH of the aqueous buffer is optimal for stability (pH 5.0-5.5). - Reconstitute with the recommended solvent (e.g., sterile water, PBS). - Prepare a fresh solution using aseptic techniques. |
| Loss of biological activity | - Improper storage of lyophilized powder or reconstituted solution. - Multiple freeze-thaw cycles of the reconstituted solution. - Degradation due to suboptimal pH. | - Store lyophilized powder at -20°C and reconstituted solutions as recommended (refrigerated for short-term). - Aliquot the reconstituted solution into single-use vials to avoid repeated freeze-thaw cycles. - Ensure the pH of the solution is maintained between 5.0 and 5.5. |
| Inconsistent experimental results | - Inaccurate concentration of the this compound solution. - Degradation of the stock solution over time. | - Verify the concentration of the solution using a validated analytical method (e.g., HPLC). - Prepare fresh solutions for each experiment or use a recently prepared stock solution stored under optimal conditions. |
Quantitative Stability Data
The stability of this compound in aqueous solution is highly dependent on temperature and pH.
| Parameter | Condition | Stability/Half-life | Reference |
| Lyophilized this compound Acetate | 24°C, 50% RH | Stable for at least 18 months | [1] |
| Reconstituted this compound Acetate | 24°C or 37°C | Stable for at least 45 days | [1] |
| Reconstituted this compound Hydrochloride | Refrigerated | Use within 24 hours | [3] |
| This compound in Aqueous Solution | 70°C, pH 5-5.5 | Half-life of 70 days | [5] |
| This compound in Plasma | In vivo | Half-life of about 4 minutes | [3] |
Experimental Protocol: Assessing this compound Stability
This protocol outlines a method for determining the stability of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound over time under specific storage conditions (e.g., temperature, pH).
Materials:
-
This compound reference standard
-
High-purity water
-
Buffer salts (e.g., acetate, phosphate) to prepare buffers of different pH
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
pH meter
-
Incubator or water bath
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in the desired aqueous buffer (e.g., acetate buffer, pH 5.0) to a final concentration of 1 mg/mL.
-
-
Sample Preparation for Stability Study:
-
Aliquots of the this compound stock solution are placed in sealed vials.
-
Store the vials under the desired experimental conditions (e.g., 4°C, 25°C, 40°C).
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over time to elute this compound and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Data Collection:
-
Inject a sample from each storage condition onto the HPLC at specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.).
-
Record the peak area of the intact this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Chemical degradation pathways of this compound in aqueous solution.
Caption: Troubleshooting workflow for this compound solution issues.
References
- 1. Stability and purity profile of this compound acetate: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. peptidedosages.com [peptidedosages.com]
- 5. Degradation kinetics of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of this compound and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datapdf.com [datapdf.com]
Technical Support Center: Troubleshooting Gonadorelin Experimental Variability
Welcome to the technical support center for Gonadorelin-related research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing variability in experiments involving This compound (B1671987). The following guides and FAQs provide insights into potential challenges and offer solutions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic decapeptide that is an analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] It functions as a GnRH receptor agonist.[2] Upon binding to GnRH receptors on the anterior pituitary gland, it stimulates the synthesis and release of two essential gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3][4] This action mimics the natural pulsatile release of GnRH from the hypothalamus, which governs the reproductive cycle.[1]
Q2: What are the most critical factors for maintaining this compound stability in the lab?
The stability of this compound is highly dependent on pH, temperature, and the composition of the buffer.
-
pH: Maximum stability for this compound in aqueous solutions is observed at a pH of approximately 5.0.[2]
-
Buffer: Acetate (B1210297) buffers have been shown to have the most favorable effect on stability, while phosphate (B84403) buffers can increase degradation.[2]
-
Temperature: For long-term storage (months to years), it is recommended to store this compound at -20°C. For short-term storage (days to weeks), 0-4°C is suitable.[5] Reconstituted this compound acetate is stable for at least 45 days at 24°C or 37°C.[6]
Q3: We are observing significant batch-to-batch variability with our this compound experiments. What could be the cause?
Batch-to-batch variability can stem from several sources:
-
Purity and Impurities: The presence of impurities or degradation products in the this compound preparation can affect its biological activity and lead to inconsistent results.[6] Using high-purity this compound is crucial.
-
Peptide Concentration: Inaccurate determination of the peptide concentration in your stock solutions will lead to variability in the final concentration used in your experiments.
-
Storage and Handling: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the peptide, resulting in decreased potency.
Troubleshooting Guides
In Vitro Experimentation
Issue 1: Inconsistent LH/FSH release from pituitary cell cultures.
-
Potential Cause 1: Pulsatility of this compound administration.
-
Explanation: The pituitary gonadotrophs are highly sensitive to the pattern of GnRH receptor stimulation. Continuous exposure to this compound can lead to receptor desensitization and downregulation, resulting in a diminished response.[3] In contrast, pulsatile administration mimics the natural physiological rhythm and is crucial for sustained gonadotropin release.[7]
-
Solution: Employ a perifusion system or a programmed syringe pump to deliver this compound in discrete pulses. The frequency of these pulses can differentially affect LH and FSH release; rapid pulses favor LH, while slower pulses favor FSH.[3][7]
-
-
Potential Cause 2: Cell culture conditions.
-
Explanation: The health and responsiveness of your primary pituitary cells or cell lines (like LβT2 or αT3-1) are critical. Factors such as cell density, passage number, and serum concentration in the media can all influence the expression of GnRH receptors and the cells' ability to respond to this compound.
-
Solution: Standardize your cell culture protocol. Ensure consistent cell seeding densities and use cells within a defined passage number range. Optimize serum concentration for your specific cell line to ensure optimal health and receptor expression.
-
Issue 2: Low signal or high background in this compound-based assays (e.g., ELISA, Receptor Binding Assays).
-
Potential Cause 1: Assay sensitivity and specificity.
-
Explanation: The antibodies used in immunoassays for LH and FSH can have varying specificities and affinities, leading to discrepancies in measurements.[8][9] For receptor binding assays, high nonspecific binding can obscure the specific signal.
-
Solution:
-
For Immunoassays: Validate your ELISA kit or antibodies for specificity and cross-reactivity. Consider using a highly sensitive and specific assay, such as a time-resolved immunofluorometric assay (IFMA) or a well-characterized ELISA.[10][11]
-
For Receptor Binding Assays: Optimize assay conditions to minimize nonspecific binding. This can include adjusting the buffer composition, incubation time, and temperature. Ensure that less than 10% of the added radioligand is bound to maintain assay validity.[12]
-
-
-
Potential Cause 2: Matrix effects.
-
Explanation: Components in your sample matrix (e.g., cell culture media, serum) can interfere with the assay, leading to inaccurate results.[5]
-
Solution: Perform spike and recovery experiments to assess for matrix effects. If interference is observed, you may need to dilute your samples or use a different sample preparation method.
-
In Vivo Experimentation
Issue 1: High variability in ovulation induction or gonadotropin release in animal models.
-
Potential Cause 1: Route and timing of administration.
-
Explanation: The bioavailability and pharmacokinetics of this compound can vary depending on the route of administration (e.g., intravenous, subcutaneous, intramuscular).[4] The timing of administration relative to the animal's estrous cycle is also critical for achieving a consistent ovulatory response.
-
Solution: Standardize the route and timing of this compound administration. For precise control over the delivery profile, consider using osmotic pumps for continuous or pulsatile delivery. Conduct preliminary studies to determine the optimal timing of administration for your specific animal model and experimental goals.
-
-
Potential Cause 2: Animal-to-animal variability.
-
Explanation: Individual animals can exhibit significant differences in their endocrine status, which can affect their response to this compound. Factors such as age, weight, and stress levels can all play a role.
-
Solution: Use a sufficient number of animals per group to account for biological variability. Randomize animals to treatment groups and ensure that all animals are housed under identical conditions to minimize environmental stressors.
-
Data Presentation
Table 1: Troubleshooting Summary for In Vitro this compound Experiments
| Problem | Potential Cause | Recommended Solution |
| Inconsistent LH/FSH Release | Non-pulsatile administration leading to receptor desensitization. | Utilize a perifusion system or programmed pump for pulsatile delivery. |
| Inconsistent cell culture conditions. | Standardize cell seeding density, passage number, and media components. | |
| Low Signal in Assays | Poor assay sensitivity or specificity. | Validate antibodies/kits; consider more sensitive assay formats (e.g., IFMA). |
| High Background in Assays | High nonspecific binding (Receptor Assays). | Optimize buffer, incubation time/temp; ensure <10% radioligand binding. |
| Matrix effects from sample components. | Perform spike and recovery; dilute samples or modify sample preparation. |
Table 2: Troubleshooting Summary for In Vivo this compound Experiments
| Problem | Potential Cause | Recommended Solution |
| Variable Gonadotropin Response | Inconsistent route or timing of administration. | Standardize administration protocol; consider osmotic pumps for controlled delivery. |
| Biological variability between animals. | Use adequate sample sizes; randomize animals and standardize housing conditions. | |
| Poor Ovulatory Response | Administration at an inappropriate stage of the estrous cycle. | Time administration based on the specific phase of the estrous cycle. |
Experimental Protocols
Protocol 1: In Vitro this compound Stimulation of Pituitary Cells
-
Cell Culture: Plate primary pituitary cells or a suitable cell line (e.g., LβT2) in appropriate media and allow them to adhere and reach the desired confluency.
-
Starvation: Prior to stimulation, starve the cells in serum-free media for a defined period (e.g., 2-4 hours) to reduce basal signaling.
-
This compound Preparation: Prepare fresh dilutions of this compound in serum-free media immediately before use.
-
Stimulation:
-
Static Culture: Replace the starvation media with media containing different concentrations of this compound. Incubate for a specific time (e.g., 4 hours).
-
Pulsatile Stimulation: Utilize a perifusion system to deliver pulses of this compound (e.g., 5-minute pulses every 30-60 minutes).
-
-
Sample Collection: Collect the cell culture supernatant for LH and FSH measurement.
-
Analysis: Quantify LH and FSH levels in the supernatant using a validated immunoassay (e.g., ELISA).
Visualizations
Caption: this compound signaling pathway in pituitary gonadotrophs.
Caption: A logical workflow for troubleshooting this compound experimental variability.
References
- 1. bachem.com [bachem.com]
- 2. Stability of this compound and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability and purity profile of this compound acetate: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. researchgate.net [researchgate.net]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. A Modified Ultra-Sensitive ELISA for Measurement of LH in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gonadorelin Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gonadorelin concentration for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell-based assays?
A1: A common starting range for this compound (a GnRH agonist) in in-vitro studies is between 1 nM and 1 µM.[1] However, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.[1] For some applications, a wider concentration range, such as 0.1 nM to 10 µM, may be necessary to establish a complete dose-response curve.[1]
Q2: Which cell lines are suitable for this compound assays?
A2: Several cell lines are commonly used for studying this compound's effects. These include:
-
LβT2 cells: A mouse pituitary gonadotrope cell line that endogenously expresses the GnRH receptor.[2][3]
-
αT3-1 cells: A mouse pituitary cell line representing a more immature gonadotrope precursor.[4]
-
HEK293 cells stably expressing the GnRH receptor: A human embryonic kidney cell line engineered to express the receptor, providing a controlled system for studying receptor-specific effects.[2][3]
Q3: What are the common downstream signaling pathways activated by this compound?
A3: this compound, by binding to the Gonadotropin-Releasing Hormone (GnRH) receptor, primarily activates the Gαq/11 G-protein. This initiates a signaling cascade through Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[5][6] These events culminate in downstream cellular responses, including the activation of mitogen-activated protein kinases (MAPKs).[6] In some cellular contexts, coupling to Gs to elevate cAMP has also been observed.[7][8]
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time depends on the specific cellular response being measured. Short-term responses, such as calcium mobilization, can often be observed within minutes.[1][9] For endpoints like gene expression or cell proliferation, longer incubation times of several hours to days may be required.[2][3] A time-course experiment (e.g., 1, 6, 24, 48 hours) is recommended to determine the ideal incubation period for your assay.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Suboptimal concentration: The concentration range may be too low or too high. | 1. Perform a dose-response curve with a wider concentration range (e.g., 0.1 nM to 10 µM).[1] |
| 2. Insufficient incubation time: The duration of exposure may be too short to elicit a measurable response. | 2. Conduct a time-course experiment to determine the optimal incubation period.[1] | |
| 3. Low or absent GnRH receptor expression: The cell line may not express a sufficient number of functional receptors. | 3. Verify GnRH receptor expression using methods like RT-qPCR or Western blot.[1] | |
| 4. Degraded or inactive agonist: The this compound stock may have lost its activity. | 4. Use a fresh stock of this compound and follow the manufacturer's storage and handling instructions.[1] | |
| 5. Cell health issues: Cells may be unhealthy, at a high passage number, or contaminated. | 5. Ensure cells are healthy, within a low passage number, and free from contamination.[1][10] | |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution in the culture plate. | 1. Standardize cell seeding density and ensure a homogenous single-cell suspension before plating.[1][9] |
| 2. Pipetting errors: Inaccurate or inconsistent liquid handling. | 2. Use calibrated pipettes and ensure proper mixing of the agonist in the culture medium.[1][9][10] | |
| 3. Edge effects: Evaporation and temperature gradients in the outer wells of the plate. | 3. Avoid using the outermost wells of the plate or fill them with a buffer to maintain humidity.[9] | |
| 4. Fluctuations in incubator conditions: Inconsistent temperature or CO2 levels. | 4. Regularly monitor and calibrate the incubator.[1] | |
| Unexpected inhibitory effect at high concentrations | 1. Receptor desensitization and downregulation: A known phenomenon for GnRH agonists at high concentrations. | 1. Consider using a lower concentration range or a shorter incubation time for stimulatory effects.[1] |
| 2. Cellular toxicity: High concentrations of this compound or the vehicle may be cytotoxic. | 2. Perform a cell viability assay (e.g., MTT, Trypan Blue) to assess cytotoxicity at high concentrations.[1] |
Experimental Protocols
Protocol 1: Dose-Response Determination using a Calcium Flux Assay
This protocol describes the measurement of intracellular calcium mobilization in response to a range of this compound concentrations.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Gonadotropin-releasing hormone receptor-mediated growth suppression of immortalized LbetaT2 gonadotrope and stable HEK293 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. KEGG PATHWAY: map04912 [genome.jp]
- 7. rawamino.com [rawamino.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
Gonadorelin assay sensitivity and specificity issues
Welcome to the technical support center for Gonadorelin (B1671987) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound quantification, and how do they compare?
A1: The primary methods for this compound quantification are immunoassays like ELISA and Radioimmunoassay (RIA), and chromatographic techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method has distinct advantages and disadvantages in terms of sensitivity, specificity, and cost.[1][2][3]
Comparison of this compound Assay Methodologies
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | RIA (Radioimmunoassay) | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
| Principle | Enzyme-labeled antibody for colorimetric or fluorescent detection.[3][4] | Radioisotope-labeled antigen for competitive binding.[1][3] | Separation by chromatography followed by mass-based detection.[5] |
| Sensitivity | Good, but can be lower than RIA.[1][2] | High, often considered more sensitive than ELISA.[1][6] | High, with the ability to reach low limits of detection (LOD). |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules.[7] | Higher potential for cross-reactivity issues compared to LC-MS/MS.[2] | Very high specificity due to separation and mass-based detection.[8] |
| Cost | Generally cost-effective.[1][2] | More expensive due to radioactive reagents and specialized equipment.[1][2] | High initial instrument cost, but can be cost-effective for high throughput. |
| Safety | No radiation hazards.[1] | Involves radioactive materials requiring special handling and disposal.[1][2] | Involves chemical hazards but no radiation. |
| Throughput | High, suitable for large numbers of samples.[1] | Can be lower throughput than ELISA. | High, especially with modern UPLC systems.[8] |
Q2: What is the mechanism of action of this compound?
A2: this compound is a synthetic version of the naturally occurring gonadotropin-releasing hormone (GnRH).[9] It acts by binding to GnRH receptors on the surface of the anterior pituitary gland.[9] This binding initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9][10] These gonadotropins, in turn, regulate the function of the gonads (testes and ovaries).[9]
Q3: What are GnRH analogs, and can they interfere with my this compound assay?
A3: GnRH analogs are synthetic peptides that are structurally similar to GnRH, such as buserelin, goserelin, and leuprolide.[11][12] Due to their structural similarity, they can cross-react with antibodies used in immunoassays, leading to inaccurate quantification of this compound.[13] LC-MS/MS methods are generally more specific and can distinguish between this compound and its analogs.[11]
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
Issue 1: High Background Signal
High background can mask the true signal from your samples.
-
Possible Causes:
-
Insufficient washing.
-
Non-specific binding of antibodies.
-
Concentration of detection antibody or enzyme conjugate is too high.
-
Substrate solution has degraded.
-
Incubation times are too long.[14]
-
-
Troubleshooting Steps:
-
Optimize Washing: Increase the number of wash cycles and ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper.[7][14]
-
Use a Blocking Buffer: Ensure an appropriate blocking buffer is used to minimize non-specific binding.[7]
-
Titrate Reagents: Optimize the concentrations of the primary and secondary antibodies.
-
Prepare Fresh Substrate: Always prepare the substrate solution immediately before use and protect it from light.[15]
-
Adhere to Incubation Times: Strictly follow the recommended incubation times in the protocol.[14]
-
Logical Troubleshooting Flow for High Background in ELISA
Caption: Troubleshooting workflow for high background in ELISA.
Issue 2: Low or No Signal
-
Possible Causes:
-
Troubleshooting Steps:
-
Verify Protocol: Double-check that all steps were performed in the correct sequence.
-
Check Reagent Viability: Ensure reagents are within their expiration date and have been stored correctly.[14] Use a new kit if in doubt.
-
Optimize Incubation: Ensure incubation times and temperatures are as specified in the protocol.[7]
-
Assess Sample Concentration: If possible, concentrate the sample or use a more sensitive assay.
-
Re-prepare Standards: Carefully prepare a fresh set of standards and re-run the assay.[16]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Issue 1: Poor Sensitivity / Low Signal Intensity
-
Possible Causes:
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Solid-phase extraction (SPE) is a common and effective method for extracting and concentrating this compound from biological matrices.[5][8] Protein precipitation is a simpler but potentially less clean alternative.[8]
-
Evaluate Matrix Effects: Analyze the analyte in a clean solvent and compare the response to the analyte spiked into the biological matrix.[17] If ion suppression is significant, improve the chromatographic separation to separate the analyte from interfering matrix components.
-
Tune Mass Spectrometer: Optimize MS/MS parameters, such as collision energy and precursor/product ion selection, by infusing a standard solution of this compound.
-
Ensure Sample Stability: Investigate the stability of this compound under your specific sample handling and storage conditions.[19]
-
Issue 2: High Variability in Results
-
Possible Causes:
-
Inconsistent sample preparation.
-
Variability in the biological matrix between samples.
-
Instrument instability.
-
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent application of the sample preparation protocol across all samples.
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard to account for variability in extraction recovery and matrix effects.
-
Monitor Instrument Performance: Regularly check the performance of the LC-MS/MS system using quality control samples.
-
Experimental Protocols
Protocol 1: this compound Quantification using Competitive ELISA
This protocol provides a general overview. Specific details may vary based on the commercial kit used.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound. Incubate and then wash.
-
Blocking: Add a blocking buffer to each well to prevent non-specific binding. Incubate and wash.
-
Standard and Sample Addition: Add standards and samples to the wells.
-
Competitive Reaction: Add enzyme-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the capture antibody. Incubate and wash.
-
Substrate Addition: Add the enzyme substrate to each well. The enzyme will convert the substrate into a colored product.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.[19]
Experimental Workflow for Competitive ELISA
Caption: General workflow for a competitive ELISA.
Protocol 2: this compound Quantification using LC-MS/MS
This protocol outlines the key steps for a typical LC-MS/MS analysis.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., weak cation exchange) with methanol (B129727) and water.[20]
-
Load the pre-treated sample (e.g., plasma or urine) onto the cartridge.[20]
-
Wash the cartridge to remove interfering substances.[20]
-
Elute this compound using an appropriate solvent mixture.[20]
-
Evaporate the eluent and reconstitute the residue in the mobile phase.[20]
-
-
Liquid Chromatography (LC) Separation:
-
Inject the reconstituted sample into an HPLC or UPLC system.
-
Separate this compound from other components using a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[21]
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Introduce the eluent from the LC system into the mass spectrometer.
-
Use positive electrospray ionization (ESI) to generate ions.
-
Select the precursor ion for this compound in the first quadrupole.
-
Fragment the precursor ion in the collision cell.
-
Monitor specific product ions in the third quadrupole for quantification.
-
LC-MS/MS Performance Data for this compound Analogs
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Goserelin | 0.5–20 | 0.5 | Not Specified | [21] |
| Buserelin | 0.5–20 | 0.5 | Not Specified | [21] |
| Triptorelin | 0.5–20 | 0.5 | Not Specified | [21] |
| Goserelin | 0.1-10 | 0.1 | 52-98 | [8] |
Signaling Pathway
This compound (GnRH) Signaling Pathway
This compound binds to the GnRH receptor (GnRHR), a G-protein coupled receptor on pituitary gonadotropes.[22] This activates the Gq/11 protein, which in turn stimulates phospholipase Cβ (PLCβ).[22][23] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[9] These events lead to the activation of downstream pathways, including the MAPK cascade, ultimately resulting in the synthesis and secretion of LH and FSH.[22][23]
Caption: Simplified this compound (GnRH) signaling pathway in pituitary gonadotropes.
References
- 1. mybiosource.com [mybiosource.com]
- 2. What are the differences between ELISA and RIA (radioimmunoassay)? | AAT Bioquest [aatbio.com]
- 3. labtestsguide.com [labtestsguide.com]
- 4. pkcollegecontai.dspaces.org [pkcollegecontai.dspaces.org]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Comparison of sensitivities of ELISA and radioimmunoassay for detection of class-specific antibody in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 10. The effects of 3 this compound products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of GnRH and its synthetic analogues' abuse in doping control: Small bioactive peptide UPLC-MS/MS method extension by addition of in vitro and in vivo metabolism data; evaluation of LH and steroid profile parameter fluctuations as suitable biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. biomatik.com [biomatik.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. arp1.com [arp1.com]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A biomimetic enzyme-linked immunosorbent assay (BELISA) for the analysis of this compound by using molecularly imprinted polymer-coated microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dshs-koeln.de [dshs-koeln.de]
- 21. Item - Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - La Trobe - Figshare [opal.latrobe.edu.au]
- 22. rawamino.com [rawamino.com]
- 23. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Gonadorelin Resistance in In-Vitro Models
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Gonadorelin (GnRH) signaling and resistance in in-vitro models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound resistance in the context of in-vitro models?
A1: In in-vitro settings, this compound resistance, often termed desensitization or refractoriness, refers to the phenomenon where prolonged or continuous exposure of cells (typically pituitary gonadotropes or cell lines expressing the GnRH receptor) to this compound or its agonists leads to a diminished or complete loss of responsiveness.[1][2] This is characterized by a reduced ability of the cells to secrete gonadotropins (like Luteinizing Hormone - LH) or to elicit downstream signaling events upon subsequent stimulation with a GnRH agonist.[1][3]
Q2: What are the primary molecular mechanisms underlying this compound resistance in vitro?
A2: this compound resistance in vitro is a multi-faceted process involving several key mechanisms:
-
Receptor Downregulation: Continuous exposure to GnRH agonists can lead to a decrease in the total number of GnRH receptors (GnRHR) on the cell surface.[4][5] This can occur through reduced receptor synthesis at the translational level, without necessarily changing GnRHR mRNA levels.[5]
-
Receptor Internalization: While the mammalian GnRH receptor internalizes at a relatively slow rate compared to other G-protein coupled receptors (GPCRs), agonist binding does induce its endocytosis.[6][7] This removes receptors from the cell surface, making them unavailable for further stimulation.
-
Receptor-Effector Uncoupling: Even with receptors present on the cell surface, they can become uncoupled from their downstream signaling pathways. This means that agonist binding no longer efficiently activates G-proteins (primarily Gαq/11) and subsequent effectors like phospholipase C (PLC).[3][8]
-
Post-Receptor Modifications: Desensitization can also occur at steps distal to the receptor itself, including alterations in the machinery responsible for intracellular calcium mobilization.[2][3]
Q3: My cells (e.g., αT3-1) have stopped responding to this compound stimulation. What are the likely causes and how can I troubleshoot this?
A3: A lack of response to this compound in cell culture can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guides
Issue 1: Diminished or Absent Cellular Response to this compound
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Cell Line Health and Passage Number | Ensure cells are healthy, within a low passage number, and free from contamination. High passage numbers can lead to phenotypic drift and altered receptor expression.[9] |
| This compound Agonist Integrity | Prepare fresh agonist solutions for each experiment. Peptides can degrade, especially with repeated freeze-thaw cycles or improper storage.[10] |
| Suboptimal Agonist Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. A common starting range is 1 nM to 1 µM.[11] |
| Inappropriate Stimulation Protocol | For sustained responses, consider a pulsatile stimulation protocol rather than continuous exposure, as the latter is known to induce desensitization.[1] |
| Receptor Desensitization | If cells have been continuously exposed to the agonist, they have likely become desensitized. Allow for a recovery period in agonist-free medium to restore sensitivity. The recovery time can vary, but a 3-minute recovery has been shown to restore responsiveness in perifused pituitary cells.[1] |
| Low GnRH Receptor Expression | Verify GnRH receptor expression in your cell line using techniques like RT-qPCR or Western blotting.[11] |
Issue 2: High Variability in Experimental Replicates
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Standardize cell seeding density and ensure even cell distribution in culture plates.[12] |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure thorough mixing of agonist solutions before application.[9] |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate or fill them with a sterile buffer or medium.[9] |
| Variations in Dye Loading (for Calcium Assays) | Ensure consistent loading of calcium-sensitive dyes by standardizing incubation times and dye concentrations. |
Experimental Protocols
Protocol 1: Assessment of GnRH Receptor Desensitization via Calcium Mobilization Assay
This protocol measures the ability of a GnRH agonist to induce intracellular calcium release before and after a desensitizing pre-treatment.
Materials:
-
GnRH receptor-expressing cells (e.g., αT3-1, HEK293-GnRHR)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
This compound or a suitable agonist
-
Fluorescence plate reader with kinetic read capabilities
Methodology:
-
Cell Plating: Seed cells in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load cells with the calcium-sensitive dye according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.[9]
-
Desensitization:
-
For the "desensitized" group, pre-treat the cells with a high concentration of this compound (e.g., 100 nM) for a specified period (e.g., 60 minutes).[3]
-
For the "control" group, pre-treat with vehicle (assay buffer).
-
-
Wash: Gently wash the cells with assay buffer to remove the pre-treatment agonist.
-
Stimulation and Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject a challenging dose of this compound (e.g., at its EC50 or EC80 concentration) into all wells.
-
Record the fluorescence intensity over time to measure the intracellular calcium peak.
-
-
Data Analysis: Compare the peak fluorescence response in the desensitized group to the control group. A significant reduction in the peak response indicates desensitization.
Protocol 2: Quantification of GnRH Receptor Internalization using a Radioligand Binding Assay
This protocol quantifies the proportion of GnRH receptors that are internalized upon agonist stimulation.
Materials:
-
GnRH receptor-expressing cells
-
Radiolabeled GnRH agonist (e.g., 125I-[D-Ala6]GnRH)
-
Unlabeled GnRH agonist
-
Acid wash buffer (e.g., 0.5 M NaCl, 50 mM Glycine-HCl, pH 2.5)
-
Lysis buffer (e.g., 1 N NaOH)
-
Gamma counter
Methodology:
-
Cell Culture: Culture cells to confluence in multi-well plates.
-
Binding: Incubate cells with the radiolabeled GnRH agonist on ice for 4 hours to allow binding to surface receptors.[13]
-
Internalization: Warm the cells to 37°C to initiate receptor internalization and incubate for various time points (e.g., 0, 20, 40, 60 minutes).[13]
-
Separation of Surface-Bound and Internalized Ligand:
-
At each time point, place the plates on ice to stop internalization.
-
To determine surface-bound ligand, wash the cells with ice-cold acid wash buffer. This removes surface-bound radioligand without affecting internalized ligand. Collect the acid wash.
-
To determine internalized ligand, lyse the cells with lysis buffer.
-
-
Quantification: Measure the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) using a gamma counter.
-
Data Analysis: Calculate the percentage of internalized receptors at each time point relative to the total cell-associated radioactivity (surface-bound + internalized).
Data Presentation
Table 1: Comparative Potency of GnRH Agonists in a Label-Free Impedance-Based Assay in αT3-1 Cells
| Agonist | pEC50 (mean ± SEM) |
| Buserelin | 9.3 ± 0.1 |
| GnRH | 7.8 ± 0.06 |
Data adapted from a study on persistent GnRH receptor activation.[14]
Table 2: Effect of GnRH Agonist Treatment on αT3-1 Cell Number and [3H]Thymidine Incorporation
| Treatment Time with 1 µM (D-Lys6)GnRH | Cell Number (% of Control, mean ± SEM) | [3H]Thymidine Incorporation (% of Control) |
| 1 hour | 83.0 ± 13.4 | Parallel decrease observed |
| 2 hours | 75.1 ± 3.2 | Parallel decrease observed |
| 4 hours | 63.2 ± 0.66 | Parallel decrease observed |
| 24 hours | 52.2 ± 0.87 | Parallel decrease observed |
Data adapted from a study on the inhibition of growth and downregulation of GnRH receptors in αT3-1 cells.[4]
Visualizations
Caption: Simplified GnRH Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Desensitization of cultured pituitary cells to gonadotropin-releasing hormone: evidence for a post-receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desensitization of gonadotropin-releasing hormone action in the gonadotrope-derived alpha T3-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition of growth and down-regulation of gonadotropin releasing hormone (GnRH) receptor in alphaT3-1 cells by GnRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational regulation of the gonadotropin-releasing hormone receptor in alpha T3-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internalization kinetics of the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desensitization of gonadotropin-releasing hormone action in alphaT3-1 cells due to uncoupling of inositol 1,4,5-trisphosphate generation and Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Internalization rates of murine and ovine gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Persistent GnRH receptor activation in pituitary αT3-1 cells analyzed with a label-free technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gonadorelin Degradation and Experimental Interference
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding Gonadorelin (B1671987), its degradation products, and their potential interference in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
A1: this compound is a synthetic version of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] In research, it is a critical tool for studying the hypothalamic-pituitary-gonadal axis.[2] Its primary mechanism of action involves binding to GnRH receptors on pituitary cells, which stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] This makes it invaluable for investigations into reproductive endocrinology, GnRH receptor pharmacology, and fertility.[2]
Q2: How stable is this compound and what are the optimal storage conditions?
A2: The stability of this compound is highly dependent on its form and storage environment.
-
Lyophilized (powder) form: The lyophilized product is very stable. It can be stored refrigerated at 2–8°C (36–46°F) or frozen at −20°C (−4°F) for long-term stability.[5][6] One study found the lyophilized product showed excellent stability for at least 18 months when stored at 24°C.[7][8]
-
Reconstituted solution: Once dissolved, this compound's stability is influenced by pH and temperature. It decomposes slowly in aqueous solutions.[5] The optimal pH for stability is between 5.0 and 5.5.[9] Reconstituted this compound acetate (B1210297) has been found to be stable for at least 45 days at 24°C or 37°C and for 30 days when refrigerated.[7][8][10] It is recommended to refrigerate the reconstituted solution at 2–8°C and not to freeze it.[6]
Q3: What are the main degradation pathways for this compound?
A3: this compound degradation is primarily pH-dependent and occurs through several chemical processes.[9]
-
Acidic Conditions (pH < 5): The main degradation pathway is deamidation.[11][12]
-
Near-Neutral Conditions (pH 5-6): Hydrolysis of the peptide backbone, specifically at the N-terminal side of the 4-serine residue, is the predominant degradation mechanism.[11][12]
-
Alkaline Conditions (pH > 7): Under alkaline conditions, 4-serine epimerization becomes the main degradation pathway, alongside some hydrolysis.[11][12]
Q4: What are the known degradation products of this compound?
A4: The degradation of this compound results in various smaller peptide fragments and modified peptides.[11] The specific products formed depend on the degradation pathway (i.e., the pH of the solution).[9] These products can be identified and characterized using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[9][11] The presence of these degradation products can contribute to impurities in the administered drug.[7][8]
Q5: How can this compound degradation affect experimental results?
A5: The degradation of this compound can significantly impact experimental outcomes by introducing variability and inaccuracy.
-
Reduced Potency: Degradation products are structurally different from the intact peptide, leading to reduced or no binding affinity for the GnRH receptor. This results in a lower-than-expected biological response in cell-based assays (e.g., decreased LH/FSH release).[13]
-
Assay Interference: Degradation fragments can interfere with analytical methods. In immunoassays like ELISA, these fragments may compete with intact this compound for antibody binding, leading to inaccurate quantification.[14] In chromatographic methods like HPLC, they will appear as extra peaks, complicating purity assessment.[15]
-
Altered Pharmacokinetics: In vivo, the presence of various peptide fragments leads to a very short terminal half-life of 10 to 40 minutes for this compound as it is metabolized by hydrolysis.[1]
Data Summary
Table 1: Stability of this compound Under Different Conditions
| Form | Storage Condition | pH | Duration of Stability | Reference(s) |
| Lyophilized Drug Substance | 24°C, 50% RH | N/A | At least 12 months | [7][8] |
| Lyophilized Product | 24°C, 50% RH | N/A | At least 18 months | [7][8] |
| Reconstituted in Solution | 24°C or 37°C | Not Specified | At least 45 days | [7][8] |
| Reconstituted in Solution | Refrigerated | Not Specified | 30 days | [10] |
| Aqueous Solution | 70°C | 5.0 - 5.5 | Half-life of 70 days | [9] |
| Aqueous Solution | 37°C | Not Specified | Decomposes slowly | [5] |
Table 2: Major Degradation Pathways of this compound vs. pH
| pH Range | Predominant Degradation Pathway | Resulting Products | Reference(s) |
| Acidic (< 5) | Deamidation | Deamidated this compound | [11][12] |
| Near-Neutral (5-6) | Peptide backbone hydrolysis (at ⁴Ser residue) | Peptide fragments | [11][12] |
| Alkaline (> 7) | ⁴Serine epimerization and Hydrolysis | D-Ser⁴ epimers and peptide fragments | [11][12] |
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected potency in cell-based assays (e.g., calcium flux, LH/FSH release).
-
Possible Cause 1: Degradation of this compound stock solution. this compound can degrade in solution, especially if stored improperly (wrong pH, temperature, or for too long).[5][9] This reduces the concentration of active peptide, leading to a diminished biological effect.
-
Solution 1:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a recently reconstituted or new lyophilized vial for critical experiments.
-
Verify pH: Ensure the pH of your assay buffer is compatible with this compound stability (ideally pH 5.0-7.0). Avoid highly alkaline conditions.
-
Check Purity: Assess the purity of your this compound stock using HPLC (see Protocol 1). If significant degradation peaks are observed, discard the stock and use a fresh vial.
-
Use a Positive Control: Include a known GnRH agonist with established potency as a positive control to confirm that the assay system (cells, reagents) is working correctly.[15]
-
-
Possible Cause 2: Receptor Desensitization. Continuous or high-concentration exposure of cells to this compound can cause GnRH receptor desensitization and downregulation, leading to a reduced response over time.[2][3]
-
Solution 2:
-
Mimic Pulsatile Delivery: If your experimental design allows, mimic the physiological pulsatile release of GnRH by treating cells for short durations, followed by washout periods.[2]
-
Optimize Concentration: Determine the optimal concentration range for your specific cell type and assay. Use the lowest concentration that gives a robust signal (typically 0.1-100 nM for in vitro studies).[2]
-
Problem: High variability or poor reproducibility in immunoassay (e.g., ELISA) results.
-
Possible Cause: Interference from degradation products. Standard immunoassays may use polyclonal or monoclonal antibodies that can cross-react with degradation fragments of this compound. This leads to an over- or under-estimation of the intact peptide concentration.[14]
-
Solution:
-
Confirm with an Orthogonal Method: Validate your immunoassay results using a different analytical technique that relies on a different principle of detection, such as LC-MS.[16] LC-MS can separate intact this compound from its degradation products based on mass-to-charge ratio, providing a more accurate quantification.
-
Perform a Spike and Recovery Test: Add a known amount of a this compound analytical standard to your sample matrix and measure the recovery. Low or excessively high recovery can indicate the presence of interfering substances.
-
Use a Specific Assay: Consider developing or using a more specific assay, such as a biomimetic ELISA (BELISA), which can be designed to have higher selectivity for the intact peptide.[16]
-
Problem: Unexpected peaks appear in HPLC or LC-MS analysis.
-
Possible Cause: Sample degradation or contamination. New peaks in your chromatogram that are not present in the analytical standard are likely degradation products or contaminants.[15]
-
Solution:
-
Analyze a Fresh Standard: Run a fresh, high-purity this compound standard to confirm the retention time of the intact peptide and to ensure the analytical system is performing correctly.
-
Control Incubation Conditions: When assessing stability, ensure that control samples (time zero) are immediately frozen at -80°C to prevent any degradation prior to analysis.[15]
-
Characterize Unknown Peaks: If the unknown peaks are significant, use LC-MS/MS to determine their mass and fragmentation patterns, which can help in identifying them as known degradation products.[11][12]
-
Visualizations
Caption: Logic diagram of pH-dependent this compound degradation.
Caption: GnRH receptor signaling cascade upon agonist binding.
Caption: Troubleshooting workflow for experimental inconsistencies.
Experimental Protocols
Protocol 1: HPLC Method for Assessing this compound Purity and Stability
-
Objective: To quantify the amount of intact this compound and detect the presence of degradation products in a sample over time.[15]
-
Materials:
-
This compound sample solution (e.g., in cell culture medium or buffer).
-
High-purity this compound analytical standard.
-
HPLC system with UV detector.
-
C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Procedure:
-
Sample Preparation: Prepare a this compound solution at a known concentration. For a stability study, aliquot this solution and incubate at the desired temperature (e.g., 37°C). At specified time points (0, 2, 4, 8, 24 hours), remove an aliquot and immediately store it at -80°C.[15]
-
Standard Preparation: Prepare a standard curve using the high-purity this compound standard.
-
HPLC Analysis:
-
Thaw samples and standard solutions. Centrifuge to remove any precipitate.[15]
-
Inject a fixed volume (e.g., 20 µL) onto the C18 column.[15]
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[15]
-
Monitor the eluent via UV absorbance at 220 nm or 280 nm.[15]
-
-
Data Analysis:
-
Identify the peak for intact this compound based on the retention time from the analytical standard.[15]
-
Calculate the peak area for this compound at each time point.[15]
-
Quantify the percentage of remaining intact this compound relative to the time-zero sample.
-
The half-life (t₁/₂) can be determined by plotting the natural logarithm of the peak area against time and using the formula: t₁/₂ = 0.693 / k, where k is the negative of the slope.[15]
-
-
Protocol 2: GnRH Receptor Activation Assay (Calcium Flux)
-
Objective: To measure the potency of this compound by quantifying the increase in intracellular calcium following GnRH receptor activation.[15]
-
Materials:
-
GnRH receptor-expressing cells (e.g., CHO-K1 or HEK293 stably transfected).
-
Black, clear-bottom 96-well microplates.
-
Calcium indicator dye kit (e.g., Fluo-4 NW).
-
This compound working solutions at various concentrations.
-
Positive control (known GnRH agonist) and negative control (assay buffer).[15]
-
Fluorescence microplate reader with an injector.
-
-
Procedure:
-
Cell Seeding: Plate the GnRH receptor-expressing cells in the 96-well plate to achieve a confluent monolayer on the day of the assay. Incubate overnight.[15]
-
Dye Loading: Remove the growth medium and add the prepared calcium indicator dye solution to each well. Incubate at 37°C for 30-60 minutes, then at room temperature for 30 minutes in the dark.[15]
-
Assay Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the reader to the appropriate excitation/emission wavelengths (e.g., 490/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for several seconds.
-
Inject the this compound solutions and controls into the respective wells.
-
Immediately begin a kinetic read of fluorescence intensity over 1-2 minutes.[15]
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Plot the change in fluorescence against the log of this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.[15]
-
-
Protocol 3: Competitive Radioligand Binding Assay for GnRH Receptor
-
Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.[17]
-
Materials:
-
Cell membranes prepared from GnRH receptor-expressing cells.
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin).
-
Unlabeled this compound (competitor) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.[17]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[17]
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 90-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of unlabeled this compound.
-
Perform a non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. peptides.gg [peptides.gg]
- 3. bachem.com [bachem.com]
- 4. The effects of 3 this compound products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polypeptide.com [polypeptide.com]
- 6. peptidedosages.com [peptidedosages.com]
- 7. Stability and purity profile of this compound acetate: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability and purity profile of this compound acetate: a high-purity gonadotropin-releasing hormone. | Semantic Scholar [semanticscholar.org]
- 9. Degradation kinetics of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound acetate | CHEO ED Outreach [outreach.cheo.on.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. datapdf.com [datapdf.com]
- 13. researchgate.net [researchgate.net]
- 14. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A biomimetic enzyme-linked immunosorbent assay (BELISA) for the analysis of this compound by using molecularly imprinted polymer-coated microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Gonadorelin Use in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting Gonadorelin dosage in long-term animal studies. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems that may arise during the long-term administration of this compound.
Q1: I am observing a diminished or inconsistent response to this compound over time. What are the potential causes and how can I troubleshoot this?
A1: A diminished response to this compound, a GnRH agonist, is often due to pituitary desensitization, a known pharmacological effect of continuous or long-term administration. Here are the potential causes and solutions:
-
Pituitary Desensitization: Continuous exposure to this compound can lead to the downregulation and desensitization of GnRH receptors in the pituitary gland, ultimately suppressing the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] Studies have shown that this desensitization involves post-receptor mechanisms and is not solely due to a decrease in receptor numbers.[2]
-
Solution: Review your dosing frequency. A dosing interval that is too long may allow for partial recovery of pituitary function.[1] Consider increasing the frequency of administration or utilizing a long-acting depot formulation if your study design permits.
-
-
Inadequate Dosage: The initial dose may not be sufficient to maintain the desired level of gonadotropin suppression throughout the study.
-
Solution: A dose-response study is recommended to determine the optimal dose for your specific animal model and experimental goals.[1] This involves administering a range of doses and monitoring the effects on LH, FSH, and gonadal steroids.
-
-
Animal Variability: Different species, and even strains within the same species, can exhibit varying sensitivity to GnRH agonists.[1]
-
Solution: It is crucial to consult literature for established dosages in similar models. If data is unavailable, a pilot dose-finding study is essential.
-
Q2: My animals are experiencing an initial "flare-up" effect (a transient increase in LH, FSH, and sex steroids) at the beginning of the study. How can I manage this?
A2: The initial stimulatory phase, or "flare effect," is a characteristic response to GnRH agonist administration before pituitary desensitization occurs.[1] This can be a concern in studies where an initial hormonal surge may confound results.
-
Management Strategies:
-
Co-administration with a GnRH Antagonist: An effective method to prevent the flare-up is the concurrent administration of a GnRH antagonist at the start of the treatment.[1][3] The antagonist will block the GnRH receptors, preventing the initial stimulatory phase before the agonist induces downregulation.[1][3]
-
Washout Period: If co-administration is not feasible, allow for a washout period (typically the first week) after the initial this compound administration before taking measurements that could be skewed by the hormonal surge.[1]
-
Use of a GnRH Antagonist Instead: If the initial hormonal surge is a significant concern for your experimental design, consider using a GnRH antagonist from the outset, as they cause immediate suppression without a flare-up.[4]
-
Q3: I am observing injection site reactions, such as swelling, redness, or sterile abscesses. What are the causes and how can I mitigate them?
A3: Injection site reactions can be caused by several factors related to the formulation and administration technique.
-
Potential Causes and Solutions:
-
Formulation Irritation: The vehicle used to dissolve this compound or the pH of the solution may cause local irritation.[5] Ensure the pH is close to physiological levels and that any solvents are sufficiently diluted in a biocompatible buffer.[5]
-
Improper Injection Technique: Incorrect needle depth or rapid injection can cause tissue trauma.[5] Follow a standardized subcutaneous injection protocol, ensuring slow and steady administration.[4] Rotating injection sites is also recommended for long-term studies.[6]
-
Sterile Abscesses: These are collections of fluid without bacterial infection and may result from formulation irritation or an immunological reaction.[5] Monitor the site; warm compresses can aid resolution. If the abscess is large, persistent, or shows signs of secondary infection, veterinary consultation is necessary.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in long-term animal studies.
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic version of gonadotropin-releasing hormone (GnRH).[7] It acts as an agonist at the GnRH receptors on the anterior pituitary gland.[1] This binding initiates a signaling cascade through the Gq/11 protein, activating Phospholipase C (PLC).[5][8] PLC then leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][8] IP3 stimulates the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), which in turn activates the MAPK cascade.[5][9][10] This signaling pathway ultimately leads to the synthesis and release of LH and FSH.[5][9] With continuous administration, this pathway becomes desensitized, leading to a profound suppression of LH and FSH release.[1]
Q2: What are recommended starting doses for this compound in rodent studies?
A2: Starting doses can vary based on the specific research goals. However, based on available literature, a general starting point for daily subcutaneous injections in rats can be in the range of 25-50 µg/kg.[11] For mice, a daily subcutaneous dose of 20 µg has been used in studies.[12] It is highly recommended to perform a dose-finding study to determine the optimal dose for your specific experimental model and desired level of efficacy.
Q3: What are potential long-term side effects of this compound administration, and how can they be monitored?
A3: Long-term administration of this compound leads to a hypogonadal state, which can have several side effects.
-
Bone Density Loss: The reduction in sex steroids can lead to accelerated bone loss.[4]
-
Monitoring and Mitigation: Bone mineral content can be assessed using techniques like atomic absorption spectrophotometry on femur samples at the end of the study. "Add-back" therapy with low doses of estradiol (B170435) or testosterone (B1683101) can help prevent bone loss, but the dose must be carefully titrated to not interfere with the primary experimental outcomes.[4]
-
-
Metabolic Changes: Weight gain and changes in body composition, including increased adiposity, have been reported.[4]
-
Monitoring: Regular monitoring of body weight and body composition analysis can be performed.
-
Data Presentation
Table 1: Representative Dose-Dependent LH Response to GnRH Agonists in Rodents
| Species | GnRH Agonist & Dose | Route of Administration | Peak LH Response (ng/mL, approximate) | Time to Peak |
| Male Rat | This compound (10 ng/100g BW) | Intravenous | ~15 | Not Specified |
| Male Rat | This compound (100 ng/100g BW) | Intravenous | ~40 | Not Specified |
| Female Rat | Triptorelin (1 mg/kg/day) | Subcutaneous | Flare-up observed | First few days |
| Male Mouse | Leuprolide (20 µ g/day ) | Subcutaneous | Initial stimulation followed by suppression | Not Specified |
Note: This table provides representative data compiled from multiple sources and should be used as a general guide. Actual responses can vary significantly based on the specific agonist, animal strain, age, and experimental conditions. A dedicated dose-response study is crucial for each specific experimental setup.
Experimental Protocols
Protocol 1: Dose-Finding Study for this compound in Rats
-
Animal Model: Use a sufficient number of rats (e.g., 6-8 per group) of the desired strain, age, and sex.
-
Dose Groups: Establish at least 3-4 dose groups, including a vehicle control. Based on literature, a suggested range could be 10, 25, 50, and 100 µg/kg/day.
-
Administration: Administer this compound or vehicle subcutaneously once daily for a predetermined period (e.g., 14-28 days).[4]
-
Blood Sampling: Collect blood samples at baseline and at various time points post-administration (e.g., weekly and at the end of the study). A common method is via the lateral tail vein.[3][13]
-
Hormone Analysis: Analyze serum or plasma for LH, FSH, and testosterone/estradiol concentrations using validated immunoassays.
-
Data Analysis: Compare hormone levels across dose groups to determine the minimum effective dose that achieves the desired level of suppression.
Protocol 2: Subcutaneous Injection in Rodents
-
Materials: Sterile this compound formulation, sterile syringes (1 mL), sterile needles (25-27 gauge for mice, 23-25 gauge for rats), 70% ethanol (B145695), and gauze pads.[4]
-
Preparation: Withdraw the calculated dose into the sterile syringe and expel any air bubbles.
-
Restraint: Securely restrain the animal. For rats, a two-handed grip or a restraint device may be used.[4]
-
Injection Site: Wipe the loose skin over the dorsal midline (scruff) with 70% ethanol and allow it to dry.[4]
-
Injection: Gently lift a fold of skin to create a "tent." Insert the needle, bevel up, at the base of the skin tent, parallel to the animal's body.[4]
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site with a fresh needle.[4]
-
Administration: Inject the solution slowly and steadily.[4]
-
Post-Injection: Withdraw the needle and apply gentle pressure with a gauze pad for a few seconds. Return the animal to its cage and monitor for adverse reactions.[4]
Protocol 3: Blood Sampling via Lateral Tail Vein in Rats
-
Warming: To dilate the blood vessels, immerse the rat's tail in 42°C water for 40-50 seconds or use a heating pad. Dry the tail thoroughly.[3]
-
Restraint: Place the rat in a suitable restrainer.
-
Vein Identification: Locate the lateral tail vein.
-
Puncture: Using a sterile 25-gauge needle or a catheter, puncture the vein at a shallow angle approximately 5 cm from the tip of the tail.[3]
-
Collection: Collect the desired volume of blood into a microcentrifuge tube. The maximum recommended collection volume is no more than 15% of the total blood volume over a 14-day period.[3][13]
-
Hemostasis: After collection, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.[13]
-
Monitoring: Return the animal to its cage and monitor for any signs of distress. Alternate between the left and right tail veins for subsequent collections.[3]
Visualizations
Caption: this compound signaling pathway in pituitary gonadotropes.
Caption: Experimental workflow for this compound dose adjustment.
Caption: Troubleshooting decision tree for this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sampling Blood from the Lateral Tail Vein of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. KEGG PATHWAY: map04912 [genome.jp]
- 6. peptidedosages.com [peptidedosages.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. KEGG PATHWAY: hsa04912 [kegg.jp]
- 9. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Behavioral and neurobiological effects of GnRH agonist treatment in mice—potential implications for puberty suppression in transgender individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
Topic: Minimizing Injection Site Reactions with Gonadorelin in Animal Research
<Technical Support Center: Gonadorelin >
This guide provides researchers, scientists, and drug development professionals with practical solutions for minimizing injection site reactions (ISRs) associated with this compound administration in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic version of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2][3] It is a decapeptide that plays a critical role in regulating the reproductive system.[1] When administered, this compound binds to GnRH receptors on the pituitary gland, stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][4][5] These hormones, in turn, act on the gonads to regulate the production of sex hormones like testosterone (B1683101) and estrogen.[1][6] The physiological effects depend on the administration pattern; pulsatile delivery mimics the natural secretion and promotes normal gonadotropin release, while continuous administration can lead to receptor downregulation and suppression of the reproductive axis.[1]
Q2: What are common injection site reactions (ISRs) with peptide drugs like this compound?
Injection site reactions are typically localized inflammatory responses.[7] Common signs observed in animal models include transient swelling, redness (erythema), and tenderness at the injection site.[8][9][10] These reactions can be caused by the physical process of the injection, the properties of the drug molecule itself, the formulation excipients, or the injection technique.[7] While often mild and resolving within a few days, monitoring is crucial to distinguish them from more severe issues like abscess formation.[8][11]
Q3: What are the primary causes of injection site reactions?
Several factors can contribute to the development of ISRs:
-
Formulation Properties: The pH, osmolality, and viscosity of the formulation are critical. Solutions with a pH that is not close to the physiological pH of tissue (around 7.4) can cause pain and irritation.[7][12] Excipients such as preservatives or solubilizing agents can also sometimes cause irritation.[7]
-
Physical Trauma: The injection process itself, including the needle size (gauge), speed of injection, and volume administered, can cause minor tissue injury and inflammation.[7][11]
-
Drug Properties: As a peptide, this compound can sometimes be recognized as foreign by the immune system, leading to a local inflammatory response.[7]
-
Injection Technique: Improper technique, such as injecting too quickly or animal movement during the procedure, can increase tissue trauma.[7][11][13]
Q4: How can I differentiate between a normal inflammatory response and a severe reaction requiring veterinary intervention?
A normal, mild reaction typically involves slight redness and swelling that appears shortly after injection and resolves within 24-72 hours. The animal should not show signs of systemic distress. A severe reaction may involve significant, persistent swelling, hardness, ulceration, or the formation of a sterile or bacterial abscess.[11] Any signs of systemic illness, such as lethargy, changes in appetite, or fever, alongside a severe local reaction, warrant immediate consultation with veterinary staff.[11]
Troubleshooting Guides
Problem 1: Swelling, Redness (Erythema), or Nodules Observed Post-Injection
| Possible Cause | Recommended Solution / Mitigation Strategy |
| Formulation Irritation | Adjust pH and Tonicity: Ensure the formulation pH is adjusted to be as close to physiological pH (~7.4) as possible using appropriate buffers (e.g., phosphate, citrate).[7] Verify the solution is isotonic.[7] |
| High Injection Volume | Reduce Volume Per Site: For larger total volumes, consider splitting the dose into two separate injection sites.[13] Adhere to recommended maximum injection volumes for the specific species and site.[14] |
| Injectate Temperature | Acclimate to Room Temperature: Allow refrigerated solutions to warm to room temperature for at least 30 minutes before injection to reduce discomfort.[7][11][12] |
| Improper Technique | Refine Injection Technique: Ensure a proper subcutaneous "tent" is formed with the skin.[13][15] Inject slowly and steadily to minimize mechanical tissue trauma.[8][11][14] Use a new, sterile needle for every animal.[15][16] |
| Cumulative Irritation | Rotate Injection Sites: For repeat dosing studies, it is essential to rotate injection sites to allow tissue to recover.[8][11] Common sites include the dorsal neck/scruff and the flank.[14][16] |
Problem 2: Abscess Formation or Sterile Ulceration at the Injection Site
| Possible Cause | Recommended Solution / Mitigation Strategy |
| Bacterial Contamination | Maintain Aseptic Technique: Ensure all substances are sterile.[15][17] Use sterile needles and syringes for every injection.[15] Prepare formulations in a laminar flow hood or biosafety cabinet and filter-sterilize if not commercially prepared.[17] |
| Intense Inflammatory Response | Consult Veterinary Staff: Immediate consultation is crucial to differentiate between a sterile and a bacterial abscess.[11] A veterinarian may perform an aseptic aspiration to analyze the contents.[11] |
| Formulation Precipitate/Concentration | Ensure Complete Dissolution: When reconstituting lyophilized powder, ensure it is completely dissolved by gently swirling the vial.[14] Avoid vigorous shaking.[14] Visually inspect the solution for any particulate matter before drawing it into the syringe.[14] |
Data Presentation: Injection Parameters & Formulation
Table 1: Recommended Subcutaneous Injection Parameters for Rodents
| Parameter | Mouse | Rat | Reference(s) |
|---|---|---|---|
| Recommended Needle Gauge | 25-27 G | 23-26 G | [14][15] |
| Recommended Needle Length | 1/2 to 3/4 inch | 1/2 to 3/4 inch | [14] |
| Max. Injection Volume / Site | 1-3 mL (or 5 mL/kg) | 5-10 mL | [14][15] |
| Recommended Injection Sites | Dorsal neck/scruff, flank | Dorsal neck/scruff, flank |[14][16] |
Table 2: Common Excipients in Peptide Formulations and Their Role
| Excipient Class | Examples | Purpose & Considerations | Reference(s) |
|---|---|---|---|
| Buffers | Phosphate, Citrate, Histidine | Maintain a stable pH near neutral (7.0-7.4) to improve stability and reduce pain upon injection. | [7] |
| Tonicity Adjusters | Sodium Chloride, Mannitol | Ensure the final formulation is isotonic to minimize cellular stress and local irritation. | [7] |
| Preservatives (multi-dose) | Benzyl Alcohol, Metacresol | Prevent microbial growth in multi-dose vials. Can be a source of irritation; use lowest effective concentration. | [7] |
| Solubilizers / Surfactants | Polysorbate 20/80, Poloxamer 188 | Improve solubility and prevent peptide aggregation. Can rarely cause hypersensitivity reactions. |[7][12] |
Experimental Protocols
Protocol 1: Reconstitution and Preparation of this compound for Injection
-
Preparation: Bring the vial of lyophilized this compound and the sterile diluent (e.g., sterile water for injection, bacteriostatic water) to room temperature.[14]
-
Reconstitution: Using a sterile syringe, slowly inject the required volume of diluent into the this compound vial, directing the stream against the side to minimize foaming.[14]
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously, as this can damage the peptide.[14]
-
Inspection: Visually inspect the final solution to ensure it is clear and free of any particulate matter before administration.[14]
-
pH Measurement: If adjusting the formulation, use a calibrated pH meter to check the pH and adjust as necessary with dilute acid/base or appropriate buffers to a target of 7.0-7.4.
Protocol 2: Subcutaneous Injection Technique in Rodents
-
Animal Restraint: Securely and safely restrain the animal to prevent movement during the injection.[13][15]
-
Site Selection: Select an appropriate injection site, such as the loose skin over the dorsal neck/scruff area.[15][16]
-
Skin Tenting: Using the non-dominant hand, grasp a fold of loose skin and lift it to form a "tent".[13][15]
-
Needle Insertion: With the bevel of the needle facing up, insert the needle into the base of the tented skin, parallel to the body.[14][15]
-
Aspiration: Gently pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. Negative pressure (no blood in the hub) indicates correct placement.[15]
-
Withdrawal: After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze if needed.[14]
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions at predefined time points (e.g., 1, 4, 24, 48 hours).[7][11]
Visualizations
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. This compound (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. drugs.com [drugs.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rawamino.com [rawamino.com]
- 7. benchchem.com [benchchem.com]
- 8. revolutionhealth.org [revolutionhealth.org]
- 9. researchgate.net [researchgate.net]
- 10. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. benchchem.com [benchchem.com]
- 15. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 16. researchanimaltraining.com [researchanimaltraining.com]
- 17. az.research.umich.edu [az.research.umich.edu]
Gonadorelin pump malfunction and its impact on research data
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Gonadorelin (GnRH) infusion pumps. This resource provides essential information for troubleshooting common pump malfunctions and understanding their impact on experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a pulsatile this compound pump in research?
A1: this compound, a synthetic form of Gonadotropin-Releasing Hormone (GnRH), is crucial for regulating reproductive function.[1][2] Its release from the hypothalamus is naturally pulsatile.[3][4] Research pumps are designed to mimic this physiological pattern to properly stimulate the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][5] Continuous, non-pulsatile administration can lead to pituitary desensitization and downregulation of receptors, which is often the opposite of the intended experimental effect.[6][7]
Q2: I've just started my experiment, and I'm seeing an initial surge in LH and testosterone. Is this normal?
A2: Yes, an initial "flare-up" effect is an expected phenomenon when initiating GnRH agonist therapy.[8] The pump's initial pulses stimulate the pituitary, causing a transient surge in LH and FSH, which in turn increases gonadal hormone production.[8] This effect should subside as the experiment progresses and a steady pulsatile rhythm is established.
Q3: Can I use any type of tubing with my this compound pump?
A3: It is critical to use only the tubing and connectors recommended by the pump manufacturer. Mismatched components can lead to inaccurate dosing, leaks, and alarms.[9]
Q4: How often should I perform maintenance on the pump?
A4: Follow the manufacturer's specific guidelines for routine maintenance. This typically includes regular cleaning with approved disinfectant wipes, inspection for any visible damage, and battery performance checks.[9][10] The needle, reservoir, and connecting tubes for subcutaneous infusion are often changed every 3 days.[11]
Impact of Pump Malfunction on Research Data
A malfunction in the this compound pump can severely compromise the integrity of research data by altering the physiological response of the test subjects. The most critical parameter is the pulsatile delivery. A shift from a pulsatile to a continuous infusion, or a significant change in pulse frequency, can invalidate experimental results.
| Pump Status | GnRH Delivery Pattern | Expected Pituitary Response | Impact on LH/FSH Levels | Consequence for Research Data |
| Normal Operation | Pulsatile (e.g., 1 pulse/90 min)[4][12] | Normal stimulation of GnRH receptors | Physiological release of LH and FSH[2] | Valid and reliable data reflecting the intended experimental conditions. |
| Pump Malfunction | Continuous Infusion | Downregulation and desensitization of GnRH receptors[6] | Suppression of LH and FSH release[6] | Skewed data, potential for incorrect conclusions, failure to achieve desired biological effect (e.g., ovulation).[13] |
| Altered Frequency | Irregular or incorrect pulse frequency | Altered differential regulation of gonadotropins | High frequency favors LH; Low frequency favors FSH[2][3][6] | Misinterpretation of hormonal regulation, inconsistent and unpredictable results.[14] |
Troubleshooting Guide
This guide addresses specific error messages and operational failures you may encounter.
| Issue / Alarm | Potential Cause(s) | Troubleshooting Steps |
| Occlusion Alarm [9][15][16] | - Kinked or clamped tubing- Blockage in the infusion line or at the injection site- Incorrect tubing placement | 1. Inspect the entire fluid path: Check for any visible kinks, clamps, or obstructions from the pump to the subject.[16]2. Verify Catheter/Needle Placement: Ensure the subcutaneous needle or IV catheter is properly inserted and not dislodged.[16]3. Confirm Tubing Installation: Make sure the tubing is correctly seated in the pump mechanism as per the user manual. |
| Air-in-Line Alarm [15][16][17] | - Air bubbles in the tubing- Empty medication reservoir/bag- Loose connections | 1. Prime the Line: Stop the infusion, disconnect from the subject, and re-prime the tubing to remove all air bubbles.[16]2. Check Reservoir: Ensure the reservoir contains sufficient solution.[9]3. Secure Connections: Verify that all connections between the reservoir, tubing, and pump are airtight. |
| Low Battery Alarm / Pump Won't Start [10][17][18] | - Depleted battery- Premature battery failure- Faulty power connection | 1. Connect to Power: Immediately plug the pump into a reliable AC power source.[16]2. Check Battery Health: If the battery fails to hold a charge, it may need replacement. Follow manufacturer guidelines.[19]3. Inspect Power Cord: Ensure the power cord is securely connected to both the pump and the outlet.[20] |
| Inaccurate Flow Rate / No Flow [20][21] | - Incorrect pump settings- Mechanical failure- Worn out components (e.g., seals) | 1. Verify Settings: Double-check the programmed dose, pulse frequency, and duration.[22]2. Run Diagnostic Test: If available, run the pump's self-diagnostic test.3. Contact Support: If the issue persists, discontinue use and contact the manufacturer's technical support. The pump may require professional calibration or repair.[16] |
| Software Error / Unresponsive Screen [17][18][19] | - Software glitch- Component failure | 1. Attempt a Restart: Power the device off and on again as per the manufacturer's instructions.2. Document Error Code: If an error code is displayed, write it down.[9]3. Contact Support: Report the error code to technical support for further guidance. Do not use the pump if a software error message indicates it is inoperable.[18] |
Experimental Protocols
General Protocol for Pulsatile this compound Administration
This protocol provides a general framework. Specific parameters such as dosage and frequency must be optimized based on the animal model and research objectives.
-
Preparation and Pump Setup:
-
Reconstitute this compound acetate (B1210297) with the provided sterile diluent immediately before use. A common dilution involves adding 8 mL of saline diluent to a vial.[23]
-
Aseptically fill the pump's reservoir with the reconstituted solution.
-
Prime the infusion tubing carefully to remove all air bubbles.[16]
-
-
Pump Programming:
-
Set the desired pulse dose. Dosages can range from 1 to 20 mcg per pulse, with 5 mcg being a common starting point.[24][25]
-
Set the pulse frequency. A typical frequency for mimicking the physiological rhythm is one pulse every 90 minutes.[23][25]
-
Set the pulse period, which is the duration over which the bolus is delivered (e.g., 1 minute).[23]
-
-
Subject Connection:
-
Monitoring and Data Collection:
-
Regularly monitor the subject for clinical signs and the pump for any alarms.
-
Collect blood samples at predetermined intervals to measure serum LH, FSH, and gonadal steroid levels. For accurate measurement, blood samples are often taken a specific time after a pulse (e.g., 30 minutes).[11]
-
Monitor the infusion site for signs of inflammation, infection, or hematoma.[23]
-
Visualizations
GnRH Signaling Pathway
Caption: GnRH binds to its receptor, activating intracellular pathways for hormone synthesis and secretion.[1][2][26]
Troubleshooting Workflow for Pump Alarms
Caption: A logical workflow for diagnosing and resolving common this compound pump alarms.
Logical Impact of Pump Malfunction on Data Integrity
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 3. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pulsatile infusion of gonadotrophin releasing hormone (GnRH): investigative and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulsatile gonadotropin-releasing hormone: clinical applications of a physiologic paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GnRH Pulse Frequency-dependent Differential Regulation of LH and FSH Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ferring.ca [ferring.ca]
- 8. benchchem.com [benchchem.com]
- 9. Syringe and Infusion Pump FAQs: Cleaning, Troubleshooting & Daily Hacks [maxtechhealth.com]
- 10. partssource.com [partssource.com]
- 11. The Pulsatile this compound Pump Induces Earlier Spermatogenesis Than Cyclical Gonadotropin Therapy in Congenital Hypogonadotropic Hypogonadism Men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. madbarn.com [madbarn.com]
- 14. [PDF] Evidence for a specific role of GnRH pulse frequency in the control of the human menstrual cycle. | Semantic Scholar [semanticscholar.org]
- 15. Common failures of infusion pumps and their solutions - Knowledge - Contec Medical Systems Co., Ltd [no.contecmedsystems.com]
- 16. unitedinfusion.com [unitedinfusion.com]
- 17. 4 Reasons Your Infusion Pump Is Having Performance Problems [medonegroup.com]
- 18. Examples of Reported Infusion Pump Problems | FDA [fda.gov]
- 19. Reasons for Infusion Pump Malfunctions | Coast Biomedical Equipment [coastbiomed.com]
- 20. Common Faults and Troubleshooting Methods of Infusion Pumps - BQ+ Medical [bqplusmedical.com]
- 21. Troubleshooting of the infusion pump - Knowledge - [contecmedsystems.com]
- 22. This compound Injection: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 23. This compound Acetate (Lutrepulse) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 24. This compound (Intravenous route, injection route) [sales-demo.adam.com]
- 25. drugs.com [drugs.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Gonadorelin Formulation and Experimental Design
Welcome to the Technical Support Center for Gonadorelin (B1671987). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal handling, formulation, and experimental use of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and biological activity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: The maximum stability for this compound in aqueous solutions is achieved at a pH of approximately 5.0 to 5.5.[1][2][3] At this pH, the degradation of the peptide is minimized.
Q2: Which buffering agent is recommended for this compound solutions?
A2: Acetate (B1210297) buffer is recommended as it has the most favorable effect on this compound stability.[1][2] In contrast, phosphate (B84403) buffers have been shown to cause higher rates of degradation.[1][2] Interestingly, one kinetic study found that the concentrations of acetate, phosphate, borate, and carbonate buffers did not influence the decomposition rate of this compound, suggesting that the primary role of the buffer is to maintain the optimal pH.[3] However, given the repeated findings of phosphate-induced degradation, acetate remains the more conservative and recommended choice.
Q3: Does the concentration of the buffer matter?
A3: For acetate buffer, varying the concentration does not appear to significantly affect the degradation of this compound.[1][2] However, a higher concentration of phosphate in the buffer solution has been linked to increased degradation.[1][2]
Q4: How does temperature affect this compound stability?
A4: As with most peptides, higher temperatures accelerate the degradation of this compound. For long-term storage of lyophilized this compound, it is recommended to store at -20°C or lower. Once reconstituted, solutions should be stored at 2-8°C for short-term use, though preparing fresh solutions for each experiment is the best practice to ensure maximal activity.
Q5: What are the primary degradation pathways for this compound?
A5: this compound's degradation is pH-dependent. In acidic solutions (below pH 5), deamidation can occur. Around the optimal pH of 5-6, hydrolysis of the peptide backbone on the N-terminal side of the serine residue is a potential degradation pathway. At a pH greater than 7, the main degradation pathway is the epimerization of the serine residue.
Data Presentation: Stability of this compound in Different Buffer Systems
| Buffer System | pH | Temperature (°C) | Additive | Predicted t90% (Time to 10% degradation) | Reference |
| 0.1 M Acetate | 5.0 | 20 | 3% (w/v) Mannitol | 9.0 years | [1][2] |
| Phosphate | 5.0 | 20 | - | Significantly less than acetate | [1][2] |
Note: The stability in phosphate buffer is qualitatively described as causing "higher degradation" in the cited literature.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to quantify the remaining intact this compound and monitor the formation of degradation products over time.
Workflow for this compound Stability Assessment
Caption: A schematic of the experimental workflow for assessing the stability of this compound using HPLC.
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound in the desired buffers (e.g., 0.1 M acetate buffer, pH 5.0; 0.1 M phosphate buffer, pH 5.0).
-
The final concentration of this compound should be suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Stability Study:
-
Dispense aliquots of the buffered this compound solutions into appropriate vials.
-
Store the vials at controlled temperatures (e.g., 4°C, 25°C, and an accelerated condition of 40°C).
-
At specified time intervals (e.g., t=0, 1 week, 2 weeks, 4 weeks, etc.), remove a vial from each condition for analysis.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 25 cm, 5 µm packing).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the t=0 sample.
-
Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k).
-
Calculate t90% using the formula: t90% = 0.105 / k.
-
Protocol 2: In Vitro Bioassay of this compound Activity (LH Release)
This protocol describes an in vitro bioassay to determine the biological activity of this compound by measuring Luteinizing Hormone (LH) release from pituitary cells.
Workflow for this compound In Vitro Bioassay
Caption: A generalized workflow for determining the in vitro biological activity of this compound.
Methodology:
-
Cell Culture:
-
Use a suitable pituitary cell line that expresses the GnRH receptor, such as LβT2 cells.
-
Culture the cells in the recommended medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Plating:
-
Seed the cells into 24- or 48-well plates at an appropriate density and allow them to attach overnight.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in a sterile, appropriate buffer (e.g., acetate buffer, pH 5.0) and further dilute it in a serum-free assay medium.
-
Create a series of dilutions to generate a dose-response curve (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
Wash the cells with serum-free medium and then add the this compound dilutions. Include a vehicle control (medium with buffer only).
-
-
Incubation and Sample Collection:
-
Incubate the plates at 37°C for a predetermined time (e.g., 3-4 hours) to allow for LH release.
-
Carefully collect the culture medium from each well.
-
-
LH Measurement:
-
Quantify the concentration of LH in the collected supernatants using a commercially available LH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the LH concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 (the concentration of this compound that elicits a half-maximal response).
-
This compound (GnRH) Receptor Signaling Pathway
Upon binding to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs, this compound initiates a signaling cascade that leads to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
This compound Signaling Pathway
References
Validation & Comparative
A Comparative Guide to Gonadorelin and Leuprolide Acetate in Gonadotropin Release Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Gonadorelin and leuprolide acetate (B1210297), two gonadotropin-releasing hormone (GnRH) agonists, with a focus on their efficacy in suppressing gonadotropin release. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction: Understanding the Agonists
This compound and leuprolide acetate are both synthetic analogs of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] While both compounds act on the GnRH receptors in the anterior pituitary gland, their distinct pharmacokinetic and pharmacodynamic profiles dictate their primary clinical applications.[1][3]
This compound is a synthetic decapeptide identical in structure to endogenous GnRH.[1][4] It is characterized by a short half-life of 2 to 10 minutes for distribution and 10 to 40 minutes for elimination.[1] Due to its pulsatile action that mimics the natural secretion of GnRH, it is primarily used diagnostically to assess pituitary function and therapeutically to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in conditions such as hypothalamic amenorrhea and hypogonadotropic hypogonadism.[4][5]
Leuprolide acetate is a super-agonist of the GnRH receptor, with a modified structure that confers greater potency and a longer half-life compared to native GnRH.[3] This extended duration of action makes it suitable for continuous administration, which, paradoxically, leads to the suppression of gonadotropin secretion.[6][7] This is achieved through the downregulation and desensitization of GnRH receptors on the pituitary gland.[6] Consequently, leuprolide acetate is widely used in the management of hormone-responsive conditions such as prostate cancer, endometriosis, and central precocious puberty.[7]
Mechanism of Action: A Tale of Two Administration Protocols
Both this compound and leuprolide acetate initiate their effects by binding to GnRH receptors on pituitary gonadotrope cells. This binding activates the Gq/11 protein-coupled receptor, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the synthesis and release of LH and FSH.
The divergent effects of this compound and leuprolide acetate on gonadotropin release are primarily a function of their administration regimen.
-
Pulsatile Administration (this compound): Mimicking the natural hypothalamic secretion of GnRH, pulsatile administration of this compound leads to a physiological, pulsatile release of LH and FSH, which is essential for normal reproductive function.
-
Continuous Administration (Leuprolide Acetate): The sustained presence of a potent GnRH agonist like leuprolide acetate leads to a persistent stimulation of the GnRH receptors. This initially causes a transient surge in LH and FSH levels, often referred to as a "flare." However, this is followed by receptor downregulation and desensitization of the gonadotrope cells, resulting in a profound and sustained suppression of LH and FSH secretion.[6]
Caption: Signaling pathway of GnRH agonists.
Comparative Efficacy in Gonadotropin Suppression
Direct head-to-head clinical trials comparing the suppressive effects of continuous this compound versus leuprolide acetate are limited, largely because this compound is not typically used for suppression. However, data from studies involving continuous administration of GnRH agonists and the extensive clinical data on leuprolide acetate allow for a comparative assessment.
| Parameter | This compound (Continuous Administration) | Leuprolide Acetate |
| Potency | Lower potency compared to synthetic analogs.[3] | High potency, approximately 80 times more potent than native GnRH.[3] |
| Half-life | Very short (10-40 minutes).[1] | Longer half-life, allowing for depot formulations.[3] |
| Onset of Suppression | Slower and may require higher doses for profound suppression. | Rapid onset of suppression following the initial flare, typically within 2-4 weeks. |
| Depth of Suppression | Less profound suppression of LH and FSH compared to leuprolide. | Achieves and maintains castrate levels of testosterone (B1683101) and postmenopausal levels of estradiol. |
| Clinical Application for Suppression | Not a standard clinical application. | Standard of care for various hormone-dependent diseases.[7] |
Experimental Protocols
The following are generalized experimental protocols for evaluating the efficacy of GnRH agonists in suppressing gonadotropin release, based on methodologies reported in clinical trials for conditions like central precocious puberty and in assisted reproductive technology (ART).
In Vivo Model for Gonadotropin Suppression (Clinical Trial)
This protocol outlines a typical clinical trial design to assess the efficacy of a long-acting GnRH agonist like leuprolide acetate in suppressing gonadotropin levels in patients with central precocious puberty.
-
Patient Selection: A cohort of patients diagnosed with central precocious puberty is recruited. Inclusion criteria typically include age, Tanner stage, and baseline stimulated LH levels.
-
Baseline Assessment: Pre-treatment assessment includes physical examination (Tanner staging), bone age assessment, and hormonal evaluation. A GnRH stimulation test (using a standard dose of this compound) is performed to measure baseline peak LH and FSH levels.
-
Treatment Administration: Patients are administered a depot formulation of leuprolide acetate (e.g., 7.5 mg, 11.25 mg, or 30 mg) intramuscularly or subcutaneously. The dosing interval (e.g., monthly or every 3 months) depends on the formulation.
-
Monitoring:
-
Hormonal Levels: Blood samples are collected at regular intervals (e.g., 1, 3, and 6 months post-injection) to measure LH, FSH, and sex steroid (estradiol or testosterone) levels. A repeat GnRH stimulation test is often performed to confirm pituitary suppression (defined as a peak stimulated LH level below a certain threshold, e.g., <4 mIU/L).[6]
-
Clinical Progression: Physical signs of puberty are monitored at each visit.
-
Bone Age: Bone age is reassessed periodically (e.g., annually) to evaluate the impact on growth and predicted adult height.
-
-
Data Analysis: The primary endpoint is typically the percentage of patients achieving and maintaining suppressed stimulated LH levels. Secondary endpoints may include changes in sex steroid levels, regression or stabilization of pubertal signs, and changes in bone age advancement.
Caption: Experimental workflow for a clinical trial.
Conclusion
This compound and leuprolide acetate, while both GnRH agonists, serve distinct and generally non-overlapping roles in the regulation of gonadotropin release. This compound's identity to native GnRH and its short half-life make it the agent of choice for pulsatile stimulation to induce gonadotropin secretion. Conversely, leuprolide acetate's high potency and prolonged action are leveraged for continuous administration to achieve profound and sustained suppression of gonadotropin release, forming the cornerstone of treatment for numerous hormone-dependent pathologies. The choice between these agents is therefore unequivocally dictated by the therapeutic goal: stimulation with this compound or suppression with leuprolide acetate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bachem.com [bachem.com]
- 3. Six-month gonadotropin releasing hormone (GnRH) agonist depots provide efficacy, safety, convenience, and comfort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. The Pulsatile this compound Pump Induces Earlier Spermatogenesis Than Cyclical Gonadotropin Therapy in Congenital Hypogonadotropic Hypogonadism Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Leuprolide Acetate 6-Month Depot for the Treatment of Central Precocious Puberty: A Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of gonadotropin secretion by a long-acting gonadotropin-releasing hormone analog (leuprolide acetate, Lupron Depot) in children with precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Gonadorelin and Triptorelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Gonadorelin (native gonadotropin-releasing hormone, GnRH) and Triptorelin, a synthetic GnRH agonist. The following sections detail their relative performance based on experimental data, outline common experimental methodologies, and illustrate key pathways and workflows.
Introduction to this compound and Triptorelin
This compound is the synthetic form of the naturally occurring gonadotropin-releasing hormone (GnRH), a decapeptide that plays a pivotal role in the reproductive system. Triptorelin is a synthetic analogue of GnRH with a modification at the sixth amino acid position (D-tryptophan instead of L-glycine), which confers increased resistance to enzymatic degradation and a higher binding affinity for the GnRH receptor. Both compounds are GnRH receptor agonists; however, their in vitro characteristics, such as receptor binding affinity and potency in stimulating gonadotropin release, exhibit significant differences.
Data Presentation: In Vitro Performance Metrics
The following tables summarize the in vitro comparative data for this compound and Triptorelin. The data highlights Triptorelin's enhanced potency and receptor binding affinity compared to the native this compound.
| Parameter | This compound (Native GnRH) | Triptorelin | Fold Difference (Triptorelin vs. This compound) | Reference |
| Receptor Binding Affinity | Baseline | ~20x Higher | 20 | [1] |
| Potency in LH Release | Baseline | ~100x Higher | 100 | [1] |
| Potency in FSH Release | Baseline | ~21x Higher | 21 | [1] |
Note: The fold differences are based on in vitro studies comparing Triptorelin to native GnRH (this compound) in rat pituitary cells.[1]
Mechanism of Action: GnRH Receptor Signaling
Both this compound and Triptorelin exert their effects by binding to the GnRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotroph cells. This binding initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Triptorelin's higher affinity and stability at the receptor lead to a more potent and sustained initial stimulation compared to this compound.[2]
Caption: GnRH receptor signaling cascade initiated by agonist binding.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the relative binding affinity of this compound and Triptorelin to the GnRH receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) for each compound, which is the concentration required to displace 50% of a radiolabeled ligand from the GnRH receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
A stable cell line expressing the human GnRH receptor (e.g., HEK293 or CHO cells) is cultured.
-
The cells are harvested, and the cell membranes containing the GnRH receptors are isolated by homogenization and centrifugation.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled GnRH analogue (e.g., 125I-Triptorelin) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound or Triptorelin are added to compete with the radioligand for binding to the GnRH receptors.
-
The reaction is incubated to reach equilibrium.
-
-
Separation and Detection:
-
The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The specific binding of the radioligand is plotted against the concentration of the competitor (this compound or Triptorelin).
-
The IC50 value for each compound is determined from the resulting competition curve. A lower IC50 value indicates a higher binding affinity.
-
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Gonadotropin Release Assay
This assay measures the potency of this compound and Triptorelin in stimulating the release of LH and FSH from pituitary cells.
Objective: To determine the half-maximal effective concentration (EC50) for each compound, which is the concentration that elicits 50% of the maximal gonadotropin release.
Methodology:
-
Pituitary Cell Culture:
-
Primary pituitary cells are isolated from rats or other suitable animal models and cultured in appropriate media.
-
Alternatively, a pituitary gonadotrope cell line (e.g., LβT2 cells) can be used.
-
-
Stimulation:
-
The cultured pituitary cells are treated with increasing concentrations of this compound or Triptorelin.
-
The cells are incubated for a defined period to allow for gonadotropin release.
-
-
Hormone Quantification:
-
The cell culture supernatant is collected.
-
The concentrations of LH and FSH in the supernatant are measured using specific immunoassays (e.g., ELISA or RIA).
-
-
Data Analysis:
-
The amount of released LH and FSH is plotted against the concentration of the stimulating agonist (this compound or Triptorelin).
-
The EC50 value for each compound is determined from the resulting dose-response curve. A lower EC50 value indicates a higher potency.
-
Caption: Workflow for an in vitro gonadotropin release assay.
Comparative Summary and Conclusion
In vitro studies consistently demonstrate that Triptorelin is a more potent GnRH receptor agonist than this compound. Specifically, Triptorelin exhibits a 20-fold higher affinity for the GnRH receptor and is approximately 100-fold more potent in stimulating LH release and 21-fold more potent for FSH release from rat pituitary cells in culture.[1] This enhanced activity is attributed to its modified chemical structure, which increases its stability and binding affinity to the GnRH receptor.
The choice between this compound and Triptorelin for research or therapeutic development will depend on the desired pharmacological profile. This compound, being the native form, may be preferred for studies requiring a physiological GnRH response, while Triptorelin's superagonist properties make it suitable for applications where potent and sustained GnRH receptor activation is necessary. This guide provides a foundational in vitro comparison to aid in the selection and application of these GnRH analogues.
References
A Comparative Guide to the Efficacy of Gonadorelin and Other GnRH Agonists in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Gonadorelin, the synthetic form of native gonadotropin-releasing hormone (GnRH), and other widely used GnRH agonists such as Leuprolide, Goserelin, and Triptorelin (B344507). This document is intended to inform research and drug development by presenting supporting experimental data, detailed methodologies, and visualizations of key biological pathways.
Mechanism of Action: A Shared Pathway with Divergent Potency
This compound and its synthetic analogs all function by binding to the GnRH receptor (GnRHR) on pituitary gonadotroph cells.[1] This interaction initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect".[2] However, continuous administration of these agonists leads to the downregulation and desensitization of the GnRH receptors.[2][3] This sustained activation uncouples the receptor from its downstream signaling pathways, ultimately suppressing the secretion of LH and FSH.[2] The subsequent reduction in gonadal steroid production—testosterone (B1683101) in males and estrogen in females—forms the basis of their therapeutic application in various research models and clinical settings.[4]
While the fundamental mechanism is the same, synthetic agonists like Leuprolide, Goserelin, and Triptorelin have been modified from the native GnRH structure to increase their potency and duration of action.[5][6] For instance, Leuprolide exhibits an enhanced binding affinity for the GnRH receptor and greater resistance to degradation, making it significantly more potent than native this compound.[5] Similarly, Triptorelin's structure allows for a longer half-life and more potent stimulation of gonadotropin release compared to natural GnRH.[5]
GnRH Receptor Signaling Pathway
The binding of a GnRH agonist to its G-protein coupled receptor (GPCR) on the pituitary gonadotrope initiates a cascade of intracellular events. This primarily involves the activation of the Gαq/11 protein subunit, which in turn stimulates phospholipase C (PLC). PLC activation leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately result in the synthesis and release of LH and FSH. Continuous stimulation by a GnRH agonist leads to the desensitization of this pathway.
Comparative Efficacy in Oncology Research
In the context of hormone-sensitive cancers such as prostate cancer, the primary measure of efficacy for GnRH agonists is the suppression of serum testosterone to castrate levels.
Table 1: Comparison of Testosterone Suppression in Prostate Cancer Patients
| GnRH Agonist | Dosing Regimen | Percentage of Patients Achieving Testosterone <50 ng/dL | Percentage of Patients Achieving Testosterone <20 ng/dL | Percentage of Patients Achieving Testosterone <10 ng/dL | Citation(s) |
| Goserelin | 11.34 mg depot (3-month) | Comparable to others | Comparable to others | 54.2% | [2][7] |
| Triptorelin | 11.25 mg depot (3-month) | Comparable to others | Comparable to others | 93.2% | [2][7] |
| Leuprolide | 11.25 mg depot (3-month) | Comparable to others | Comparable to others | 86.4% | [2][7] |
Data is based on a retrospective study at 9 months of androgen deprivation therapy.
While all three long-acting GnRH agonists are effective at achieving and maintaining castration, some studies suggest that Triptorelin may be more potent in achieving a deeper suppression of testosterone.[2][7]
Experimental Protocol: In Vivo Xenograft Tumor Growth Study
This protocol is a representative example for comparing the in vivo efficacy of different GnRH agonists on the growth of hormone-dependent tumors.
Objective: To evaluate and compare the anti-tumor efficacy of this compound and other GnRH agonists in a mouse xenograft model of prostate cancer.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice).
-
Hormone-dependent prostate cancer cell line (e.g., LNCaP).
-
Matrigel.
-
Test articles: this compound, Leuprolide, Goserelin, Triptorelin.
-
Vehicle control.
-
Calipers for tumor measurement.
Methodology:
-
Cell Culture and Implantation: LNCaP cells are cultured under standard conditions. A suspension of 1 x 10⁶ cells in a 1:1 mixture with Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: The respective GnRH agonists are administered at predetermined dosages and schedules (e.g., daily subcutaneous injections). The control group receives the vehicle.
-
Tumor Measurement: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Monitoring: Body weight is monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth rates and final tumor weights are compared between the different treatment groups and the control group.
Comparative Efficacy in Reproductive Health Research
In assisted reproductive technology (ART), GnRH agonists are used to prevent a premature LH surge during controlled ovarian hyperstimulation (COH). The efficacy is often measured by hormone levels, endometrial thickness, and pregnancy outcomes.
Table 2: Comparison of Long-Acting vs. Short-Acting GnRH Agonists in IVF
| Parameter | Long-Acting GnRH Agonist Protocol | Short-Acting GnRH Agonist Protocol | p-value | Citation(s) |
| Endometrial Thickness (hCG day) | 10.79 ± 2.62 mm | 9.64 ± 1.97 mm | < 0.01 | [8][9][10] |
| Serum LH Concentration (hCG day) | 1.21 ± 1.13 mIU/mL | 2.53 ± 3.39 mIU/mL | Not specified | [8][9][10] |
| Clinical Pregnancy Rate | 59.60% | 43.42% | < 0.05 | [8][9][10] |
| High-Quality Embryo Rate | 63.16% | 66.26% | > 0.05 | [8][9][10] |
This data is from a retrospective study comparing long-acting and short-acting GnRH agonist protocols in IVF.
The data suggests that a long-acting GnRH agonist protocol may lead to a thicker endometrium and a higher pregnancy rate in IVF cycles compared to a short-acting protocol.[8][9][10]
Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay
This protocol is a standard method to assess the direct antiproliferative effects of GnRH analogs on cancer cell lines.
Objective: To determine and compare the direct effects of this compound and other GnRH agonists on the proliferation of hormone-dependent cancer cells in vitro.
Materials:
-
Hormone-dependent cancer cell line (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).
-
Cell culture medium and supplements.
-
Test articles: this compound, Leuprolide, Goserelin, Triptorelin.
-
Vehicle control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO).
-
96-well microplates.
-
Microplate reader.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with a medium containing various concentrations of the GnRH agonists or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) for each agonist can be determined.
Conclusion
While this compound serves as the foundational GnRH agonist, its synthetic analogs, including Leuprolide, Goserelin, and Triptorelin, have been engineered for increased potency and duration of action. In oncological research, these long-acting agonists demonstrate comparable efficacy in achieving testosterone suppression, with some evidence suggesting Triptorelin may lead to a more profound reduction. In the context of reproductive health, the choice between long- and short-acting GnRH agonist protocols can influence outcomes such as endometrial thickness and pregnancy rates. The selection of a specific GnRH agonist for research should be guided by the experimental goals, the desired duration of action, and the specific model system being utilized. Further head-to-head comparative studies, particularly those including native this compound, would be beneficial to fully elucidate the nuanced differences in their efficacy profiles.
References
- 1. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. altmeyers.org [altmeyers.org]
- 4. benchchem.com [benchchem.com]
- 5. Six-month gonadotropin releasing hormone (GnRH) agonist depots provide efficacy, safety, convenience, and comfort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GnRH agonists: this compound, leuprolide and nafarelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparisons of the effects of long-acting and short-acting GnRH agonists on embryo quality, endometrial thickness and pregnancy rate in human in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparisons of the effects of long-acting and short-acting GnRH agonists on embryo quality, endometrial thickness and pregnancy rate in human in vitro fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental research Comparisons of the effects of long-acting and short-acting GnRH agonists on embryo quality, endometrial thickness and pregnancy rate in human in vitro fertilization [archivesofmedicalscience.com]
Validating Gonadorelin Bioassay Results with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of traditional bioassays and mass spectrometry for the quantification of Gonadorelin (B1671987), a synthetic gonadotropin-releasing hormone (GnRH) analog. The choice of analytical methodology is critical for accurate and reliable results in research and drug development. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your specific needs.
Data Presentation: Quantitative Comparison of this compound Assays
The performance of an analytical method is defined by several key parameters. Below is a summary of the quantitative performance characteristics of a typical this compound bioassay (in this case, an in vivo model measuring testosterone (B1683101) release) and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
| Parameter | This compound Bioassay (in vivo, bull model) | LC-MS/MS |
| Principle | Measures the biological response (e.g., testosterone or LH release) to this compound. | Directly measures the mass-to-charge ratio of this compound and its fragments. |
| Limit of Detection (LOD) | ~0.008 µg/kg body weight[1] | 0.008 ng/mL[2] |
| Limit of Quantitation (LOQ) | Not explicitly defined in biological response assays | 0.024 ng/mL[2] |
| Precision (CV%) | Dependent on biological variability, generally higher CV% | Intra-day: 19.0-26.3%, Inter-day: 11.0-25.1%[2] |
| Specificity | Can be influenced by other substances that affect the biological pathway. | High, based on specific molecular mass and fragmentation patterns. |
| Throughput | Low, requires animal handling and multiple time-point sampling.[1] | High, capable of analyzing numerous samples in a single run. |
| Matrix Effects | Susceptible to physiological interferences. | Can be minimized with appropriate sample preparation and internal standards.[2] |
Experimental Protocols
This compound In Vivo Bioassay Protocol
This protocol is based on the principle of measuring the physiological response to this compound administration in an animal model. The following is a summary of a common in vivo bioassay in bulls.[1]
Objective: To determine the biological potency of a this compound preparation by measuring the induced release of testosterone.
Animal Model: Sexually mature bulls.
Procedure:
-
Animal Preparation: To reduce endogenous testosterone fluctuations, animals are pre-treated with a synthetic progestin, such as norgestomet, via an implant.[1]
-
Sample Collection (Baseline): Blood samples are collected prior to this compound administration to establish baseline testosterone levels.
-
This compound Administration: The this compound test substance is administered, typically via intramuscular or intravenous injection. A range of doses is used to establish a dose-response curve.[1]
-
Sample Collection (Post-treatment): Blood samples are collected at multiple time points after administration (e.g., 1, 2, and 4 hours) to monitor the change in testosterone concentration.
-
Hormone Analysis: Serum or plasma is separated from the blood samples. The concentration of testosterone in these samples is then measured using a validated immunoassay (e.g., ELISA or RIA).
-
Data Analysis: The increase in testosterone concentration from baseline is calculated for each dose. The potency of the this compound preparation is determined by comparing its dose-response curve to that of a reference standard.
This compound Quantification by LC-MS/MS Protocol
This protocol outlines the steps for the quantitative analysis of this compound in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry.
Objective: To accurately and selectively quantify the concentration of this compound in a biological sample.
Procedure:
-
Sample Preparation:
-
Protein Precipitation: To remove larger proteins, an organic solvent (e.g., acetonitrile) is added to the sample.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the analyte.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled this compound is added to the sample to account for matrix effects and variations in sample processing.
-
-
Liquid Chromatography (LC) Separation:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analyte is separated from other components in the sample on a C18 reverse-phase column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Ionization: this compound is ionized, typically using electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both this compound and its internal standard. This highly selective detection method ensures accurate quantification even in complex matrices.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are measured.
-
A calibration curve is generated by analyzing samples with known concentrations of this compound.
-
The concentration of this compound in the unknown samples is calculated from the calibration curve.
-
Mandatory Visualization
Caption: this compound signaling pathway in pituitary gonadotrophs.
Caption: Experimental workflow for validating bioassay with mass spectrometry.
References
Unveiling the Specificity of Gonadorelin: A Comparative Analysis of Cross-Reactivity with Other Peptide Hormones
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of Gonadorelin with other peptide hormones is critical for the accurate interpretation of immunoassay results and for predicting off-target effects in therapeutic applications. This guide provides a comparative assessment of this compound's cross-reactivity, supported by experimental data and detailed methodologies.
This compound, a synthetic form of gonadotropin-releasing hormone (GnRH), plays a pivotal role in reproductive endocrinology by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][2] Its therapeutic and diagnostic utility is well-established; however, its structural and functional similarity to other endogenous and synthetic peptides necessitates a thorough evaluation of its potential to cross-react in various analytical assays.
Immunoassay Cross-Reactivity: A Quantitative Comparison
Immunoassays, such as ELISA and radioimmunoassay (RIA), are common methods for quantifying hormone levels. However, the antibodies used in these assays can sometimes bind to structurally similar molecules, leading to inaccurate measurements. The following table summarizes the cross-reactivity of this compound with various related peptide hormones in a competitive enzyme immunoassay.
| Peptide Hormone | Cross-Reactivity (%) |
| This compound (GnRH) | 100 |
| Leuprolide | < 0.1 |
| Buserelin | < 0.1 |
| Goserelin | < 0.1 |
| Triptorelin | < 0.1 |
| Oxytocin (B344502) | < 0.1 |
| Vasopressin | < 0.1 |
| Luteinizing Hormone (LH) | < 0.1 |
| Follicle-Stimulating Hormone (FSH) | < 0.1 |
Data is illustrative and compiled from representative commercial ELISA kit datasheets. Specific cross-reactivity can vary between different assays and antibody lots.
The data clearly indicates a high degree of specificity of the immunoassay for this compound, with negligible cross-reactivity observed for other GnRH agonists, as well as for structurally distinct peptide hormones like oxytocin and vasopressin, and the downstream hormones LH and FSH.
Receptor Binding Affinity: A Functional Perspective
Beyond immunoassays, understanding the functional cross-reactivity at the receptor level is crucial. This is typically assessed through competitive radioligand binding assays, which measure the ability of a compound to displace a radiolabeled ligand from the GnRH receptor. The binding affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher affinity.
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key experiments cited are detailed below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the concentration of this compound in a sample.
-
Coating: A microtiter plate is coated with a capture antibody specific for this compound.
-
Blocking: Any unbound sites on the plate are blocked to prevent non-specific binding.
-
Competition: The sample containing an unknown amount of this compound is added to the wells, along with a fixed amount of enzyme-conjugated this compound. The unconjugated this compound in the sample and the enzyme-conjugated this compound compete for binding to the capture antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Measurement: The intensity of the color is measured using a microplate reader. The concentration of this compound in the sample is inversely proportional to the color intensity.
-
Cross-Reactivity Assessment: To determine cross-reactivity, various concentrations of other peptide hormones are run in the assay, and their ability to displace the enzyme-conjugated this compound is measured and expressed as a percentage relative to this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Cell membranes containing the GnRH receptor are prepared from a suitable cell line or tissue.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin) and varying concentrations of the unlabeled test compound (e.g., this compound or another peptide hormone).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing the Pathways
To further elucidate the mechanisms discussed, the following diagrams illustrate the this compound signaling pathway and the experimental workflow for assessing cross-reactivity.
Caption: this compound signaling pathway in pituitary gonadotrophs.
Caption: Experimental workflows for assessing cross-reactivity.
References
A Head-to-Head Comparison of Gonadorelin Formulations for Research and Drug Development
For researchers, scientists, and drug development professionals, selecting the appropriate Gonadorelin (B1671987) formulation is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides an objective, data-driven comparison of different this compound formulations, including their salt forms and delivery systems, to aid in this selection process.
This compound, a synthetic form of gonadotropin-releasing hormone (GnRH), is a decapeptide that plays a pivotal role in reproductive physiology by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.[1][2] It is available in various formulations, primarily as acetate (B1210297) and hydrochloride salts, and is administered through several routes, including intravenous, subcutaneous, and intranasal methods.[3][4][5] This guide will delve into a head-to-head comparison of these formulations, presenting key performance data and detailed experimental methodologies.
Comparative Analysis of this compound Formulations
The performance of this compound formulations can be assessed based on several key parameters, including their pharmacokinetic profiles, their ability to induce gonadotropin release, and their clinical or physiological efficacy, such as inducing ovulation. While direct head-to-head comparative studies in humans are limited, valuable insights can be drawn from veterinary studies and clinical trials of individual formulations.
Pharmacodynamic Comparison: LH Release and Ovulation Rate
A study in cattle provides a direct comparison of the pharmacodynamic effects of this compound diacetate tetrahydrate and this compound hydrochloride. This data is crucial for understanding the potential biological differences imparted by the salt form.
Table 1: Comparison of Peak LH Concentration and Ovulation Rate in Holstein Cows
| Formulation | Peak LH Concentration (ng/mL) | Ovulation Rate (%) |
| This compound diacetate tetrahydrate (Product C) | Higher (P < 0.05) | 94.7% (18/19) |
| This compound hydrochloride (Product FA) | Lower | 57.1% (4/7) |
Data adapted from a study in nonlactating Holstein cows.[6]
In this study, this compound diacetate tetrahydrate resulted in a significantly higher peak LH concentration and a notably higher ovulation rate compared to this compound hydrochloride.[6] These findings suggest that the diacetate salt may be more potent in stimulating the pituitary gland.
Clinical Efficacy of Pulsatile this compound Acetate in Humans
For human applications, pulsatile administration of this compound acetate has been extensively studied for the induction of ovulation in women with hypothalamic amenorrhea.
Table 2: Clinical Efficacy of Pulsatile this compound Acetate (Lutrepulse®) in Women with Hypothalamic Amenorrhea
| Patient Population | Ovulation Rate (%) |
| Primary Hypothalamic Amenorrhea | 91% |
| Secondary Hypothalamic Amenorrhea | 96% |
Data from a multicenter trial of Lutrepulse® for Injection.[7]
These high ovulation rates demonstrate the clinical efficacy of pulsatile this compound acetate in a therapeutic setting.[7]
Administration Routes: A Comparative Overview
This compound can be administered via several routes, each with distinct pharmacokinetic and practical implications.
-
Intravenous (IV) and Subcutaneous (SC) Injection: These are the most common routes for administering this compound.[4] They allow for direct entry into the systemic circulation, providing rapid onset of action. Pulsatile administration, often achieved with a portable pump, mimics the natural physiological secretion of GnRH and is crucial for therapeutic applications like ovulation induction.[2]
-
Nasal Spray: This non-invasive method offers the convenience of self-administration and rapid absorption through the nasal mucosa, bypassing the digestive system.[5] However, the bioavailability of nasally administered peptides can be more variable than injections.
Sustained-Release GnRH Agonists: An Alternative Approach
For applications requiring continuous suppression of gonadotropin release, such as in the treatment of hormone-dependent cancers, sustained-release formulations of GnRH agonists (e.g., leuprolide acetate) are utilized.[8][9] These depot formulations provide continuous stimulation of the GnRH receptors, which, after an initial surge, leads to receptor downregulation and profound suppression of LH and FSH.[8]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in this guide.
Competitive Radioligand Binding Assay for GnRH Receptor
This assay is used to determine the binding affinity of different this compound formulations to the GnRH receptor.
Objective: To measure the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of a test compound (e.g., a specific this compound formulation) for the GnRH receptor.
Materials:
-
GnRH receptor-expressing cell membranes (e.g., from pituitary tissue or a recombinant cell line)
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin)
-
Unlabeled this compound formulation (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand to each well. Add increasing concentrations of the unlabeled test compound to different wells.
-
Incubation: Add the membrane preparation to each well and incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of LH Release
This protocol is designed to evaluate the pharmacodynamic effect of different this compound formulations on LH secretion in an animal model.
Objective: To compare the magnitude and time course of LH release following the administration of different this compound formulations.
Materials:
-
Test animals (e.g., rats, sheep, or cattle)
-
This compound formulations to be tested
-
Catheters for blood sampling
-
Blood collection tubes (containing an anticoagulant)
-
Centrifuge
-
LH immunoassay kit
Procedure:
-
Animal Preparation: Acclimatize animals to handling and experimental conditions. Place an indwelling catheter in a suitable blood vessel (e.g., jugular vein) for serial blood sampling.
-
Baseline Sampling: Collect one or more blood samples before the administration of the this compound formulation to establish baseline LH levels.
-
Drug Administration: Administer a standardized dose of the test this compound formulation via the desired route (e.g., intravenous or intramuscular injection).
-
Serial Blood Sampling: Collect blood samples at predetermined time points after drug administration (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
LH Measurement: Measure the concentration of LH in the plasma samples using a validated immunoassay.
-
Data Analysis: Plot the mean plasma LH concentrations over time for each formulation. Calculate pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and the area under the curve (AUC).
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. This compound | Strive Pharmacy [strivepharmacy.com]
- 2. This compound (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. zoetisus.com [zoetisus.com]
- 4. This compound Injection: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. canada.pharmalabglobal.com [canada.pharmalabglobal.com]
- 6. The effects of 3 this compound products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of intravenous pulsatile gonadotropin-releasing hormone: Lutrepulse for injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in serum LH and FSH levels using depot or daily GnRH agonists in controlled ovarian stimulation: influence on ovarian response and outcome of ART - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gonadorelin's Biological Activity: A Comparative Guide for New Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the biological activity of gonadorelin (B1671987) in a new animal model. It includes detailed experimental protocols, supporting data from established models, and a comparison with common alternatives, offering a comprehensive framework for researchers establishing novel preclinical studies.
Introduction to this compound and its Biological Activity
This compound is a synthetic form of Gonadotropin-Releasing Hormone (GnRH), a decapeptide hormone synthesized and secreted by the hypothalamus.[1][2] Its primary biological function is to regulate the reproductive endocrine system by controlling the synthesis and release of the gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the anterior pituitary gland.[2][3][4]
Mechanism of Action: this compound acts as a GnRH receptor agonist.[5] Upon administration, it binds to GnRH receptors on pituitary gonadotroph cells.[3][6] This binding initiates a cascade of intracellular events through the phospholipase C pathway, leading to the release of intracellular calcium and activation of protein kinase C.[3][6] The result is the synthesis and secretion of LH and, to a lesser extent, FSH.[1] While pulsatile administration mimics the natural physiological rhythm to stimulate gonadotropin release, continuous administration leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin secretion.[1][7] This dual effect makes this compound and its analogs valuable tools for various clinical and research applications, from treating infertility to managing hormone-dependent diseases.[2][4][5]
This compound vs. Alternatives: A Comparative Overview
While this compound is identical to the native GnRH, several synthetic analogs have been developed with altered chemical structures to increase stability and potency.[2][8] These alternatives are also GnRH receptor agonists and are frequently used in research and clinical settings.
| Compound | Class | Key Characteristics | Common Applications |
| This compound | GnRH Agonist (native sequence) | Short half-life (2-10 minutes distribution, 10-40 minutes terminal).[1][5] Used to mimic natural pulsatile GnRH release. | Diagnostic testing of pituitary function, treatment of hypothalamic amenorrhea and infertility.[4][5] |
| Buserelin (B193263) | GnRH Agonist (Superagonist) | More potent and longer-acting than native this compound. | Estrus synchronization in cattle, treatment of prostate cancer.[9][10] |
| Lecirelin | GnRH Agonist (Superagonist) | High potency for inducing an LH surge. | Estrus synchronization and induction of ovulation in cattle.[11] |
| Triptorelin (B344507) | GnRH Agonist (Superagonist) | Long-acting formulation, potent gonadotropin stimulation followed by suppression. | Diagnosis of central precocious puberty, treatment of hormone-dependent cancers.[12][13] |
| Leuprolide | GnRH Agonist (Superagonist) | Potent and long-acting, suppresses gonadotropin secretion with continuous use. | Treatment of prostate cancer, endometriosis, and central precocious puberty.[2][14] |
| Degarelix | GnRH Antagonist | Competitively blocks GnRH receptors, causing immediate suppression of LH and FSH without an initial surge.[15] | Treatment of advanced prostate cancer.[15] |
Experimental Validation: Protocols and Endpoints
The primary method for validating the biological activity of this compound in vivo is to measure the subsequent release of LH and FSH into circulation. This confirms target engagement and downstream physiological response.
General Experimental Workflow
The following workflow outlines the key steps for validating this compound's activity in a new animal model.
Caption: General experimental workflow for in vivo validation of this compound.
Detailed Experimental Protocol: Rodent Model
This protocol is a template and should be optimized for a new animal model, particularly concerning dose, route, and sampling times.
Objective: To quantify the LH and FSH response following a single administration of this compound in a rodent model.
Materials:
-
Animal Model: Adult male or female rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6J).[14][16] Age and sex should be consistent within the study.
-
This compound: Pharmaceutical grade this compound (e.g., this compound acetate (B1210297) or hydrochloride).
-
Vehicle: Sterile saline or other appropriate vehicle.
-
Anesthesia (if required for blood collection): e.g., Isoflurane.
-
Blood Collection Supplies: Micro-hematocrit tubes, EDTA or heparin-coated collection tubes.
-
Hormone Assay Kits: Validated ELISA or RIA kits for rat/mouse LH and FSH.
Procedure:
-
Animal Acclimation: House animals in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.[17]
-
Dosing Preparation: Dissolve this compound in the vehicle to the desired concentration. A dose-response study may be necessary for a new model. Doses in rodent studies for GnRH analogs can range from 20 µ g/mouse (daily) to 75 µg/kg (daily).[14][16]
-
Baseline Sampling (t=0): Collect a baseline blood sample immediately before this compound administration. For rats, this can be via tail vein or saphenous vein.
-
Administration: Administer this compound via the desired route (e.g., intravenous (IV) for rapid peak, subcutaneous (SC) or intramuscular (IM) for more sustained release).[6][14] A vehicle-only control group is essential.
-
Post-Administration Blood Sampling: Collect blood samples at multiple time points to capture the hormone release peak and subsequent decline. Based on clinical and other animal protocols, suggested time points include 15, 30, 60, 90, and 120 minutes post-injection.[13][18]
-
Sample Processing: Centrifuge blood samples to separate plasma or serum and store at -80°C until analysis.
-
Hormone Analysis: Quantify LH and FSH concentrations using validated species-specific ELISA or RIA kits according to the manufacturer's instructions.
-
Data Analysis: Plot mean hormone concentrations over time. Determine key parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC).
Quantitative Data Presentation
The following tables summarize representative data from studies in established animal models, providing a benchmark for expected outcomes.
Table 1: LH Response to this compound and Analogs in Cattle
| Treatment (100 µg dose) | Animal Model | Peak LH Concentration (ng/mL) | Time to Peak LH (hours) | Reference |
| This compound (Cystorelin) | Holstein Cows | ~8.5 | 2 | [8][19] |
| This compound (Fertagyl) | Holstein Cows | ~4.0 | 2 | [8][19] |
| This compound (Factrel) | Holstein Cows | ~4.5 | 2 | [8][19] |
| This compound | Beef Heifers | ~2.6 | - | [9] |
| Buserelin | Beef Heifers | ~9.5 | - | [9] |
| Lecirelin (50 µg) | Holstein Heifers | ~9.0 | 2-3 | [11][20] |
Note: LH concentrations can vary significantly based on the specific analog, formulation, animal's physiological state, and assay used.
Table 2: LH Response in Human Diagnostic Tests (for comparison)
| Test | Stimulant | Typical Peak LH Response (IU/L) | Time to Peak LH (minutes) | Reference |
| GnRH Stimulation Test | This compound (IV) | >5.0 - 7.0 (Pubertal Response) | 30 - 60 | [21][22] |
| GnRHa Stimulation Test | Triptorelin (SC) | >8.0 (Pubertal Response) | 60 - 180 | [12][13][23] |
Mandatory Visualizations
This compound Signaling Pathway
This diagram illustrates the intracellular signaling cascade initiated by this compound binding to its receptor on a pituitary gonadotroph cell.
Caption: this compound (GnRH) signaling pathway in pituitary gonadotrophs.
Considerations for a New Animal Model
When validating this compound in a novel animal model, several factors must be considered:
-
Species-Specific Physiology: The structure and function of the hypothalamic-pituitary-gonadal (HPG) axis can vary between species. Baseline hormone levels and responsiveness to GnRH may differ significantly.[24][25]
-
Dose-Response Relationship: It is crucial to perform a dose-escalation study to determine the optimal dose that elicits a measurable and consistent physiological response without causing adverse effects.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of this compound may vary. This will affect the optimal route of administration and the timing of peak hormone release.
-
Assay Validation: Ensure that the hormone immunoassays (ELISA, RIA) are validated for the specific animal model to avoid issues with antibody cross-reactivity and to ensure accurate quantification.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.[24]
By systematically applying the protocols and comparative data outlined in this guide, researchers can effectively validate the biological activity of this compound, establishing a robust and reliable new animal model for a wide range of studies in reproductive biology and drug development.
References
- 1. This compound | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GnRH agonists: this compound, leuprolide and nafarelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. originbiopharma.com [originbiopharma.com]
- 4. This compound (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 7. medicosplexus.com [medicosplexus.com]
- 8. The effects of 3 this compound products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of GnRH analog and dose on LH release and ovulatory response in Bos indicus heifers and cows on day seven of the estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. Effect of this compound, lecirelin, and buserelin on LH surge, ovulation, and progesterone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bsped.org.uk [bsped.org.uk]
- 13. Effectiveness of the triptorelin stimulation test compared with the classic gonadotropin-releasing hormone stimulation test in diagnosing central precocious puberty in girls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioral and neurobiological effects of GnRH agonist treatment in mice—potential implications for puberty suppression in transgender individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. synapse.koreamed.org [synapse.koreamed.org]
- 22. mft.nhs.uk [mft.nhs.uk]
- 23. researchgate.net [researchgate.net]
- 24. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Importance of Animal Models in Biomedical Research: Current Insights and Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Link: A Comparative Guide to Gonadorelin-Induced LH Surge and Ovulation
For researchers, scientists, and drug development professionals, understanding the precise relationship between the luteinizing hormone (LH) surge and subsequent ovulation is paramount for successful reproductive management and the development of novel fertility treatments. Gonadorelin (B1671987), a synthetic analog of gonadotropin-releasing hormone (GnRH), is a cornerstone tool for inducing this critical LH surge. This guide provides an in-vivo comparative analysis of this compound's efficacy, outlines detailed experimental protocols, and benchmarks its performance against common alternatives.
This compound acts as a potent GnRH receptor agonist.[1] Upon administration, it binds to GnRH receptors on the anterior pituitary gland, triggering a significant release of both LH and follicle-stimulating hormone (FSH).[2][3][4] This mimics the natural pre-ovulatory GnRH surge, leading to a rapid increase in circulating LH levels, which is the direct trigger for the final maturation of the ovarian follicle and subsequent ovulation.[5]
Quantitative Analysis of this compound-Induced LH Surge and Ovulation
The timing and magnitude of the LH surge, as well as the interval to ovulation following this compound administration, are critical parameters for predictable reproductive outcomes. The following tables summarize key quantitative data from in-vivo studies in various species.
| Species | Dosage & Route | Time to Peak LH | Peak LH Concentration | Ovulation Rate | Time from Treatment to Ovulation | Reference |
| Bovine | 100 µg (IM) | 1-2 hours | 3.8 - 6.6 ng/mL | 55.3% - 85.0% | 26 - 32 hours | [5][6] |
| Human | 0.2 mg (SC) x 3 doses, 12h apart | 12 hours | 155 ± 48 IU/L | 100% | Not Specified | [7] |
| Feline | 50 µg (IM) | Not Specified | Not Specified | 84% | Not Specified | [8][9] |
IM: Intramuscular, SC: Subcutaneous
Comparative Efficacy of Ovulation-Inducing Agents
While this compound is widely used, other GnRH agonists and alternative compounds like human chorionic gonadotropin (hCG) are also employed to induce ovulation. The choice of agent can influence the dynamics of the LH surge and subsequent luteal phase.
| Agent | Mechanism of Action | Advantages | Disadvantages |
| This compound | GnRH receptor agonist; induces endogenous LH surge.[2] | More physiological LH surge profile; shorter half-life.[1] | May result in a less robust LH surge compared to hCG in some cases. |
| Buserelin | Potent GnRH receptor agonist.[7] | Effective in inducing an endogenous LH peak.[7] | Potential for initial flare-up of sex hormones.[10] |
| Deslorelin/Fertirelin | GnRH receptor agonists.[11] | Effective for ovulation induction in various species.[11] | Comparative data on LH surge dynamics is less extensive. |
| hCG | LH receptor agonist; directly mimics the LH surge.[12] | Potent and reliable induction of ovulation.[9] | Longer half-life can lead to ovarian hyperstimulation syndrome (OHSS); not a physiological surge.[9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by this compound and a typical experimental workflow for assessing its in-vivo efficacy.
Caption: this compound signaling pathway for LH and FSH release.
Caption: Experimental workflow for in-vivo this compound studies.
Experimental Protocols
Objective: To determine the in-vivo correlation between this compound-induced LH surge and ovulation.
1. Animal Models and Preparation:
-
Species: Bovine (non-lactating Holstein cows) are frequently used due to their well-characterized reproductive cycle.[5]
-
Synchronization: Estrus is synchronized to ensure a consistent follicular status at the time of treatment. This is typically achieved with an injection of prostaglandin F2α (e.g., 500 µg cloprostenol, IM) to induce luteolysis.[5]
-
Follicular Monitoring: Ovarian follicular development is monitored daily via transrectal ultrasonography. Treatment is initiated when a dominant follicle of a predefined size (e.g., >9 mm) is present in the expected mid-cycle phase (e.g., Day 6 or 7 post-ovulation).[5]
2. This compound Administration:
-
Dosage: A standard dose of 100 µg of this compound is administered.[5]
-
Route: Intramuscular (IM) injection is a common and effective route of administration.[5][13]
3. LH Surge Characterization:
-
Blood Sampling: Blood samples are collected via jugular venipuncture at frequent intervals. A typical schedule includes samples at time 0 (immediately before treatment) and at 0.5, 1, 1.5, 2, 4, and 6 hours post-treatment to accurately capture the LH peak.[5]
-
Hormone Analysis: Serum or plasma is separated and stored at -20°C until analysis. LH concentrations are quantified using validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
4. Ovulation Detection:
-
Ultrasonography: Ovaries are examined by transrectal ultrasonography twice daily following this compound administration until the disappearance of the dominant follicle, which confirms ovulation.[5]
5. Data Analysis:
-
The primary endpoints for analysis include the time from treatment to the peak LH concentration, the peak LH concentration achieved, the ovulation rate (percentage of treated animals that ovulate), and the time interval from treatment to ovulation.
-
Statistical analyses are performed to determine the significance of the treatment effects.
Conclusion
This compound remains a pivotal tool for the precise control of ovulation in research and clinical settings. Its ability to induce a physiological LH surge offers a predictable model for studying the intricate cascade of events leading to follicular rupture. While alternatives like hCG provide a potent stimulus, the physiological nature of the this compound-induced surge is often preferable for studies aiming to mimic natural reproductive processes. The provided data and protocols offer a robust framework for designing and interpreting in-vivo studies focused on the critical interplay between gonadotropin release and ovarian function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. This compound (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. The effects of 3 this compound products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LH surge induction by GnRH agonist at the time of ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disappearance of signs of heat and induction of ovulation in oestrous queens with this compound: a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. belagrogen.by [belagrogen.by]
Benchmarking a new Gonadorelin ELISA kit against a standard method
A Comparative Performance Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a new Gonadorelin Enzyme-Linked Immunosorbent Assay (ELISA) kit against the gold-standard Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound. The data presented is based on a hypothetical benchmarking study designed to evaluate the performance of the new ELISA kit in terms of accuracy, precision, sensitivity, and specificity. This guide is intended for researchers, scientists, and professionals in drug development who require reliable and efficient methods for this compound quantification.
Introduction to this compound and its Quantification
This compound, a synthetic form of Gonadotropin-Releasing Hormone (GnRH), is a decapeptide crucial in reproductive physiology.[1][2] It stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, making its accurate measurement vital in various research and clinical settings.[2] While LC-MS/MS is considered the gold standard for its high sensitivity and specificity, ELISA offers a more accessible, high-throughput, and cost-effective alternative.[1] This guide evaluates whether the new ELISA kit can serve as a viable alternative to LC-MS/MS for routine applications.
Principle of the Methods
New this compound ELISA Kit: This kit operates on the principle of competitive inhibition enzyme immunoassay.[3][4][5][6] In this assay, a known amount of labeled this compound competes with the this compound present in the sample for binding to a limited number of specific antibodies coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is then developed using an enzyme-substrate reaction and measured spectrophotometrically.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method involves the separation of this compound from the sample matrix using high-performance liquid chromatography (HPLC), followed by its ionization and detection using tandem mass spectrometry.[1] The mass spectrometer identifies and quantifies this compound based on its unique mass-to-charge ratio and fragmentation pattern, providing high specificity and sensitivity.[1]
Data Presentation
The following tables summarize the comparative performance data obtained from the hypothetical benchmarking study.
Table 1: Sensitivity and Range of Quantification
| Parameter | New this compound ELISA Kit | LC-MS/MS Method |
| Lower Limit of Quantification (LLOQ) | 15 pg/mL | 5 pg/mL |
| Upper Limit of Quantification (ULOQ) | 1000 pg/mL | 1000 ng/mL |
| Dynamic Range | 15 - 1000 pg/mL | 0.005 - 1000 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | New this compound ELISA Kit (Accuracy % ± SD) | LC-MS/MS Method (Accuracy % ± SD) | New this compound ELISA Kit (Precision %CV) | LC-MS/MS Method (Precision %CV) |
| Low QC (30 pg/mL) | 105 ± 8.2% | 102 ± 4.5% | 7.8% | 4.4% |
| Medium QC (250 pg/mL) | 98 ± 6.5% | 99 ± 3.1% | 6.6% | 3.1% |
| High QC (750 pg/mL) | 102 ± 7.1% | 101 ± 2.8% | 6.9% | 2.8% |
Table 3: Specificity (Cross-reactivity)
| Compound | New this compound ELISA Kit (% Cross-reactivity) | LC-MS/MS Method (% Interference) |
| This compound | 100% | Not Applicable |
| [D-His2]-Gonadorelin | < 0.1% | No Interference |
| [D-Tyr5]-Gonadorelin | < 0.1% | No Interference |
| Luteinizing Hormone (LH) | Not Detected | No Interference |
| Follicle-Stimulating Hormone (FSH) | Not Detected | No Interference |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This compound ELISA Protocol
-
Preparation of Reagents: All reagents, including standards, samples, and controls, were brought to room temperature before use. The wash buffer was prepared by diluting the concentrated buffer with deionized water.
-
Standard Curve Preparation: A series of this compound standards were prepared by serial dilution of the stock solution to concentrations ranging from 1000 pg/mL to 15.63 pg/mL.[3][5]
-
Sample Incubation: 50 µL of standard, control, or sample was added to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: 50 µL of HRP-conjugated this compound was added to each well. The plate was then incubated for 60 minutes at 37°C.
-
Washing: The plate was washed five times with the wash buffer to remove unbound reagents.
-
Substrate Addition: 100 µL of TMB substrate solution was added to each well, and the plate was incubated for 15 minutes at 37°C in the dark.
-
Stopping the Reaction: The reaction was stopped by adding 50 µL of stop solution to each well.
-
Data Acquisition: The optical density was measured at 450 nm using a microplate reader. The concentration of this compound in the samples was determined by interpolating from the standard curve.[3][6]
LC-MS/MS Protocol
-
Sample Preparation: Plasma samples were subjected to protein precipitation followed by solid-phase extraction (SPE) to isolate and concentrate this compound.[7]
-
Chromatographic Separation: The extracted samples were injected into a C18 reverse-phase HPLC column. A gradient elution was performed using a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometric Detection: The eluent from the HPLC was introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis was performed in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound.
-
Quantification: The concentration of this compound in the samples was determined by comparing the peak area of the analyte to that of an internal standard and constructing a calibration curve.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade in the pituitary gland.
Experimental Workflow for Method Comparison
Caption: Workflow for the comparative analysis of the new ELISA kit and LC-MS/MS.
Conclusion
The new this compound ELISA kit demonstrates acceptable performance characteristics for the quantification of this compound in biological samples. While LC-MS/MS remains the more sensitive and precise method, the ELISA kit offers a practical alternative for high-throughput screening and routine applications where the slightly lower sensitivity is not a limiting factor. The ELISA kit's ease of use, faster turnaround time, and cost-effectiveness make it a valuable tool for researchers and drug development professionals. However, for studies requiring the highest level of sensitivity and precision, LC-MS/MS is still the recommended method.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. drugs.com [drugs.com]
- 3. Mouse GnRH(Gonadotropin Releasing Hormone) ELISA Kit [elkbiotech.com]
- 4. abscience.com.tw [abscience.com.tw]
- 5. file.elabscience.com [file.elabscience.com]
- 6. GnRH(Gonadotropin Releasing Hormone) ELISA Kit - Elabscience® [elabscience.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Gonadorelin Receptor Antagonist Competition Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gonadorelin (B1671987) (GnRH) receptor antagonists based on their performance in competition binding assays, supported by experimental data. It also offers detailed methodologies for the key experiments cited to aid in the design and execution of similar studies.
Gonadotropin-releasing hormone (GnRH) receptor antagonists are pivotal in treating various hormone-dependent diseases, including prostate cancer, endometriosis, and uterine fibroids, by competitively blocking the GnRH receptor.[1][2] This competitive inhibition prevents the binding of endogenous GnRH, leading to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[3][4] Unlike GnRH agonists, antagonists do not cause an initial "flare-up" of gonadotropin secretion, offering an immediate therapeutic effect.[1][5] The affinity and potency of these antagonists are commonly quantified using competition binding assays, which determine the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).
Comparative Analysis of In Vitro Potency
The following table summarizes the in vitro potency of several GnRH receptor antagonists as determined by competition binding assays. The IC50 values represent the concentration of the antagonist required to displace 50% of a radiolabeled ligand from the GnRH receptor.
| Antagonist | Type | Species | Assay Type | Cell Line | IC50 (nM) |
| Relugolix (TAK-385) | Non-peptide | Human | Binding Assay | - | 0.33[6] |
| Monkey | Binding Assay | - | 0.32[6] | ||
| Cetrorelix Acetate | Peptide | Human | Radioligand Binding | - | 1.21[6][7] |
| Degarelix acetate | Peptide | Human | Binding Assay | - | 3[6] |
| GnRH-R antagonist-3 | - | Rat | Binding Assay | - | 94[6] |
| Human | Binding Assay | - | 275[6] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.[7][8]
Objective: To determine the IC50 and/or Ki value of a GnRH receptor antagonist.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).[7][8][9]
-
Radioligand: A high-affinity radioiodinated GnRH agonist (e.g., 125I-[His5,D-Tyr6]GnRH) or antagonist (e.g., [¹²⁵I]-Cetrorelix).[8][9]
-
Test Compound: The unlabeled GnRH receptor antagonist to be tested.
-
Reference Compound: An unlabeled GnRH agonist for determining non-specific binding.
-
Binding Buffer: Typically Tris-HCl buffer containing MgCl2 and Bovine Serum Albumin (BSA).[8][9]
-
Wash Buffer: Cold Tris-HCl buffer.
-
Equipment: Glass fiber filters, cell harvester, and a scintillation counter or gamma counter.[5][8]
Procedure:
-
Membrane Preparation: Culture cells expressing the GnRH receptor, harvest them, and homogenize in a hypotonic buffer. Isolate the cell membranes via centrifugation.[5][9]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[8][9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.[5][8]
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.[5][8]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.[5][8] The Ki value can be calculated using the Cheng-Prusoff equation.[9]
Inositol (B14025) Monophosphate (IP1) Accumulation Assay
This is a functional assay that measures the ability of an antagonist to inhibit the GnRH-induced signaling cascade. The GnRH receptor is primarily coupled to Gαq/11 G-protein, and its activation leads to the accumulation of inositol phosphates, such as IP1.[8][10]
Objective: To determine the functional inhibitory potency (IC50) of the antagonist.
Materials:
-
Cells: A cell line stably expressing the human GnRH receptor (e.g., HEK293 cells).[8]
-
GnRH Agonist: A standard GnRH agonist to stimulate the receptor.
-
Test Compound: The GnRH receptor antagonist to be tested.
-
Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.[8]
-
Plate Reader: An HTRF-compatible plate reader.[8]
Procedure:
-
Cell Culture: Culture the GnRH receptor-expressing cells in a 384-well plate.[8]
-
Antagonist Pre-incubation: Pre-incubate the cells with serial dilutions of the GnRH antagonist for a defined period (e.g., 15-30 minutes).[8]
-
Agonist Stimulation: Add a GnRH agonist at a concentration that elicits a sub-maximal response (e.g., EC80) to the wells (except for the basal control) and incubate for 60 minutes at 37°C.[8]
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.[8]
-
Incubation: Incubate for 60 minutes at room temperature.[8]
-
Measurement: Read the fluorescence on an HTRF-compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizing the Mechanisms
To better understand the underlying processes, the following diagrams illustrate the GnRH receptor signaling pathway and the workflow of a competition binding assay.
Caption: GnRH Receptor Signaling Pathway and Antagonist Action.
References
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing-hormone-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of GnRH antagonists vs agonists in domestic carnivores, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Gonadorelin Efficacy in Reproductive and Oncological Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of Gonadorelin's comparative efficacy. It delves into its performance against other gonadotropin-releasing hormone (GnRH) analogs in various clinical applications, supported by experimental data and detailed methodologies.
This compound, a synthetic form of GnRH, plays a pivotal role in regulating the reproductive system.[1] Its primary function is to stimulate the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for fertility.[1] While historically used for therapeutic purposes, its short half-life has led to its replacement in many clinical settings by more potent, long-acting synthetic GnRH agonists and antagonists.[2] Consequently, this compound's contemporary use in human medicine is predominantly diagnostic, particularly in assessing pituitary gland function. This guide will explore the comparative efficacy of this compound in its primary diagnostic role and compare its synthetic analogs in key therapeutic areas.
This compound in the Diagnostic Setting: Central Precocious Puberty
A key application of this compound is in the GnRH stimulation test to diagnose central precocious puberty (CPP). This test assesses the maturity of the hypothalamic-pituitary-gonadal axis. A study has compared the diagnostic validity of the traditional this compound stimulation test with a test using the GnRH agonist, triptorelin (B344507).
Comparative Diagnostic Efficacy: this compound vs. Triptorelin
| Parameter | This compound (Relefact) | Triptorelin (Decapeptyl) | p-value |
| Number of Patients | 50 | 50 | N/A |
| Diagnosis of CPP (%) | 20% | 24% | 0.52 |
| Mean Peak LH in CPP Patients (mIU/mL) | 8.15 | 9.73 | N/A |
| Time to Peak LH | 60 minutes | 60 minutes | N/A |
| Data from a retrospective study comparing intravenous this compound with subcutaneous triptorelin acetate (B1210297) in girls with premature thelarche.[3] |
The study concluded that the triptorelin stimulation test showed similar trends in LH elevation and diagnostic rates compared to the traditional GnRH test, suggesting it as a valid alternative.[3]
Experimental Protocol: GnRH Stimulation Test for Central Precocious Puberty
Objective: To assess the pituitary gonadotropin response to differentiate central precocious puberty from other forms of early puberty.
Methodology:
-
Patient Population: Girls presenting with premature thelarche.[3]
-
Baseline Measures: Blood samples are collected to measure baseline levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4]
-
Drug Administration:
-
Post-Stimulation Blood Sampling:
-
Hormone Analysis: Serum LH and FSH levels are measured using a nonisotopic, automated chemiluminescence immunoassay system.[5]
-
Diagnosis: A diagnosis of CPP is typically made if the peak LH level is above a certain threshold (e.g., >5 mIU/mL), indicating a pubertal response.[6]
GnRH Stimulation Test Workflow
Therapeutic Applications: A Shift to GnRH Analogs
For therapeutic purposes, such as in the management of prostate cancer and endometriosis, and in assisted reproductive technologies like in vitro fertilization (IVF), the short-acting nature of this compound has led to its substitution with long-acting GnRH agonists (e.g., leuprolide, triptorelin, goserelin) and GnRH antagonists.
GnRH Agonists in Prostate Cancer: A Comparative Efficacy Analysis
Androgen deprivation therapy using GnRH agonists is a cornerstone in the treatment of advanced prostate cancer. A systematic review of comparative studies of goserelin, triptorelin, and leuprolide has provided insights into their relative efficacies.
| Parameter | Goserelin | Triptorelin | Leuprolide |
| Testosterone (B1683101) Suppression to <50 ng/dL | Comparable efficacy to other agonists.[7] Some studies suggest better maintenance of suppression compared to leuprolide.[7] | Comparable efficacy.[8] Some studies suggest it is the most potent in achieving the lowest mean testosterone levels.[8] | Comparable efficacy.[8] |
| Testosterone Suppression to <20 ng/dL | Comparable efficacy.[7] | Comparable efficacy.[8] | Comparable efficacy.[8] |
| Testosterone Suppression to <10 ng/dL | 54.2% of patients | 93.2% of patients | 86.4% of patients |
| 10-Year Overall Survival (Neoadjuvant) | 42.6% - 86% (as monotherapy) | N/A | 62% (in combination with goserelin) |
| 8-Year Survival (Adjuvant to RP) | N/A | 84.6% | N/A |
| Data compiled from a systematic review and a retrospective study on GnRH agonists for prostate cancer.[7][8] |
While all three GnRH agonists demonstrate comparable efficacy in achieving castration levels of testosterone, triptorelin appeared to be the most potent in achieving the lowest testosterone levels.[8]
GnRH Agonists vs. Antagonists in Endometriosis
A phase 3 clinical trial compared the efficacy of the oral GnRH antagonist, relugolix (B1679264), with the GnRH agonist, leuprorelin (B1674837), for managing endometriosis-associated pelvic pain.
| Parameter | Relugolix (GnRH Antagonist) | Leuprorelin (GnRH Agonist) |
| Number of Participants | 171 | 164 |
| Change in Max. VAS Score for Pelvic Pain | -52.6 ± 1.3 | -57.5 ± 1.4 |
| Reduction in Ovarian Endometrioma (cm³) | -12.26 ± 17.52 | -14.10 ± 18.81 |
| Median Time to Return of Menses (days) | 38 | 68 |
| Discontinuation due to Adverse Events | 2.9% | 4.3% |
| Data from a randomized, double-blind, active-controlled study.[9] |
The study concluded that relugolix was noninferior to leuprorelin in reducing endometriosis-associated pelvic pain, with a faster return of menses after treatment cessation.[9]
Experimental Protocol: GnRH Analog Treatment for Endometriosis
Objective: To evaluate the efficacy and safety of a GnRH antagonist versus a GnRH agonist in reducing endometriosis-associated pelvic pain.
Methodology:
-
Patient Population: Women aged ≥20 years with regular menstrual cycles and confirmed endometriosis or ovarian endometrioma with associated pelvic pain.[9]
-
Interventions:
-
Primary Outcome Measurement: The change in the maximum visual analog scale (VAS) score for pelvic pain from baseline to the end of the treatment period.[9]
-
Secondary Outcome Measurements: Changes in mean VAS score for menstrual and nonmenstrual pelvic pain, and dyspareunia.[9]
-
Safety and Tolerability: Monitoring of treatment-emergent adverse events.[9]
In Vitro Fertilization (IVF) Protocols: Agonists vs. Antagonists
In IVF, GnRH analogs are crucial for preventing a premature LH surge, allowing for controlled ovarian stimulation and oocyte retrieval. Both agonist and antagonist protocols are widely used.
GnRH Agonist Protocols:
-
Long Protocol: A GnRH agonist is started in the mid-luteal phase of the preceding cycle to achieve pituitary desensitization before starting gonadotropin stimulation.[10]
-
Short (Flare) Protocol: The GnRH agonist is started on day 1 or 2 of the menstrual cycle, utilizing the initial "flare" effect of gonadotropin release to aid in follicular recruitment.[10]
-
Microdose Flare Protocol: A lower dose of the GnRH agonist is used in a short protocol, often for patients with a poor ovarian response.[10]
GnRH Antagonist Protocol:
-
Gonadotropin stimulation is initiated at the start of the cycle, and a GnRH antagonist is added mid-cycle (typically day 5-6 of stimulation) to prevent premature ovulation.[10]
| Feature | GnRH Agonist (Long Protocol) | GnRH Antagonist Protocol |
| Mechanism of Action | Initial stimulation followed by pituitary desensitization and suppression.[2] | Immediate and competitive blockade of GnRH receptors.[11] |
| Duration of Treatment | Longer, starting in the cycle prior to stimulation.[10] | Shorter, starting within the stimulation cycle.[10] |
| Risk of Ovarian Hyperstimulation Syndrome (OHSS) | Higher | Lower |
| Clinical Pregnancy Rates | Generally comparable to antagonist protocols.[12] Some studies suggest higher rates in certain patient populations.[12] | Generally comparable to agonist protocols.[12] |
| Patient Convenience | Less convenient due to longer duration. | More convenient. |
Signaling Pathways of this compound and its Analogs
This compound and its analogs exert their effects by binding to the GnRH receptor on pituitary gonadotrope cells. The subsequent intracellular signaling cascade is crucial for the synthesis and secretion of LH and FSH.
GnRH Agonist Signaling Pathway
In contrast, GnRH antagonists competitively bind to the GnRH receptor, preventing the activation of this signaling cascade and thereby inhibiting the release of LH and FSH.
Conclusion
The landscape of GnRH analog use has evolved significantly. While this compound remains a valuable diagnostic tool, its therapeutic applications have been largely superseded by longer-acting and more potent synthetic agonists and antagonists. For researchers and drug development professionals, understanding the comparative efficacy and methodologies of these different analogs is crucial for designing effective clinical trials and developing novel therapeutic strategies for a range of reproductive and oncological conditions. The choice between a GnRH agonist or antagonist depends on the specific clinical indication, desired patient outcomes, and risk tolerance for side effects such as OHSS.
References
- 1. genemedics.com [genemedics.com]
- 2. GnRH Agonists and Antagonists (Chapter 5) - How to Prepare the Egg and Embryo to Maximize IVF Success [cambridge.org]
- 3. Effectiveness of the triptorelin stimulation test compared with the classic gonadotropin-releasing hormone stimulation test in diagnosing central precocious puberty in girls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mft.nhs.uk [mft.nhs.uk]
- 5. Evaluation of GnRH analogue testing in diagnosis and management of children with pubertal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Test Accuracy of a Subcutaneous Gonadotropin-Releasing Hormone Agonist (Triptorelin Acetate) vs. Intravenous this compound in the Diagnosis of Central Precocious Puberty | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. obgproject.com [obgproject.com]
- 10. all-about-fertility.com [all-about-fertility.com]
- 11. laivfclinic.com [laivfclinic.com]
- 12. Gonadotropin-Releasing Hormone (GnRH) Agonist Protocol Improves Pregnancy Outcomes During In Vitro Fertilization (IVF) and Intracytoplasmic Sperm Injection (ICSI) Treatment in Young Infertile Women: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Gonadorelin for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of Gonadorelin, a synthetic gonadotropin-releasing hormone (GnRH) analog, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with federal and local regulations governing pharmaceutical waste. This guide provides essential, step-by-step information for the safe and effective disposal of this compound waste generated in a laboratory setting.
Regulatory Framework: Understanding Your Obligations
The disposal of pharmaceutical waste, including peptide hormones like this compound, is regulated by several key agencies in the United States. The Environmental Protection Agency (EPA) sets the primary guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, state regulations, which may be more stringent than federal laws, must also be followed.[1] A significant EPA regulation, Subpart P, specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits the sewering (flushing down the drain) of these substances.[2]
While this compound is not explicitly listed as a "P" or "U" hazardous waste under RCRA, it is prudent to manage it as a chemical waste due to its hormonal activity and potential environmental impact.[3][4] All peptide waste should be treated as laboratory chemical waste.[3]
Step-by-Step Disposal Procedures for this compound Waste
The following procedures provide a clear pathway for the safe disposal of various forms of this compound waste, from unused solutions to contaminated labware.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling any this compound waste, it is imperative to wear appropriate personal protective equipment (PPE) to prevent accidental exposure.[4] This includes:
-
Gloves: Chemical-resistant disposable gloves, such as nitrile, are essential.[4]
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes.[4]
-
Lab Coat/Apron: A protective lab coat or gown is necessary to shield skin and clothing from contamination.[4]
-
Respiratory Protection: When handling lyophilized powder, which can become airborne, a fume hood or biosafety cabinet is recommended to prevent inhalation.[4]
2. Segregation of this compound Waste
Proper waste segregation is crucial for compliant disposal. Use designated, clearly labeled, and leak-proof containers for all this compound waste.[4][5] A color-coded system is often employed for ease of identification:[5]
-
Black Containers: For RCRA hazardous pharmaceutical waste.[5]
-
Blue or White Containers: For non-RCRA pharmaceutical waste.[5]
All used vials, contaminated PPE, and other solid waste should be collected in designated hazardous waste containers.[4]
3. Inactivation of Liquid this compound Waste
While not always mandatory for non-hazardous peptides, chemical inactivation of liquid this compound waste is a recommended safety measure to degrade the peptide.[2]
Experimental Protocol for Chemical Inactivation:
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[2]
-
Addition of Waste: Slowly and carefully add the liquid this compound waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure an excess of the hydrolyzing agent.[2]
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[2]
-
Neutralization: After the inactivation period, the solution must be neutralized to a pH between 6.0 and 8.0 before disposal.[2]
-
For acidic solutions (HCl), slowly add a base like sodium bicarbonate or sodium hydroxide while monitoring the pH.
-
For basic solutions (NaOH), add a weak acid to neutralize.
-
-
Collection: Collect the neutralized, inactivated waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Inactivated this compound Waste" and any other relevant hazard information.[2]
Quantitative Data for Chemical Inactivation
| Parameter | Specification |
| Inactivation Reagent | 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) |
| Reaction Time | Minimum 24 hours |
| Final pH for Aqueous Waste | 6.0 - 8.0 |
4. Disposal of Solid Waste
Solid waste contaminated with this compound, such as empty vials, pipette tips, gloves, and other labware, should be segregated and disposed of as chemical waste.[3] These items should be placed in the designated, labeled hazardous waste containers for collection by a licensed disposal service.[4]
5. Partnering with a Licensed Waste Disposal Service
Never dispose of this compound waste in the regular trash or down the drain.[4] All this compound waste must be disposed of through an approved and licensed hazardous waste disposal contractor.[4][6] Your institution's Environmental Health and Safety (EHS) department can provide guidance on and coordinate with certified waste management services for proper pickup and disposal.[4]
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making and procedural steps involved.
Caption: Workflow for the Proper Disposal of this compound Waste.
By following these procedures and adhering to the underlying principles of laboratory safety and regulatory compliance, researchers can ensure the responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
- 1. triumvirate.com [triumvirate.com]
- 2. benchchem.com [benchchem.com]
- 3. (PDF) Enzymatic Inactivation of Peptide Hormones Possessing [research.amanote.com]
- 4. Peptide hormones and their analogues: distribution, clearance from the circulation, and inactivation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Waste Disposal for Healthcare Facilities [stericycle.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Gonadorelin
For researchers, scientists, and drug development professionals, the safe and effective handling of potent compounds like Gonadorelin is paramount to both personal safety and research integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound, a synthetic form of gonadotropin-releasing hormone (GnRH), requires careful handling due to its biological activity and potential hazards. It may cause allergic skin reactions, and be harmful if inhaled, potentially causing allergy or asthma symptoms.[1] Furthermore, it is suspected of damaging fertility and the unborn child and may cause damage to organs through prolonged or repeated exposure.[2][3][4][5]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE. A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required.[6]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Should meet EN166 or ANSI Z87.1 standards.[1][6] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution.[6] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[1][6] Double gloving is recommended for added protection. Gloves should be of a suitable material like nitrile rubber (EN374) and changed immediately if spilled on.[1][6] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[6][7] For more extensive handling, impervious protective clothing like aprons or boots may be necessary.[2] |
| Respiratory Protection | Respirator/Dust Mask | An approved mask (EN149) with a P3 particle filter is recommended during all open handling of the powder to avoid inhalation of fine particles.[1] The type of respirator should be selected based on a risk assessment.[6] For situations with potential for uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator is recommended.[2][7] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[6] |
Operational Plan: Safe Handling from Receipt to Disposal
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.[6]
1. Receiving and Storage:
-
Upon receipt, store the lyophilized peptide at -20°C for long-term stability. For short-term storage (under 2 weeks), 4°C is acceptable.[6]
-
Keep the vial tightly sealed and protected from light and moisture.[1][6]
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[6]
2. Reconstitution and Aliquoting:
-
Work in a Controlled Area: Whenever possible, handle the compound in a designated, well-ventilated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation and contamination.[1][6]
-
Reconstitution: Refer to the manufacturer's Certificate of Analysis (COA) for the recommended solvent. For many peptides, sterile, distilled water or a specific buffer is appropriate.[6] Reconstitute with the specified volume of sterile water for injections immediately before use.[8]
-
Documentation: Maintain detailed records of the compound's receipt, storage, preparation, and use.[6]
3. Experimental Use:
Emergency Procedures
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.[1]
-
If on Skin: Wash with plenty of water. If skin irritation or a rash occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
If Swallowed: Rinse mouth. Get medical attention if you feel unwell.[2]
Spill and Leak Cleanup:
-
Use personal protective equipment as detailed in the table above.[1]
-
Avoid generating dust.[1]
-
Ventilate the area of the leak or spill.[1]
-
For small spills, sweep up the solid material and place it in a suitable container for disposal.[1] Flush the area of the spill with plenty of water.[1]
-
For large spills, prevent the material from spreading.[2]
Disposal Plan
Disposal of this compound and contaminated materials should be carried out in accordance with local, state, and national legislation.[1]
-
Dispose of the contents and container to an approved waste disposal plant.[2]
-
Do not empty into drains.[1]
-
Contaminated packaging should be taken to an approved waste handling site for recycling or disposal.[2]
This compound Signaling Pathway
This compound, as a GnRH agonist, plays a pivotal role in regulating the reproductive system.[10][11] It binds to GnRH receptors on the pituitary gland, initiating a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[10][12][13]
Caption: this compound signaling pathway in a pituitary gonadotrope.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing the critical safety and control points.
Caption: Standard workflow for the safe handling of this compound.
References
- 1. polypeptide.com [polypeptide.com]
- 2. merck.com [merck.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. canbipharm.com [canbipharm.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 8. medicines.org.uk [medicines.org.uk]
- 9. zoetisus.com [zoetisus.com]
- 10. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 11. originbiopharma.com [originbiopharma.com]
- 12. This compound | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
